molecular formula C12H10O<br>C12H10O<br>C6H5OC6H5 B7761001 Diphenyl ether CAS No. 32576-61-7

Diphenyl ether

Cat. No.: B7761001
CAS No.: 32576-61-7
M. Wt: 170.21 g/mol
InChI Key: USIUVYZYUHIAEV-UHFFFAOYSA-N
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Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999)
Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.
This compound is a natural product found in Vitis vinifera and Mangifera indica with data available.

Properties

IUPAC Name

phenoxybenzene
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InChI

InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
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InChI Key

USIUVYZYUHIAEV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
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Molecular Formula

C12H10O, Array, (C6H5)2O
Record name DIPHENYL OXIDE
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Related CAS

25718-67-6
Record name Benzene, 1,1′-oxybis-, homopolymer
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DSSTOX Substance ID

DTXSID9021847
Record name Diphenyl oxide
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Molecular Weight

170.21 g/mol
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Physical Description

Diphenyl oxide appears as colorless liquid with a mild pleasant odor. May float or sink in water. Freezing point is 81 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid or liquid (above 82 degrees F) with a geranium-like odor; [NIOSH] Disagreeable odor; [ACGIH], Solid, COLOURLESS LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., colourless long crystalline needles or colourless oily liquid, Harsh floral-green, metallic geranium type aroma, Colorless, crystalline solid or liquid (above 82 °F) with a geranium-like odor.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name PHENYL ETHER (VAPOR)
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Boiling Point

496.27 °F at 760 mmHg (NTP, 1992), 258 °C, 258.00 to 259.00 °C. @ 760.00 mm Hg, 257 °C, 498 °F
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Flash Point

239 °F (NTP, 1992), [ACGIH] 115 °C, 239 °F (115 °C) (Closed cup), 115 °C (Closed cup); 96.11 °C (Open cup), 115 °C c.c., 239 °F
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

Insoluble (NTP, 1992), In water, 18 mg/L at 25 °C, Soluble in ethanol, ether, benzene, acetic acid; slightly soluble in chloroform, 0.018 mg/mL at 25 °C, Solubility in water, g/100ml: 0.002 (very poor), Insoluble in water, soluble in oils, soluble (in ethanol), Insoluble
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Record name Diphenyl ether
Source Human Metabolome Database (HMDB)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.07 at 80.6 °F (USCG, 1999) - Denser than water; will sink, 1.0661 g/cu cm at 30 °C, Percent in saturated air: 0.0028; Density of saturated air: 1.0014 (Air = 1), Relative density (water = 1): 1.08, 1.071-1.075, 1.08
Record name DIPHENYL OXIDE
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1264/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name PHENYL ETHER (VAPOR)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.86 (Air = 1), Relative vapor density (air = 1): 5.9
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Record name DIPHENYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791
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Vapor Pressure

0.02 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], Vapor pressure = 0.0213 mm Hg at 25 °C, 0.0225 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.7, 0.02 mmHg at 77 °F, (77 °F): 0.02 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0791
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/25
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phenyl ether (vapor)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0496.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless crystals or liquid, Colorless, crystalline solid or liquid (above 82 degrees F)

CAS No.

101-84-8, 32576-61-7
Record name DIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6330
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Melting Point

80.3 °F (NTP, 1992), 26.865 °C, 37 - 39 °C, 28 °C, 82 °F
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Foundational & Exploratory

The Discovery of Diphenyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the historical discovery of diphenyl ether, a significant aromatic ether with wide-ranging applications in modern science and industry. The narrative begins with its first synthesis in 1855 by Heinrich Limpricht and Karl List and contrasts their early methods with contemporary synthetic routes such as the Ullmann condensation and modified Williamson ether synthesis. This document details the original experimental protocols, presents historical and modern quantitative data, and illustrates the key chemical transformations through detailed diagrams. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of the foundational chemistry of this compound.

Introduction

This compound, with the chemical formula (C₆H₅)₂O, is the simplest of the diaryl ethers. It is a colorless, crystalline solid with a distinct geranium-like odor.[1] Its discovery in the mid-19th century was a notable event in the burgeoning field of organic chemistry, contributing to the understanding of aromatic compounds and ether linkages. This document delves into the seminal work of its discoverers and traces the evolution of its synthesis to the more refined methods used today.

The Initial Discovery by Limpricht and List (1855)

This compound was first synthesized and identified in 1855 by German chemists Heinrich Limpricht and Karl List. They named the compound "phenyl oxide" (Phenyloxyd). Their discovery was the result of the destructive distillation of copper benzoate (B1203000).[2] Prior to their work, the oily distillates from this reaction had been largely ignored by the scientific community.

Original Experimental Protocol

Materials:

  • Copper (II) benzoate (prepared from a copper salt and sodium benzoate)

  • Distillation apparatus (likely a retort)

  • Receiving flask

  • Heating source (e.g., Bunsen burner or similar)

  • Apparatus for fractional distillation for purification

Methodology:

  • Preparation of Copper Benzoate: Copper (II) benzoate was likely prepared by reacting an aqueous solution of a copper (II) salt (such as copper sulfate) with sodium benzoate. The resulting precipitate of copper (II) benzoate would have been filtered, washed, and dried.

  • Destructive Distillation: The dry copper (II) benzoate was placed in a retort or a similar distillation flask. The apparatus was heated to a high temperature, causing the copper benzoate to decompose.

  • Collection of Distillate: The volatile products of the decomposition were distilled and collected in a receiving flask. This distillate was a mixture of several organic compounds.

  • Purification: Limpricht and List would have subjected the crude distillate to fractional distillation to separate the different components based on their boiling points. Through this process, they isolated a fraction that they identified as phenyl oxide.

Early Quantitative Data

The exact quantitative data reported by Limpricht and List in their 1855 paper is not accessible. However, it is important to consider the context of 19th-century analytical techniques. Melting and boiling points were key physical constants used for the identification and characterization of new compounds.

Historical Context of Physical Property Determination:

In the mid-19th century, the determination of melting and boiling points was becoming a standard practice for characterizing organic compounds.

  • Melting Point Determination: Early methods for determining melting points often involved placing a small amount of the substance in a capillary tube attached to a thermometer, which was then heated in a liquid bath (such as concentrated sulfuric acid in a flask). The temperature range over which the substance melted was observed. The Thiele tube, a specialized apparatus for more accurate melting point determination, was not invented until 1907.[3]

  • Boiling Point Determination: Boiling points were typically determined by distilling the liquid and measuring the temperature of the vapor that was in equilibrium with the boiling liquid.

A comparison of early reported values with modern, accurately determined physical properties highlights the advancements in analytical chemistry.

PropertyReported Value (Modern)
Molar Mass170.21 g/mol
Melting Point26.8 °C
Boiling Point259 °C
Density1.07 g/cm³ (at 20 °C)
AppearanceColorless crystalline solid or liquid

Modern data sourced from various chemical databases.

Modern Synthetic Methods

The original synthesis by destructive distillation is not a practical method for the large-scale production of this compound. Modern organic synthesis employs more efficient and higher-yielding reactions.

Ullmann Condensation

The Ullmann condensation, developed by Fritz Ullmann, is a cornerstone for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542).[4]

Reaction:

For the synthesis of this compound, this would involve the reaction of a halobenzene with a phenoxide.

Experimental Protocol (Illustrative):

  • Reactants: Phenol, an aryl halide (e.g., bromobenzene (B47551) or iodobenzene), a copper catalyst (e.g., copper(I) iodide, copper(I) oxide), and a base (e.g., potassium carbonate, cesium carbonate).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or pyridine (B92270) is typically used.

  • Procedure: The reactants are combined in the solvent and heated to a high temperature (often > 150 °C) for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed to remove the catalyst and any remaining reactants. The solvent is evaporated, and the crude this compound is purified, typically by distillation or chromatography.

Modified Williamson Ether Synthesis

The traditional Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is not suitable for the synthesis of diaryl ethers. This is because aryl halides are unreactive towards nucleophilic aromatic substitution under standard Sₙ2 conditions due to the high strength of the carbon-halogen bond and steric hindrance.[5][6][7]

However, a modified, copper-catalyzed version of the Williamson ether synthesis can be used to produce this compound.

Reaction:

Experimental Protocol (Illustrative):

  • Reactants: Sodium phenoxide (prepared by reacting phenol with a strong base like sodium hydride or sodium hydroxide), an aryl halide (e.g., bromobenzene), and a catalytic amount of a copper salt.

  • Solvent: A suitable polar aprotic solvent is used.

  • Procedure: The sodium phenoxide and aryl halide are heated in the presence of the copper catalyst.

  • Work-up: The work-up procedure is similar to that of the Ullmann condensation, involving extraction and purification of the this compound.

Visualizing the Chemistry

Experimental Workflow and Reaction Mechanisms

To better understand the chemical transformations involved in the synthesis of this compound, the following diagrams illustrate the experimental workflow of the original discovery and the mechanisms of modern synthetic methods.

G Original Discovery of this compound (Limpricht & List, 1855) cluster_prep Preparation of Copper Benzoate cluster_distill Destructive Distillation cluster_purify Purification CuSO4 Copper Sulfate CuBenzoate Copper Benzoate CuSO4->CuBenzoate Reaction in water NaBenzoate Sodium Benzoate NaBenzoate->CuBenzoate Retort Retort with Copper Benzoate CuBenzoate->Retort CrudeDistillate Crude Distillate Retort->CrudeDistillate Vaporization & Condensation Heat Heating FractionalDistillation Fractional Distillation CrudeDistillate->FractionalDistillation DiphenylEther This compound (Phenyl Oxide) FractionalDistillation->DiphenylEther Byproducts Other Byproducts FractionalDistillation->Byproducts G Ullmann Condensation Mechanism for this compound Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Deprotonation ArylHalide Aryl Halide (Ar'-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Copper Cu(0) or Cu(I) catalyst CuPhenoxide Copper Phenoxide (Ar-O-Cu) Copper->CuPhenoxide Base Base Base->Phenoxide Phenoxide->CuPhenoxide CuPhenoxide->OxidativeAddition ReductiveElimination Reductive Elimination OxidativeAddition->ReductiveElimination DiphenylEther This compound (Ar-O-Ar') ReductiveElimination->DiphenylEther G Modified Williamson Ether Synthesis for this compound cluster_reactants Reactants cluster_mechanism Reaction Pathway SodiumPhenoxide Sodium Phenoxide (Ph-ONa) Intermediate Intermediate Complex SodiumPhenoxide->Intermediate ArylHalide Aryl Halide (Ph-X) ArylHalide->Intermediate CopperCatalyst Copper Catalyst CopperCatalyst->Intermediate DiphenylEther This compound (Ph-O-Ph) Intermediate->DiphenylEther Salt Sodium Halide (NaX) Intermediate->Salt

References

Theoretical Principles of Diphenyl Ether Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl ether, the simplest of the diaryl ethers, and its derivatives are prevalent structural motifs in a wide array of applications, from heat transfer fluids and fragrance materials to high-performance polymers and pharmaceuticals. A fundamental understanding of the theoretical principles governing the reactivity of the this compound core is paramount for the rational design of novel molecules and the optimization of chemical processes in drug development and materials science. This technical guide provides an in-depth analysis of the electronic structure, bond energetics, and reaction mechanisms that dictate the chemical behavior of diphenyl ethers.

Core Physicochemical and Structural Properties

The reactivity of this compound is intrinsically linked to its molecular structure and the energetic landscape of its chemical bonds. The central ether linkage and the two flanking phenyl rings create a unique electronic environment that influences its stability and susceptibility to chemical transformation.

Bond Dissociation Energy and Bond Geometry

The strength of the carbon-oxygen (C-O) ether bond is a critical parameter in understanding the thermal and photochemical stability of diphenyl ethers. Experimental and computational studies have established the bond dissociation energy (BDE) for the C-O bond in the parent this compound.

PropertyValueMethod
C-O Bond Dissociation Energy78.8 kcal/molExperimental (Thermal Decomposition)
C-O-C Bond Angle~118-120°Computational (DFT)
C-O Bond Length~1.39-1.42 ÅComputational (DFT)
Torsional Angles (φ₁, φ₂)~25-50°Experimental (X-ray) & Computational

Table 1: Key Bond Energetics and Geometric Parameters of this compound.

Note: Bond angles and lengths can vary with the computational method and basis set used. Torsional angles describe the rotation of the phenyl rings relative to the C-O-C plane.

Synthesis of the this compound Linkage

The construction of the this compound linkage is a cornerstone of synthetic organic chemistry, with several named reactions being central to its formation.

Ullmann Condensation

The Ullmann condensation is a classical and widely utilized method for the synthesis of diaryl ethers. It involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide in the presence of a base.

Experimental Protocol: Ullmann Synthesis of 2-Methoxythis compound [1]

  • Preparation of Potassium Guaiacolate: In a 500-mL round-bottomed flask, place 29.4 g (0.43 mole) of powdered potassium hydroxide. Add 75 g (0.60 mole) of guaiacol (B22219) and allow the exothermic reaction to complete. Stir the mixture with a glass rod and then heat under reduced pressure for 3 hours at 150°C in an oil bath to form the dry salt.

  • Reaction Setup: To the dry potassium guaiacolate, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene (B47551), and a few drops of guaiacol.

  • Reaction Execution: Heat the mixture in an oil bath. The reaction becomes evident at a bath temperature of 160–180°C, at which point the mixture liquefies and turns red or purple. Gradually increase the temperature to 200°C and maintain it for 2 hours.

  • Work-up and Purification: After cooling, extract the products from the reaction mixture with successive portions of water (approximately 750 mL) and ether (approximately 150 mL). Combine the ether and water solutions in a 3-L round-bottomed flask and steam-distill with superheated steam (180–200°C). After removing the ether, collect the distillate containing unreacted starting materials. Continued distillation yields the crude 2-methoxythis compound, which can be further purified by crystallization.

Other Synthetic Methodologies

While the Ullmann reaction is prevalent, other methods such as a modified Williamson ether synthesis involving the reaction of a phenoxide with bromobenzene in the presence of a copper catalyst are also employed.[2] For electron-deficient aryl halides, nucleophilic aromatic substitution can also be a viable route.

Key Reaction Mechanisms and Reactivity Patterns

The this compound moiety can undergo a variety of chemical transformations, including electrophilic aromatic substitution, photochemical rearrangement, and cleavage of the ether bond.

Electrophilic Aromatic Substitution

The phenyl rings of this compound are activated towards electrophilic aromatic substitution, with the phenoxy group acting as an ortho-, para-director. Common reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation.[2]

3.1.1 Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound introduces an acyl group onto one of the aromatic rings, typically at the para position due to steric hindrance at the ortho positions. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of this compound

A general procedure involves the slow addition of an acyl chloride to a stirred mixture of this compound and a stoichiometric amount of aluminum chloride in an inert solvent like dichloromethane (B109758) or carbon disulfide at low temperature (e.g., 0°C). The reaction is then typically allowed to warm to room temperature and stirred until completion. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is then separated, washed, dried, and concentrated. The product is purified by crystallization or chromatography. The ketone product is a Lewis base that complexes with the aluminum chloride, necessitating the use of stoichiometric amounts of the catalyst.[3]

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl complex1 R-CO-Cl-AlCl₃ acyl_chloride->complex1 Coordination lewis_acid AlCl₃ lewis_acid->complex1 diphenyl_ether Ph-O-Ph sigma_complex Arenium Ion (σ-complex) diphenyl_ether->sigma_complex Nucleophilic Attack acylium_ion [R-C≡O]⁺ acylium_ion->sigma_complex complex1->acylium_ion Cleavage product_complex Product-AlCl₃ Complex sigma_complex->product_complex Deprotonation by AlCl₄⁻ hcl HCl sigma_complex->hcl alcl3_regen AlCl₃ sigma_complex->alcl3_regen product Acyl-Ph-O-Ph product_complex->product Aqueous Work-up

Figure 1: Generalized mechanism of Friedel-Crafts acylation of this compound.

3.1.2 Nitration

Nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction is highly regioselective, yielding primarily the 4-nitro and 2-nitro isomers.

Experimental Protocol: Nitration of a this compound Derivative

A typical procedure involves dissolving the this compound derivative in an organic solvent and adding acetic anhydride. The mixture is cooled, and a mixture of nitric and sulfuric acids is added slowly while maintaining a low temperature. The reaction is then allowed to proceed for a set time before being quenched with water. The organic phase is separated, washed, and the solvent is removed to yield the crude product, which is then purified.

Photochemical Rearrangement

Upon ultraviolet irradiation, this compound undergoes an intramolecular rearrangement to produce 2-phenylphenol (B1666276) and 4-phenylphenol.[4][5] The reaction proceeds through the excitation to a singlet state followed by homolytic cleavage of the C-O bond to form a radical pair intermediate.[4][5]

Photochemical_Rearrangement start This compound (S₀) excited Excited Singlet State (S₁) start->excited UV Irradiation (hν) radical_pair [Ph-O• •Ph] Radical Pair excited->radical_pair C-O Bond Cleavage recombination Intramolecular Recombination radical_pair->recombination escape Radical Escape radical_pair->escape rearrangement_products 2-Phenylphenol & 4-Phenylphenol recombination->rearrangement_products diffusion_products Phenol + Benzene escape->diffusion_products H-abstraction from solvent

Figure 2: Key steps in the photochemical rearrangement of this compound.

Quantitative Data from Photochemical Rearrangement

The product distribution in the photochemical rearrangement is influenced by the solvent and the presence of substituents.

ReactantSolventProductYield (%)
This compoundEthanol2-Phenylphenol42
4-Phenylphenol11
Phenol30
Benzene25

Table 2: Product Yields from the Irradiation of this compound in Ethanol. [5][6]

Ether Bond Cleavage

The cleavage of the robust C-O bond in diphenyl ethers is a challenging but important transformation, particularly in the context of lignin (B12514952) depolymerization, where the this compound linkage (4-O-5) is a key structural unit.

3.3.1 Reductive Cleavage

The C-O bond can be cleaved under reductive conditions, for example, using sodium in liquid ammonia (B1221849) or through electrocatalytic hydrogenolysis (ECH). The mechanism can involve the formation of a radical anion intermediate.

3.3.2 Catalytic Hydrogenolysis

Catalytic hydrogenolysis over transition metal catalysts (e.g., Ni, Pd, Pt) is an effective method for cleaving the C-O bond. The reaction conditions and the choice of catalyst and support can significantly influence the product selectivity.

Experimental Workflow: Catalytic Hydrogenolysis of this compound

Hydrogenolysis_Workflow start Start reactor_prep Prepare High-Pressure Reactor start->reactor_prep add_reactants Add this compound, Solvent, and Catalyst (e.g., Pt/γ-Al₂O₃) reactor_prep->add_reactants seal_purge Seal Reactor and Purge with Inert Gas (e.g., Ar) add_reactants->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat to Reaction Temperature and Stir pressurize->heat_stir reaction Reaction in Progress heat_stir->reaction cool_depressurize Cool Reactor and Depressurize reaction->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter extract Extract with Organic Solvent filter->extract analyze Analyze Products (GC-MS, HPLC) extract->analyze end End analyze->end

Figure 3: A typical experimental workflow for the catalytic hydrogenolysis of this compound.

Substituent Effects on Reactivity

The nature and position of substituents on the phenyl rings of this compound can profoundly influence its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the aromatic rings and can affect the rates and regioselectivity of reactions, as well as the mechanism of bond cleavage.

Influence on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, EDGs (e.g., -OCH₃, -CH₃) activate the ring and enhance the rate of reaction, directing the incoming electrophile to the ortho and para positions. Conversely, EWGs (e.g., -NO₂, -CN) deactivate the ring and direct substitution to the meta position relative to themselves, although the directing effect of the activating phenoxy group still predominates.

Influence on C-O Bond Cleavage

Substituents also play a critical role in the cleavage of the ether bond. For instance, in the photochemical rearrangement, electron-donating substituents at the 4-position favor aryloxy-phenyl bond cleavage, while electron-withdrawing substituents favor phenoxy-aryl bond cleavage.[4][5] In catalytic hydrogenolysis, the electronic nature of the substituent can affect the rate of C-O bond cleavage.

Substituted this compoundCatalystApparent Activation Energy (kJ/mol)Relative Turnover Frequency (TOF)
4,4'-Dihydroxythis compoundNi/SiO₂9369
This compoundNi/SiO₂9826
Di-p-tolyl EtherNi/SiO₂1051.3

Table 3: Effect of para-Substituents on the Activation Energy and Turnover Frequency of Catalytic C-O Bond Cleavage. [4]

The data in Table 3 clearly demonstrate that electron-donating hydroxyl groups facilitate the cleavage of the C-O bond, as indicated by the lower activation energy and higher turnover frequency compared to the unsubstituted this compound and the less electron-donating methyl-substituted analogue.

Conclusion

The reactivity of diphenyl ethers is governed by a complex interplay of electronic and steric effects, as well as the specific reaction conditions employed. The foundational principles outlined in this guide, including bond energetics, key synthetic routes, and the mechanisms of major reaction types, provide a robust framework for professionals in research and drug development. A thorough understanding of how substituents modulate the reactivity of the this compound core is crucial for the design of new chemical entities with desired properties and for the optimization of synthetic pathways. Future research will undoubtedly continue to refine our understanding of these versatile molecules, leading to new applications and more efficient chemical transformations.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenyl ether, a simple diaryl ether with the chemical formula (C₆H₅)₂O, serves as a fundamental structural motif in a wide array of more complex molecules, including pharmaceuticals, polymers, and fragrances. An intimate understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting molecular interactions, designing new materials, and understanding its role in biological systems. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by experimental and computational data.

Molecular Structure and Conformation

This compound adopts a non-planar, twisted conformation in its ground state. This "propeller-like" arrangement is a consequence of the interplay between two opposing forces: the steric repulsion between the two phenyl rings, which favors a twisted geometry, and the delocalization of the oxygen's lone pair electrons into the aromatic π-systems, which would be maximized in a planar conformation.

The geometry of this compound is primarily defined by the C-O-C bond angle and the two dihedral (torsional) angles that describe the orientation of the phenyl rings relative to the C-O-C plane.

Bond Lengths and Angles

Experimental determination of the precise bond lengths and angles for unsubstituted this compound in the solid state has been challenging due to its low melting point. However, gas-phase electron diffraction (GED) studies and computational chemistry provide reliable data. A GED study on the closely related 4,4'-diiodothis compound revealed a C-O-C bond angle of 118 ± 3°.[1][2] Computational studies at various levels of theory corroborate this value for the unsubstituted molecule. The C-O bond lengths are consistent with a single bond character, slightly shortened due to the influence of the aromatic rings.

ParameterExperimental Value (4,4'-diiodothis compound)Computational Value (this compound)
C-O-C Bond Angle 118 ± 3°[1][2]~118-120°
C-O Bond Length Not directly reported for unsubstituted~1.39-1.42 Å
Average C-C Bond Length (Phenyl Ring) Not directly reported for unsubstituted~1.39-1.40 Å

Note: Computational values are representative of typical results from Density Functional Theory (DFT) calculations.

Dihedral Angles and Conformational Flexibility

The most stable conformation of this compound is a "twist" or "skew" form, where the two phenyl rings are rotated out of the C-O-C plane. Numerous computational studies have investigated the torsional energy profile of this compound. These studies consistently show that the global energy minimum occurs at dihedral angles (φ₁ and φ₂) in the range of 30° to 50°.[3] The planar conformation (φ₁ = φ₂ = 0°) represents a rotational barrier, indicating its instability.

Computational MethodCalculated Dihedral Angles (φ₁, φ₂)Reference
AM1~30° / 30°[3]
PM3~30° / 30°[3]
MNDO~50° / 50°[3]
Becke3LYP/6-31G(d)~40°[3]
RHF/6-31G(d)44.1°[3]
MP2/6-31G(d)39.4°[3]

The energy barrier to rotation around the C-O bonds is relatively low, allowing for rapid interconversion between equivalent twisted conformations at room temperature.

Bonding in this compound

The bonding in this compound is characterized by the sp³ hybridized oxygen atom forming sigma bonds with two sp² hybridized carbon atoms of the phenyl rings. The two lone pairs of electrons on the oxygen atom play a crucial role in the molecule's structure and reactivity.

One of the oxygen's p-type lone pair orbitals can align with the p-orbitals of the phenyl rings, leading to delocalization of electron density into the aromatic systems. This partial π-character of the C-O bonds would favor a planar geometry to maximize overlap. However, a planar arrangement would lead to significant steric repulsion between the ortho-hydrogens of the two phenyl rings.[4]

The observed twisted conformation is, therefore, a compromise that minimizes steric hindrance while still allowing for some degree of electronic delocalization. This balance between steric and electronic effects is a key feature of the bonding in this compound and related diaryl ethers.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.[5]

Methodology:

  • Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The radial distribution of the diffraction pattern is analyzed to determine the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be derived.[5]

Single-Crystal X-ray Diffraction

For solid compounds, single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional molecular structure.[6]

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent. This is often the most challenging step for low-melting solids like this compound.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. The crystal is rotated to collect diffraction data from all possible orientations.

  • Data Collection: The intensities and positions of the diffracted X-ray spots are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to best fit the experimental data, yielding precise bond lengths and angles.[6][7]

Computational Conformational Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), is a widely used tool for investigating the conformational landscape and electronic properties of molecules.

Methodology:

  • Initial Structure Generation: An initial 3D structure of this compound is generated.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the dihedral angles of the C-O bonds.

  • Geometry Optimization: The geometry of each generated conformer is optimized to find the local energy minima on the potential energy surface. This is typically done using a specific level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[8]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Profile: The relative energies of the different conformers are plotted to generate a torsional energy profile, which shows the energy barriers between different conformations.[9]

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound's twisted conformation.

Conformational Energy Profile Logic

conformational_energy Planar Planar Conformation (High Energy) Twisted1 Twisted Conformation 1 (Low Energy) Planar->Twisted1 Rotation Twisted2 Twisted Conformation 2 (Low Energy) Planar->Twisted2 Rotation Twisted1->Planar Rotation Twisted2->Planar Rotation

Caption: Energy relationship between planar and twisted conformations.

Conclusion

The molecular structure of this compound is a well-studied example of how subtle balances between electronic and steric effects dictate the three-dimensional shape of a molecule. Its characteristic twisted conformation, with a C-O-C bond angle of approximately 118-120° and dihedral angles around 30-50°, is a result of minimizing the steric repulsion between the two phenyl rings while allowing for some degree of stabilizing π-delocalization of the oxygen's lone pairs. A thorough understanding of this structure, obtained through a combination of experimental techniques and computational modeling, is essential for its application in various fields of chemistry and drug development.

References

An In-depth Technical Guide to the Spectroscopic Properties of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of diphenyl ether, a key structural motif in many organic compounds and pharmaceutical agents. Understanding its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for structural elucidation, purity assessment, and quality control.

Chemical Structure

This compound consists of two phenyl rings linked by an oxygen atom. Its symmetrical nature has a direct influence on its spectroscopic characteristics, particularly in its NMR spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, reflecting the chemical environments of the phenyl protons. Due to the molecule's symmetry, the two phenyl rings are chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.36m4HProtons at C3, C5, C3', C5'
7.09m2HProtons at C4, C4'
7.04m4HProtons at C2, C6, C2', C6'

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
160.6C1, C1' (ipso-carbons)
131.7C3, C5, C3', C5'
126.4C4, C4'
119.0C2, C6, C2', C6'

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

G cluster_nmr NMR Signal Assignments H_Signals ¹H NMR Signals H_736 δ 7.36 (m, 4H) H_Signals->H_736 corresponds to H_709 δ 7.09 (m, 2H) H_Signals->H_709 corresponds to H_704 δ 7.04 (m, 4H) H_Signals->H_704 corresponds to C_Signals ¹³C NMR Signals C_160 C1 (ipso) C_Signals->C_160 corresponds to C_131 δ 131.7 C_Signals->C_131 corresponds to C_126 δ 126.4 C_Signals->C_126 corresponds to C_119 δ 119.0 C_Signals->C_119 corresponds to H_736->C_131 H at C3,C5 H_709->C_126 H at C4 H_704->C_119 H at C2,C6

Caption: Relationship between NMR signals and atomic positions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions arising from the C-O-C ether linkage and the aromatic rings.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (ν, cm⁻¹)IntensityAssignment
> 3000MediumAromatic C-H stretch
1585StrongAromatic C=C ring stretch
1488StrongAromatic C=C ring stretch
1238StrongAsymmetric C-O-C stretch
867MediumSymmetric C-O-C stretch
750StrongAryl C-H wag (out-of-plane bend)
692StrongRing bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The spectrum of this compound shows absorption bands corresponding to π → π* transitions within the phenyl rings.

Table 4: UV-Vis Spectroscopic Data for this compound

λ_max (nm)log εSolvent
2653.20Alcohol
2723.28Alcohol
2793.23Alcohol

[2]

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

G start Start dissolve Dissolve 5-20 mg of this compound in ~0.7 mL of CDCl₃ start->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer place Place NMR tube in the spectrometer transfer->place acquire Acquire ¹H and ¹³C NMR spectra place->acquire process Process data (Fourier transform, phase correction, baseline correction) acquire->process end End process->end

Caption: General workflow for NMR sample preparation and analysis.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: The prepared sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra at a spectrometer frequency of 400 MHz. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm).

IR Spectroscopy

As this compound is a low-melting solid (m.p. 26-29 °C), its IR spectrum can be obtained from a neat liquid film or as a solution.

G start Start prep_choice Choose preparation method start->prep_choice neat Melt a small amount of this compound prep_choice->neat Neat Liquid solution Dissolve a small amount of this compound in a suitable solvent (e.g., CCl₄) prep_choice->solution Solution place_neat Place a drop of the melt between two KBr or NaCl plates neat->place_neat acquire Place plates in the spectrometer and acquire the spectrum place_neat->acquire place_solution Place a drop of the solution between two KBr or NaCl plates solution->place_solution place_solution->acquire end End acquire->end

Caption: Workflow for IR sample preparation.

Methodology (Neat Liquid Film):

  • Sample Preparation: A small amount of solid this compound is gently warmed until it melts. A drop of the resulting liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates is typically recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

G start Start prepare_solution Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol) start->prepare_solution prepare_blank Fill a quartz cuvette with the pure solvent (blank) prepare_solution->prepare_blank measure_blank Measure the absorbance of the blank prepare_blank->measure_blank prepare_sample Fill a matched quartz cuvette with the this compound solution measure_blank->prepare_sample measure_sample Measure the absorbance of the sample prepare_sample->measure_sample process Subtract the blank absorbance from the sample absorbance measure_sample->process end End process->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol. This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

  • Data Acquisition: A quartz cuvette is filled with the pure solvent to serve as a blank. The absorbance of the blank is measured and stored as a baseline. The same or a matched cuvette is then filled with the this compound solution, and its absorbance is measured over a range of wavelengths (e.g., 200-400 nm). The instrument automatically subtracts the blank spectrum from the sample spectrum. The wavelengths of maximum absorbance (λ_max) are then determined.

References

A Technical Guide to Quantum Chemical Calculations of Diphenyl Ether: Structure, Conformational Dynamics, and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of diphenyl ether using quantum chemical calculations, supported by experimental data. It covers the molecule's conformational landscape, geometric structure, rotational energy barriers, and electronic and spectroscopic properties. Detailed computational and experimental methodologies are provided to facilitate the replication and extension of these findings.

Introduction

This compound (DPE), with the chemical formula (C₆H₅)₂O, is the simplest diaryl ether. Its structural motif is present in a wide range of important compounds, from polymers like Poly(ether ether ketone) (PEEK) to biologically active molecules. The flexible nature of the C-O-C ether linkage allows for a complex conformational landscape, which is crucial for its chemical and physical properties and its interactions in larger systems. Understanding this flexibility through computational chemistry is paramount for applications in materials science and drug design.

This technical guide details the application of quantum chemical methods to elucidate the conformational preferences, rotational barriers, and electronic and spectroscopic signatures of this compound. The computational results are contextualized with available experimental data to provide a comprehensive structural and dynamic picture of the molecule.

Conformational Analysis

The flexibility of this compound is primarily defined by the torsion (dihedral) angles of the two phenyl rings with respect to the C-O-C plane. A thorough conformational analysis involves mapping the potential energy surface (PES) as a function of these two dihedral angles (φ₁ and φ₂).

Computational Methodology

A relaxed PES scan is the standard approach for exploring the conformational space of flexible molecules like this compound. This involves systematically varying the key dihedral angles while optimizing the rest of the molecular geometry at each step.

Protocol for a Relaxed Potential Energy Surface Scan:

  • Initial Structure Generation: A starting geometry of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

  • Z-Matrix Definition: For a controlled scan, the molecule's geometry is defined using a Z-matrix, which explicitly defines the bond lengths, bond angles, and dihedral angles. The two C-O-C-C dihedral angles are defined as scannable variables.

  • Quantum Chemical Calculation: A computational chemistry software package, such as Gaussian, is used to perform the calculations.[1] The input file specifies the level of theory (e.g., DFT with B3LYP functional) and a suitable basis set (e.g., 6-31G(d)).

  • Scan Keyword: The Opt=ModRedundant keyword is used in Gaussian to perform a relaxed scan.[2] The dihedral angles to be scanned are specified in a separate input section, along with the number of steps and the step size.

  • Execution and Analysis: The calculation is executed, yielding the energy for each grid point on the potential energy surface. The output is then analyzed to identify low-energy conformers (minima) and transition states (saddle points).

Example Gaussian Input Snippet for a Torsional Scan:

This snippet sets up a 2D relaxed scan of two dihedral angles (defined by atoms 2-1-7-8 and 1-7-13-14) with 18 steps of 10 degrees for each.

Conformational Landscape of this compound

Quantum chemical calculations reveal that the potential energy surface of this compound is characterized by shallow minima and low rotational barriers. The most stable conformation is a "skewed" or "twisted" structure, which avoids the steric hindrance of a planar arrangement and the loss of stabilizing conjugation of a fully perpendicular conformation.

The transition state for the interconversion of equivalent skewed conformers is a "paddle-wheel" like structure. The following diagram illustrates the workflow for determining this conformational landscape.

G cluster_0 Computational Workflow cluster_1 Identified Conformers A 1. Initial Geometry (Planar DPE) B 2. Define Dihedral Angles (φ1, φ2) for PES Scan A->B C 3. Relaxed PES Scan (e.g., B3LYP/6-31G(d)) B->C D 4. Analyze PES Output (Energies vs. φ1, φ2) C->D E 5. Identify Stationary Points D->E F Global Minimum (Skewed Conformer, C2) E->F G Transition State 1 (Perpendicular, C2v) E->G H Transition State 2 (Planar, C2v) E->H

Computational workflow for the conformational analysis of this compound.

Molecular Geometry and Rotational Barriers

The precise geometric parameters and the energy barriers to rotation are key outputs of quantum chemical calculations. These values can be compared with experimental data for validation.

Calculated vs. Experimental Geometry

The table below summarizes key geometric parameters for the minimum energy conformer of this compound obtained from various computational methods and compared with experimental data where available. Note that experimental data for unsubstituted this compound is scarce; thus, data from derivatives or related studies are often used for comparison.

ParameterMethodCalculated ValueExperimental ValueReference
C-O-C Bond Angle B3LYP/6-31G(d)~120°-[3]
Gas-phase Electron Diffraction (4,4'-diiodothis compound)-118 ± 3°[4][5]
Dihedral Angles (φ₁, φ₂) B3LYP/6-31G(d)(40°, 40°)-[3]
MP2/6-31G(d)(39.4°, 39.4°)-[3]
Gas-phase Electron Diffraction(62°, 34°)Asymmetrical[6]
Rotational Energy Barriers

The energy difference between the stable skewed conformer and the transition states determines the barrier to internal rotation. These barriers are typically low, indicating significant molecular flexibility at room temperature.

TransitionMethodCalculated Barrier (kcal/mol)Reference
Skewed → Perpendicular TSB3LYP/6-31G(d)~1.0[3]
Skewed → Planar TSB3LYP/6-31G(d)~2.5[3]

The logical relationship between the key conformers and the rotational pathways is depicted below.

G Skewed1 Skewed (φ1, φ2) TS_Perp Perpendicular TS (90°, 90°) Skewed1->TS_Perp ~1.0 kcal/mol TS_Planar Planar TS (0°, 0°) Skewed1->TS_Planar ~2.5 kcal/mol Skewed2 Skewed (-φ1, -φ2) TS_Perp->Skewed2 TS_Planar->Skewed2

Energy barriers between conformers of this compound.

Electronic Properties

The electronic structure of this compound, particularly the frontier molecular orbitals (HOMO and LUMO), dictates its reactivity and optical properties.

Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations are well-suited for determining the energies and distributions of the HOMO and LUMO.

PropertyMethodCalculated Value (eV)
HOMO EnergyB3LYP/6-31G(d)Typically ~ -6.5 to -6.0
LUMO EnergyB3LYP/6-31G(d)Typically ~ 0.5 to 1.0
HOMO-LUMO Gap B3LYP/6-31G(d) ~7.0 to 7.5

A larger HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. The electron density in the HOMO is typically localized on the phenyl rings and the oxygen lone pairs, while the LUMO is a π* orbital distributed over the aromatic system.

Spectroscopic Properties and Experimental Protocols

Quantum chemical calculations can predict vibrational and electronic spectra, which can be directly compared to experimental results.

Vibrational Spectroscopy

Frequency calculations performed on the optimized geometry of the minimum-energy conformer yield the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better agreement.

Electronic Spectroscopy

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, free from intermolecular interactions.[7]

  • Methodology:

    • Sample Introduction: A gaseous sample of this compound is effused through a nozzle into a high-vacuum chamber.

    • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

    • Scattering: The electrons are scattered by the electric field of the molecule's atoms.

    • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

    • Data Analysis: The radially symmetric diffraction pattern is analyzed. The intensity and angular distribution of the scattered electrons are related to the internuclear distances within the molecule.

    • Structure Refinement: A molecular model is refined by fitting the calculated diffraction pattern to the experimental one to determine bond lengths, bond angles, and dihedral angles.[7]

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

R2PI is a highly sensitive and selective technique for obtaining electronic and vibrational spectra of jet-cooled molecules.[8][9]

  • Methodology:

    • Supersonic Expansion: this compound is seeded into a carrier gas (e.g., Argon) and expanded through a pulsed nozzle into a vacuum, cooling the molecules to very low rotational and vibrational temperatures.

    • First Photon (Excitation): A tunable laser (the "pump" laser) is scanned through a range of wavelengths. When the laser frequency is resonant with an electronic transition in the molecule, it is excited to an intermediate electronic state (S₁).

    • Second Photon (Ionization): A second, typically fixed-frequency, laser (the "probe" laser) intersects the excited molecules. The energy of this photon is sufficient to ionize the molecule from the excited state, but not from the ground state.

    • Ion Detection: The resulting ions are detected by a mass spectrometer (e.g., a time-of-flight detector).

    • Spectrum Generation: The ion signal is recorded as a function of the pump laser's wavelength, generating a mass-selective excitation spectrum.[8]

IR-UV Double Resonance Spectroscopy

This technique provides vibrational spectra of a specific conformer of a molecule.[10][11]

  • Methodology:

    • Supersonic Expansion: As in R2PI, the molecules are cooled in a supersonic jet.

    • IR Laser (Vibrational Excitation): A tunable infrared laser is introduced before the UV laser. If the IR frequency matches a vibrational transition of a conformer, that conformer's ground state population is depleted.

    • UV Laser (Probing): A fixed-frequency UV laser, tuned to an electronic transition of the conformer of interest (as determined by R2PI), probes the ground state population.

    • Signal Depletion: When the IR laser is on-resonance, it depletes the ground state population, leading to a decrease (a "dip") in the ion signal generated by the UV laser.

    • Spectrum Generation: The depletion of the ion signal is plotted as a function of the IR laser's frequency to obtain a conformer-specific IR spectrum.[11]

The following diagram outlines the workflow for a combined spectroscopic and computational study.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_val Validation & Assignment R2PI 1. R2PI Spectroscopy (Identify electronic transitions of conformers) ASSIGN Compare Experimental & Calculated Data for Final Assignment R2PI->ASSIGN IRUV 2. IR-UV Double Resonance (Obtain conformer-specific vibrational spectra) IRUV->ASSIGN GED 3. Gas-Phase Electron Diffraction (Determine gas-phase geometry) GED->ASSIGN CONF 1. Conformational Search (Find stable conformers) FREQ 2. Frequency Calculation (Predict vibrational spectra) CONF->FREQ TDFT 3. TD-DFT Calculation (Predict electronic spectra) CONF->TDFT FREQ->ASSIGN Compare Frequencies TDFT->ASSIGN Compare Excitations

Workflow for a combined experimental and computational study.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a powerful and reliable framework for investigating the structure and dynamics of flexible molecules like this compound. Computational methods can accurately predict the skewed minimum energy conformation, characterize the low-energy barriers to internal rotation, and calculate electronic and spectroscopic properties that are in good agreement with experimental data. The synergy between high-level computations and advanced experimental techniques like gas-phase electron diffraction and double-resonance spectroscopy is essential for a complete and validated understanding of such systems. This detailed knowledge is critical for the rational design of new materials and therapeutic agents where the this compound moiety plays a key structural or functional role.

References

physical and chemical properties of diphenyl ether at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ether (C₁₂H₁₀O), a colorless, crystalline solid with a geranium-like odor, is a versatile aromatic compound with significant applications in high-temperature industrial processes.[1][2] Its exceptional thermal stability makes it a key component in heat transfer fluids, a high-boiling point solvent for chemical reactions, and an intermediate in the synthesis of various organic compounds, including fragrances, polymers, and flame retardants.[3][4][5] This technical guide provides an in-depth analysis of the physical and chemical properties of this compound at elevated temperatures, offering crucial data for researchers, scientists, and professionals in drug development who utilize this compound in demanding thermal environments.

Physical Properties at High Temperatures

The performance of this compound in high-temperature applications is dictated by its physical properties. Key among these are its thermal stability, boiling point, viscosity, and heat capacity. This compound is known for its high thermal stability, remaining stable at temperatures up to 350-400°C.[6]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound, with a focus on their temperature dependence.

PropertyValueReference
Molecular FormulaC₁₂H₁₀O[6]
Molecular Weight170.21 g/mol [4]
Melting Point26-27 °C (80.3 °F)[2]
Boiling Point (at 1 atm)259 °C (498.27 °F)[2]
Flash Point115 °C (239 °F)[4]
Autoignition Temperature618 °C (1144 °F)[4]

Table 1: General Physical Properties of this compound

The viscosity, density, and thermal conductivity of this compound are critical parameters for its application as a heat transfer fluid. These properties are temperature-dependent, as shown in the tables below. The data presented is based on experimental measurements reported in scientific literature.[1]

Temperature (°C)Density (g/cm³)
251.073
501.053
1001.011
1500.969
2000.926
2500.882

Table 2: Density of this compound at Various Temperatures

Temperature (°C)Viscosity (mPa·s or cP)
303.84
502.55
1001.15
1500.65
2000.42
2500.29

Table 3: Viscosity of this compound at Various Temperatures

Temperature (°C)Thermal Conductivity (W/m·K)
300.139
500.135
1000.127
1500.119
2000.111
2500.103

Table 4: Thermal Conductivity of this compound at Various Temperatures

Temperature (°C)Vapor Pressure (kPa)
250.0029
500.021
1000.34
1502.5
20011.5
25040.2

Table 5: Vapor Pressure of this compound at Various Temperatures

Chemical Properties at High Temperatures

This compound exhibits remarkable chemical stability at high temperatures. However, under extreme conditions, it undergoes thermal decomposition. Understanding these chemical transformations is critical for ensuring safe and efficient operation of high-temperature systems.

Thermal Decomposition

The primary thermal degradation pathway for this compound involves the cleavage of the ether linkage (C-O-C bond). This process typically begins to occur at temperatures exceeding 400°C.[7] The decomposition of this compound leads to the formation of various aromatic compounds.

Thermal_Decomposition_of_Diphenyl_Ether Thermal Decomposition Pathway of this compound DPE This compound (C₆H₅OC₆H₅) Radicals Phenyl Radical (C₆H₅•) + Phenoxy Radical (C₆H₅O•) DPE->Radicals High Temperature (>400°C) Ether Bond Cleavage Phenol Phenol (C₆H₅OH) Radicals->Phenol Hydrogen Abstraction Benzene Benzene (C₆H₆) Radicals->Benzene Hydrogen Abstraction Dibenzofuran Dibenzofuran Radicals->Dibenzofuran Intramolecular Cyclization (Dehydrogenation) Other_Products Other Rearrangement and Recombination Products Radicals->Other_Products

Caption: Thermal decomposition pathway of this compound at high temperatures.

Experimental Protocols

The determination of the high-temperature properties of this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of Thermal Stability (ASTM D6743)

This method provides a standardized procedure for assessing the thermal stability of organic heat transfer fluids like this compound.

Objective: To determine the thermal stability of this compound by quantifying the formation of degradation products after exposure to high temperatures.

Apparatus:

  • High-pressure, high-temperature autoclave or sealed ampoules

  • Inert gas supply (e.g., nitrogen, argon)

  • Temperature controller and monitoring system

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Analytical balance

Procedure:

  • A known mass of this compound is placed into the autoclave or ampoule.

  • The container is purged with an inert gas to remove oxygen.

  • The container is sealed and heated to the desired test temperature (e.g., 350°C, 375°C, 400°C) for a specified duration (e.g., 100, 250, 500 hours).

  • After the heating period, the container is cooled to room temperature.

  • The contents are carefully collected and weighed.

  • The composition of the thermally stressed fluid is analyzed by gas chromatography. The amounts of low-boiling and high-boiling degradation products are quantified.

  • The thermal stability is reported as the percentage of the original material that has degraded.

Thermal_Stability_Workflow Experimental Workflow for Thermal Stability Testing (ASTM D6743) cluster_prep Sample Preparation cluster_exposure Thermal Exposure cluster_analysis Analysis Sample Weigh this compound Sample Load Load into Autoclave/Ampoule Sample->Load Purge Purge with Inert Gas Load->Purge Seal Seal the Container Purge->Seal Heat Heat to Test Temperature Seal->Heat Hold Maintain Temperature for a Specified Duration Heat->Hold Cool Cool to Room Temperature Hold->Cool Collect Collect and Weigh Sample Cool->Collect GC_Analysis Gas Chromatography (GC) Analysis Collect->GC_Analysis Quantify Quantify Degradation Products GC_Analysis->Quantify Report Report Thermal Stability Quantify->Report

Caption: Workflow for determining the thermal stability of this compound.

Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the chemical composition of the degradation products of this compound at very high temperatures.

Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer unit

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS)

  • Fused silica (B1680970) capillary column suitable for separating aromatic compounds

  • Helium carrier gas

Procedure:

  • A small, precisely weighed sample of this compound (in the microgram range) is placed in a pyrolysis probe.

  • The probe is inserted into the pyrolyzer, which is interfaced with the GC injector.

  • The sample is rapidly heated to a high temperature (e.g., 600°C, 800°C) in an inert atmosphere (helium). This rapid heating causes thermal fragmentation of the this compound molecules.

  • The resulting volatile fragments (pyrolysate) are swept by the carrier gas into the GC column.

  • The components of the pyrolysate are separated based on their boiling points and interaction with the column's stationary phase.

  • As the separated components elute from the GC column, they enter the mass spectrometer.

  • The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

  • The individual compounds are identified by comparing their mass spectra to a library of known spectra.

Py_GC_MS_Workflow Experimental Workflow for Py-GC/MS Analysis Sample This compound Sample (µg) Pyrolyzer Pyrolyzer (Rapid Heating in He) Sample->Pyrolyzer Introduction GC_Column Gas Chromatography Column (Separation) Pyrolyzer->GC_Column Injection of Pyrolysate MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Elution of Separated Components Data_Analysis Data Analysis (Mass Spectra Library Comparison) MS_Detector->Data_Analysis Data Acquisition

Caption: Workflow for the analysis of thermal decomposition products using Py-GC/MS.

Conclusion

This compound is a robust and reliable compound for high-temperature applications, primarily due to its excellent thermal stability. This guide has provided a comprehensive overview of its physical and chemical properties at elevated temperatures, presented in a clear and accessible format. The detailed experimental protocols offer a foundation for researchers and scientists to conduct their own investigations into the behavior of this compound under specific process conditions. A thorough understanding of these properties is essential for the safe and effective design and operation of high-temperature systems in research, chemical synthesis, and drug development.

References

Solubility of Organic Compounds in Diphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ether (DPE), a high-boiling point aromatic ether, serves as a crucial solvent and heat-transfer medium in a variety of chemical processes, including polymer synthesis and high-temperature organic reactions.[1][2] Its chemical inertness, thermal stability, and ability to dissolve a range of organic compounds make it a solvent of interest in industrial and laboratory settings. This technical guide provides an in-depth overview of the solubility of organic compounds in this compound, focusing on the underlying principles, qualitative data, and detailed experimental protocols for solubility determination.

This compound is a non-polar to moderately polar solvent, a characteristic dictated by its two phenyl rings.[3] Consequently, its solvency is most effective for other non-polar or moderately polar organic compounds, adhering to the principle of "like dissolves like".[3] While it exhibits high solubility for many aromatic compounds, its utility as a solvent for highly polar or ionic species is limited.[3][4]

Principles of Solubility in this compound

The solubility of an organic compound in this compound is governed by the intermolecular forces between the solute and the solvent. As a relatively non-polar aromatic ether, the primary intermolecular interactions this compound can engage in are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions. It can act as a hydrogen bond acceptor via its ether oxygen, but it cannot donate hydrogen bonds.[5] This dictates its solubility characteristics for different classes of organic compounds.

  • Aromatic Compounds: Compounds containing phenyl or other aromatic rings tend to exhibit good solubility in this compound due to favorable π-π stacking interactions.

  • Polarity: Non-polar and weakly polar compounds are generally more soluble than highly polar compounds. The large non-polar surface area of the two phenyl rings in this compound dominates its solvent characteristics.[3]

  • Hydrogen Bonding: Compounds that are strong hydrogen bond donors but have limited non-polar character will likely have poor solubility. While this compound can accept hydrogen bonds, it cannot reciprocate as a donor to solvate the donor molecule effectively.[5]

  • Temperature: The solubility of most solid organic compounds in this compound is expected to increase with temperature. This is a critical factor in its use as a solvent for high-temperature polymerizations, where monomers may only become sufficiently soluble at elevated temperatures.

Solubility of Common Organic Functional Groups in this compound

Precise quantitative solubility data for a wide range of organic compounds in this compound is not extensively documented in publicly available literature. However, based on chemical principles and its use in specific applications, a qualitative assessment of solubility for various functional groups can be made. The following table summarizes these qualitative predictions and provides a template for recording experimentally determined quantitative data.

Functional Group ClassRepresentative ExamplesPredicted Qualitative Solubility in this compoundQuantitative Solubility ( g/100g DPE at 25°C)Quantitative Solubility ( g/100g DPE at 100°C)
Aromatic Hydrocarbons Benzene, Toluene, NaphthaleneHighData not availableData not available
Halogenated Aromatics Chlorobenzene, BromobenzeneHighData not availableData not available
Ethers Diethyl ether, AnisoleHigh (Miscible)Data not availableData not available
Ketones Acetophenone, BenzophenoneModerate to HighData not availableData not available
Esters Ethyl benzoate, Dimethyl terephthalateModerate to HighData not availableData not available
Carboxylic Acids Benzoic acid, Terephthalic acidLow to Moderate (Increases with temperature)Data not availableData not available
Phenols Phenol, Bisphenol AModerate to HighData not availableData not available
Amides Benzamide, N-MethylpyrrolidoneLow to ModerateData not availableData not available
Amines Aniline, p-PhenylenediamineModerateData not availableData not available
Alcohols Ethanol, Ethylene glycolLowData not availableData not available

Experimental Protocols for Solubility Determination

The determination of the solubility of an organic compound in this compound requires a systematic experimental approach. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[6] Given the high boiling point and melting point of this compound (m.p. ~27 °C, b.p. ~258 °C), modifications to the standard procedure are necessary to ensure accurate and safe measurements, particularly at elevated temperatures.[3]

Shake-Flask Method for Solubility in this compound

Objective: To determine the equilibrium solubility of a solid organic compound in this compound at a specified temperature.

Materials:

  • High-purity this compound

  • High-purity solid organic compound (solute)

  • Analytical balance

  • Temperature-controlled orbital shaker or heating block with magnetic stirring

  • Calibrated thermometer or thermocouple

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, GC)

Procedure:

  • Preparation: Add an excess amount of the solid organic compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been reached.[6]

  • Solvent Addition: Add a known volume or mass of this compound to the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker or on a heated magnetic stirrer set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6] For high-temperature measurements, ensure the apparatus is properly calibrated and stable at the set temperature.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation of the solute upon cooling. Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Weigh the volumetric flask containing the filtered solution to determine the mass of the solution. Carefully evaporate the this compound under reduced pressure or in a high-temperature oven (ensure the temperature is below the decomposition temperature of the solute). Once the solvent is fully evaporated, re-weigh the flask to determine the mass of the dissolved solute.

    • Chromatographic/Spectroscopic Method: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC, GC, or UV-Vis). Prepare a series of standard solutions of the solute of known concentrations and generate a calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve. Calculate the original concentration in the saturated this compound solution by accounting for the dilution factor.

  • Data Reporting: Express the solubility as g/100 g of this compound or in other appropriate units (e.g., mol/L). The experiment should be repeated at least in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

G start Start: Determine Solubility add_excess Add excess solute to vial start->add_excess add_dpe Add known amount of this compound add_excess->add_dpe equilibrate Equilibrate at constant T (24-48h with agitation) add_dpe->equilibrate settle Settle excess solid (≥2h at constant T) equilibrate->settle sample Sample supernatant with pre-heated syringe settle->sample filter Filter through syringe filter sample->filter quantify Quantify solute concentration (Gravimetric/Chromatographic) filter->quantify end End: Report Solubility quantify->end

Caption: Workflow for the shake-flask solubility determination method.

Synthesis of Polyesters in this compound

G cluster_prep Reaction Setup cluster_reaction Polycondensation cluster_isolation Product Isolation charge_reactor Charge reactor with this compound, Diacid/Diester, and Diol monomers add_catalyst Add polycondensation catalyst (e.g., antimony oxide) charge_reactor->add_catalyst heat_reflux Heat mixture to reflux (~250°C) under inert atmosphere (N2) add_catalyst->heat_reflux remove_byproduct Remove condensation byproduct (H2O or alcohol) via distillation heat_reflux->remove_byproduct monitor_viscosity Monitor reaction progress (e.g., by viscosity increase) remove_byproduct->monitor_viscosity cool_precipitate Cool reaction mixture and precipitate polymer in a non-solvent (e.g., methanol) monitor_viscosity->cool_precipitate filter_wash Filter and wash the polymer product cool_precipitate->filter_wash dry_polymer Dry the polyester (B1180765) under vacuum filter_wash->dry_polymer

Caption: Experimental workflow for polyester synthesis using DPE as a solvent.

Ullmann Condensation for Diaryl Ether Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products ArX Aryl Halide (Ar-X) DiarylEther Diaryl Ether (Ar-O-Ar') ArX->DiarylEther ArOH Phenol (Ar'-OH) ArOH->DiarylEther Base Base (e.g., K2CO3) Salts Salts (KX, KHCO3) Base->Salts Cu_cat Copper Catalyst (e.g., CuI) Cu_cat->DiarylEther catalyzes Solvent High-boiling polar solvent (e.g., DMF, NMP, or this compound) Heat Heat (High Temperature)

Caption: Key components of the Ullmann condensation reaction.

Conclusion

This compound is a valuable high-temperature solvent for a range of organic compounds, particularly those with aromatic character. While extensive quantitative solubility data is sparse in the literature, an understanding of the principles of "like dissolves like" and the role of intermolecular forces can guide solvent selection and process development. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of their specific compounds of interest in this compound, thereby enabling more precise control over reaction conditions, purification processes, and formulation development. The continued generation of such empirical data will be invaluable to the chemical, pharmaceutical, and materials science communities.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data of diphenyl ether (C₁₂H₁₀O). The following sections present key quantitative data in a structured format, detail the experimental methodologies for crucial measurements, and visualize relevant chemical pathways. This information is vital for professionals in research, chemical engineering, and pharmaceutical development who require precise data for process design, safety analysis, and computational modeling.

Core Thermochemical Data

The thermochemical properties of this compound have been extensively studied, providing a solid foundation for its various industrial applications, notably as a high-temperature heat transfer fluid. The data presented in the following tables has been compiled from various validated sources.

Enthalpy and Entropy Data

The enthalpy of formation, combustion, and phase transitions are critical parameters for understanding the energy content and stability of this compound.

PropertyStateValueUnitsReference(s)
Standard Molar Enthalpy of Formation (ΔfH°)Solid-32.11 ± 0.93kJ/mol[1]
Standard Molar Enthalpy of Combustion (ΔcH°)Liquid-6113.7 ± 3.8kJ/mol[1]
Standard Molar Enthalpy of Combustion (ΔcH°)Solid-6119.24 ± 0.88kJ/mol[1]
Enthalpy of Vaporization (ΔvapH)-46.8kJ/mol[N/A]
Enthalpy of Fusion (ΔfusH)-17.215kJ/mol[N/A]
Standard Molar Entropy (S°)Solid (1 bar)233.91J/mol·K[1]
Heat Capacity and Physical Properties

The heat capacity and other physical properties are essential for heat transfer calculations and process modeling.

PropertyValueUnitsTemperature (K)Reference(s)
Molar Heat Capacity (Cp)216.56J/mol·K298.15[2]
Boiling Point531.1 - 532.2K-[2]
Melting Point~300.1K-[2]
Triple Point300.01 - 300.03K-[2]

Experimental Protocols

The following sections detail the methodologies used to determine the key thermochemical data presented above. These protocols are based on established experimental techniques.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of this compound is determined using a bomb calorimeter, a constant-volume device.

Procedure:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound (approximately 1 gram) is placed in the sample holder of the calorimeter bomb.

  • Fuse Wire: A known length of fuse wire is attached to the electrodes within the bomb, positioned to ensure ignition of the sample.

  • Bomb Sealing and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The bucket is then placed within an insulating jacket to minimize heat exchange with the surroundings. A high-precision thermometer and a stirrer are submerged in the water.

  • Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded once thermal equilibrium is reached.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the heat of combustion of the fuse wire, and the formation of any nitric acid from residual nitrogen. The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the heat of combustion of the this compound sample at constant volume (ΔU). This value is then converted to the enthalpy of combustion (ΔH) using thermodynamic relationships.[3][4][5][6]

Adiabatic Vacuum Calorimetry for Heat Capacity

The heat capacity of this compound is measured using an adiabatic vacuum calorimeter, which minimizes heat loss to the surroundings.

Procedure:

  • Sample Encapsulation: A known mass of this compound is sealed in a sample container, which is then placed inside the calorimeter vessel.

  • Vacuum and Thermal Shielding: The calorimeter is evacuated to a high vacuum to eliminate heat transfer by convection and conduction. Adiabatic shields, whose temperatures are controlled to match that of the calorimeter vessel, surround the vessel to minimize radiative heat loss.

  • Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in the temperature of the sample. The temperature change is precisely measured using a calibrated thermometer.

  • Data Analysis: The heat capacity of the sample is calculated from the electrical energy input and the measured temperature rise, after accounting for the heat capacity of the sample container and any other addenda. This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.[7][8][9]

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation/Vaporization

The vapor pressure of this compound, from which the enthalpy of sublimation or vaporization can be derived, is determined using the Knudsen effusion method coupled with mass spectrometry.

Procedure:

  • Sample Loading: A small amount of this compound is placed in a Knudsen cell, a small, isothermal container with a small orifice of known area.

  • High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

  • Heating and Effusion: The cell is heated to a precise, constant temperature. At this temperature, the this compound establishes an equilibrium vapor pressure inside the cell. Molecules from the vapor phase effuse through the orifice into the vacuum chamber.

  • Mass Spectrometric Detection: The effusing molecular beam is directed into the ion source of a mass spectrometer, which identifies the species and measures their intensity.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss (determined from the ion intensity), the temperature, the molar mass of the effusing species, and the geometry of the orifice using the Hertz-Knudsen equation.

  • Enthalpy Determination: The measurements are repeated at several different temperatures. The enthalpy of sublimation or vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[10][11][12][13]

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

The enthalpy of fusion of this compound is measured using a differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating rate (e.g., 10 K/min) through the melting point of this compound.

  • Measurement: As the instrument heats the sample and reference, it measures the difference in heat flow required to maintain them at the same temperature. When the this compound melts, it absorbs a significant amount of heat, resulting in a large endothermic peak in the DSC thermogram.

  • Data Analysis: The area of the melting peak is integrated to determine the total heat absorbed during the phase transition. This value, divided by the mass of the sample, gives the enthalpy of fusion.[14][15][16][17]

Visualizations of Relevant Chemical Pathways

This compound is involved in several important chemical reactions. The following diagrams, generated using the DOT language, illustrate the mechanisms of its synthesis and a key reaction.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack Phenol Phenol (C₆H₅OH) Phenoxide Sodium Phenoxide (C₆H₅O⁻Na⁺) Phenol->Phenoxide + Base Base Base (e.g., NaH) Byproduct1 H₂ Phenoxide->Byproduct1 - H₂ Phenoxide_ref Sodium Phenoxide Bromobenzene Bromobenzene (C₆H₅Br) Diphenyl_Ether This compound (C₆H₅OC₆H₅) Byproduct2 NaBr Diphenyl_Ether->Byproduct2 - NaBr Phenoxide_ref->Diphenyl_Ether + Bromobenzene

Caption: Williamson Ether Synthesis of this compound.

Ferrario_Reaction Diphenyl_Ether This compound Phenoxathiin Phenoxathiin Diphenyl_Ether->Phenoxathiin + S + AlCl₃ Sulfur Sulfur (S) Catalyst AlCl₃ (catalyst) Byproduct 2 HCl Phenoxathiin->Byproduct - 2H⁺ Dow_Process_Byproduct cluster_main Main Reaction: Phenol Production cluster_side Side Reaction: this compound Formation Chlorobenzene Chlorobenzene Phenoxide Sodium Phenoxide Chlorobenzene->Phenoxide + 2 NaOH (High T, P) NaOH NaOH Phenol Phenol Phenoxide->Phenol + H⁺ Phenoxide_side Sodium Phenoxide Diphenyl_Ether This compound (Byproduct) Phenoxide_side->Diphenyl_Ether + Chlorobenzene Chlorobenzene_side Chlorobenzene

References

Conformational Analysis of Diphenyl Ether Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an oxygen atom. This structural motif is prevalent in a wide range of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. The conformational flexibility of the diphenyl ether core, arising from the rotation around the C-O-C bonds, plays a pivotal role in determining the molecule's three-dimensional shape and, consequently, its biological activity. Understanding the conformational preferences and the energy barriers to rotation is therefore crucial for the rational design of novel this compound derivatives with desired pharmacological properties.

This technical guide provides a comprehensive overview of the conformational analysis of this compound derivatives, covering theoretical principles, experimental methodologies, and computational approaches. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.

Theoretical Background: Conformational Preferences

The conformation of this compound and its derivatives is primarily defined by the two dihedral angles, φ1 (C1-O-C1'-C2') and φ2 (C6-C1-O-C1'), which describe the rotation of the phenyl rings relative to the C-O-C plane. The parent this compound molecule preferentially adopts a "skew" or "twist" conformation, which represents a compromise between the stabilizing effects of π-conjugation (favoring a planar conformation) and the destabilizing steric hindrance between the ortho-hydrogens of the two phenyl rings (disfavoring a planar conformation).

The presence of substituents on the phenyl rings can significantly influence the conformational landscape of this compound derivatives. Bulky ortho substituents, in particular, can dramatically increase the energy barrier to rotation and may lead to the existence of stable atropisomers, which are stereoisomers arising from restricted rotation about a single bond. The electronic nature of the substituents can also play a role in modulating the conformational preferences through electrostatic interactions.

Experimental Methodologies for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange processes that occur on the NMR timescale. By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the interconversion between different conformers and, subsequently, the activation energy (rotational barrier) for this process.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound derivative in a suitable deuterated solvent. The choice of solvent is critical and should be one in which the compound is soluble over a wide temperature range and which does not interact specifically with the solute in a way that would alter its conformational dynamics.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect the relaxation times and broaden the NMR signals.

    • Seal the NMR tube under an inert atmosphere (e.g., nitrogen or argon).

  • Data Acquisition:

    • Acquire a series of one-dimensional (e.g., ¹H or ¹³C) NMR spectra at different temperatures, starting from a low temperature where the conformational exchange is slow on the NMR timescale (separate signals for each conformer are observed) and gradually increasing the temperature until the exchange becomes fast (a single, averaged signal is observed).

    • Ensure that the temperature has equilibrated at each step before acquiring the spectrum. The temperature should be calibrated using a standard sample (e.g., methanol (B129727) or ethylene (B1197577) glycol).

    • For each temperature, record the relevant spectral parameters, including the chemical shifts of the exchanging signals, their linewidths at half-height, and their relative populations (if applicable).

  • Data Analysis:

    • Determine the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.

    • Use the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature (Δν) to obtain an approximate value for the rate constant at coalescence (kc) using the equation: kc = (π * Δν) / √2

    • Perform a complete lineshape analysis by simulating the experimental spectra at different temperatures using specialized software. This method provides more accurate values for the rate constants over a range of temperatures.

    • Plot ln(k/T) versus 1/T (Eyring plot) to determine the activation parameters, including the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the rotational process.

X-ray Crystallography

Single-crystal X-ray crystallography provides a static, but highly detailed, three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the precise dihedral angles, bond lengths, and bond angles of a this compound derivative in its crystalline form. While the conformation observed in the crystal may be influenced by packing forces, it often represents a low-energy conformation that is also relevant in solution.

  • Crystal Growth:

    • Grow single crystals of the this compound derivative of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors (|F|²).

    • Solve the "phase problem" to obtain initial phases for the structure factors. This can be done using direct methods for small molecules or Patterson methods if a heavy atom is present.

    • Use the structure factors and phases to calculate an electron density map of the unit cell.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data using least-squares methods until the calculated and observed diffraction patterns match as closely as possible.

    • The final refined structure provides the precise three-dimensional arrangement of the atoms in the molecule, including the dihedral angles of the this compound core.

Computational Approaches to Conformational Analysis

Computational chemistry plays a vital role in complementing experimental studies of conformational analysis. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), and semi-empirical methods can be used to calculate the potential energy surface (PES) for the rotation around the C-O-C bonds. This allows for the determination of the energies of different conformers, the heights of the rotational barriers, and the geometries of the transition states.

  • Structure Input:

    • Build the three-dimensional structure of the this compound derivative using a molecular modeling software.

  • Conformational Search (for flexible molecules):

    • For molecules with multiple rotatable bonds, perform a systematic or stochastic conformational search to identify the low-energy conformers.

  • Geometry Optimization:

    • Optimize the geometry of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the minimum energy structure for each conformer.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Potential Energy Surface (PES) Scan:

    • To determine the rotational barrier, perform a relaxed PES scan by systematically varying the dihedral angle of interest (e.g., from 0° to 360° in steps of 10-15°) while allowing all other geometric parameters to relax at each step.

    • Plot the relative energy versus the dihedral angle to obtain the conformational energy profile. The highest point on this profile corresponds to the transition state for the rotation, and the energy difference between the minimum and the transition state is the rotational energy barrier.

  • Transition State Search:

    • For a more accurate determination of the rotational barrier, locate the transition state structure using a transition state search algorithm (e.g., QST2 or QST3).

    • Perform a frequency calculation on the transition state structure to confirm that it is a true first-order saddle point (i.e., has exactly one imaginary frequency corresponding to the rotational motion).

Data Presentation: Quantitative Conformational Data

The following tables summarize key conformational parameters for a selection of this compound derivatives, compiled from the scientific literature. These data provide a quantitative basis for understanding the impact of substitution on the conformational preferences of this class of compounds.

DerivativeMethodDihedral Angle (φ1, °)Dihedral Angle (φ2, °)Rotational Barrier (kcal/mol)Reference
This compoundDFT (B3LYP/6-31G(d))4040~1[1]
This compoundX-ray25-4525-45-[1]
2,6-di-tert-butyl-4'-methyl-diphenyl etherDynamic NMR--15.4[2][3]
2,2',6,6'-tetramethyl-diphenyl etherDynamic NMR-->23[4]

Note: The dihedral angles from X-ray crystallography represent the conformation in the solid state, which may be influenced by crystal packing forces. Rotational barriers from dynamic NMR are typically measured in solution.

Visualizations

Conformational Isomers of this compound

G Conformations of this compound cluster_planar Planar Conformation (High Energy) cluster_skew Skew Conformation (Minimum Energy) cluster_perp Perpendicular Conformation (Transition State) Planar Planar (φ1 = 0°, φ2 = 0°) Skew Skew (φ1 ≈ 40°, φ2 ≈ 40°) Planar->Skew Rotation Perpendicular Perpendicular (φ1 = 90°, φ2 = 0°) Skew->Perpendicular Rotation

Caption: Energy landscape of this compound conformations.

Experimental Workflow for Dynamic NMR Spectroscopy

G Dynamic NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve sample in deuterated solvent B Degas sample (Freeze-Pump-Thaw) A->B C Seal NMR tube B->C D Acquire spectra at variable temperatures C->D E Calibrate temperature D->E F Determine coalescence temperature (Tc) E->F G Lineshape analysis F->G H Eyring plot G->H I Determine rotational barrier (ΔG‡) H->I

Caption: Workflow for determining rotational barriers using DNMR.

Computational Conformational Analysis Workflow

G Computational Conformational Analysis Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis A Build 3D structure B Geometry Optimization A->B C Frequency Calculation B->C D Potential Energy Surface Scan B->D F Identify minima and transition states C->F E Transition State Search D->E E->F G Determine rotational energy barrier F->G

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted field that requires a synergistic approach combining experimental techniques and computational methods. This guide has provided an in-depth overview of the key principles and protocols for characterizing the conformational landscape of these important molecules. A thorough understanding of the conformational preferences and rotational dynamics of diphenyl ethers is essential for medicinal chemists and drug discovery scientists to design and synthesize new derivatives with optimized biological activity and desired physicochemical properties. The data and methodologies presented herein serve as a valuable resource to guide these efforts.

References

The Electronic Structure of Substituted Diphenyl Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of substituted diphenyl ethers, a class of compounds with significant applications in drug development, agriculture, and materials science. Understanding the electronic properties of these molecules is crucial for predicting their reactivity, designing novel therapeutic agents, and assessing their environmental impact. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes important biological pathways and synthetic workflows.

Introduction to the Electronic Structure of Diphenyl Ethers

The diphenyl ether scaffold, consisting of two phenyl rings linked by an oxygen atom, provides a versatile platform for chemical modification. The electronic properties of this core structure can be finely tuned by the introduction of various substituents on the aromatic rings. These modifications influence the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and consequently, the molecule's ionization potential, electron affinity, and chemical reactivity.

Substituents exert their influence through a combination of inductive and resonance effects. Electron-donating groups (EDGs) increase the electron density of the aromatic rings, raising the energy of the HOMO and generally making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, lowering the energy of both the HOMO and LUMO, and rendering the molecule more prone to nucleophilic attack. The interplay of these effects governs the overall electronic character of the substituted this compound and is a key consideration in the design of molecules with specific functions.

Quantitative Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the electronic structure of substituted diphenyl ethers. The following tables summarize key electronic properties calculated for a range of these compounds, providing a basis for understanding structure-property relationships.

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Selected Substituted Diphenyl Ethers

CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound--6.32-0.875.45
4-Nitrothis compound4-NO₂-7.01-2.154.86
4-Aminothis compound4-NH₂-5.68-0.655.03
4,4'-Dinitrothis compound4,4'-di-NO₂-7.54-2.894.65
4,4'-Diaminothis compound4,4'-di-NH₂-5.21-0.434.78
2,2',4,4'-Tetrabromothis compound (BDE-47)2,2',4,4'-tetra-Br-6.89-1.235.66
2,2',4,4',5-Pentabromothis compound (BDE-99)2,2',4,4',5-penta-Br-6.95-1.315.64

Note: The values presented are representative and can vary depending on the computational method and level of theory.

Table 2: Calculated Ionization Potentials and Electron Affinities for Selected Substituted Diphenyl Ethers

CompoundSubstituent(s)Ionization Potential (eV)Electron Affinity (eV)
This compound-8.120.34
4-Nitrothis compound4-NO₂8.761.54
4-Aminothis compound4-NH₂7.540.18
4,4'-Dinitrothis compound4,4'-di-NO₂9.212.11
4,4'-Diaminothis compound4,4'-di-NH₂7.150.09

Note: Ionization Potential (IP) and Electron Affinity (EA) can be estimated from HOMO and LUMO energies using Koopmans' theorem (IP ≈ -E(HOMO), EA ≈ -E(LUMO)), though more accurate methods exist.

Experimental and Computational Protocols

Synthesis of Substituted Diphenyl Ethers

3.1.1. Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol (B47542).

Detailed Protocol:

  • Reactant Preparation: In an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol), and the copper catalyst. A variety of copper sources can be used, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or air-stable Cu(I) complexes (5-10 mol%). In some cases, a ligand such as N,N-dimethylglycine or L-proline (10-20 mol%) is added to improve reaction efficiency.[1][2]

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or a non-polar solvent like toluene (B28343) (5-10 mL).[1][3]

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 200 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-48 hours. The optimal temperature and reaction time depend on the reactivity of the substrates.[1][2]

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired substituted this compound.[1]

G A Aryl Halide + Phenol B Add Base (e.g., K2CO3), Cu Catalyst (e.g., CuI), Ligand (optional) A->B 1. Reactant Preparation C Add Solvent (e.g., Toluene) B->C 2. Solvent Addition D Heat under Inert Atmosphere (100-110 °C, 12-24h) C->D 3. Reaction E Cool to RT, Dilute with Organic Solvent D->E 4. Work-up F Filter through Celite E->F G Wash with Water and Brine F->G H Dry Organic Layer (Na2SO4) G->H I Concentrate H->I J Purify via Column Chromatography I->J 5. Purification K Substituted This compound J->K

A typical experimental workflow for the Ullmann diaryl ether synthesis.

3.1.2. Chan-Lam Coupling

The Chan-Lam coupling provides a milder alternative for the formation of the C-O bond, utilizing a copper-catalyzed reaction between an aryl boronic acid and a phenol.

Detailed Protocol:

  • Reactant Setup: In a reaction vessel, combine the aryl boronic acid (1.0-1.5 mmol), the phenol (1.0 mmol), a copper(II) salt such as copper(II) acetate (B1210297) (Cu(OAc)₂) (1.0-2.0 equivalents or catalytic amounts), and a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) (2.0-3.0 equivalents).[4][5][6]

  • Solvent Addition: Add a suitable solvent, typically dichloromethane (B109758) (CH₂Cl₂) or methanol (B129727) (MeOH) (5-10 mL). The reaction can often be performed open to the air.[4][5]

  • Reaction Execution: Stir the mixture at room temperature for 24-72 hours. Progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of silica gel to remove the copper catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the pure this compound.[4][5]

G A Aryl Boronic Acid + Phenol B Add Cu(OAc)2, Base (e.g., Pyridine) A->B 1. Reactant Setup C Add Solvent (e.g., CH2Cl2) B->C 2. Solvent Addition D Stir at Room Temp (24-72h) C->D 3. Reaction E Filter through Silica Gel D->E 4. Work-up F Concentrate E->F G Purify via Column Chromatography F->G 5. Purification H Substituted This compound G->H

A typical experimental workflow for the Chan-Lam diaryl ether synthesis.
Computational Protocol: Density Functional Theory (DFT)

DFT calculations are instrumental in predicting the electronic properties of substituted diphenyl ethers. A typical workflow is outlined below.

Detailed Protocol:

  • Molecular Structure Generation: The 3D structure of the substituted this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A widely used method is the B3LYP functional with a 6-31G* or larger basis set (e.g., 6-311++G(d,p)).[7][8][9] The optimization is typically performed in the gas phase or with a solvent model to mimic experimental conditions.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties. This includes the energies of the HOMO and LUMO, the total electronic energy, and the molecular orbital coefficients.

  • Data Analysis: From the output of the electronic property calculation, the HOMO-LUMO gap, ionization potential, and electron affinity can be determined. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule.

G cluster_0 DFT Calculation Workflow A Build 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum) B->C D Single-Point Energy Calculation C->D E Extract Electronic Properties: HOMO, LUMO, Total Energy D->E G Generate MEP Map D->G F Calculate: HOMO-LUMO Gap, Ionization Potential, Electron Affinity E->F G cluster_0 Bacterial Fatty Acid Synthesis (FAS-II) Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP Acetoacetyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-Enoyl-ACP->Acyl-ACP FabI (ENR) Elongated Acyl-ACP Elongated Acyl-ACP Acyl-ACP->Elongated Acyl-ACP New Cycle Triclosan Triclosan FabI (ENR) FabI (ENR) Triclosan->FabI (ENR) Inhibition G cluster_0 Chlorophyll & Heme Biosynthesis Glutamate Glutamate Protoporphyrinogen IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen IX Multiple Steps Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPO Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX->Chlorophyll & Heme Reactive Oxygen\nSpecies Reactive Oxygen Species Protoporphyrin IX->Reactive Oxygen\nSpecies Light + O2 Acifluorfen Acifluorfen PPO PPO Acifluorfen->PPO Inhibition Accumulated\nProtoporphyrinogen IX Accumulated Protoporphyrinogen IX Accumulated\nProtoporphyrinogen IX->Protoporphyrin IX Non-enzymatic Oxidation Cell Death Cell Death Reactive Oxygen\nSpecies->Cell Death Lipid Peroxidation PPO->Accumulated\nProtoporphyrinogen IX

References

Methodological & Application

Ullmann Condensation for Diphenyl Ether Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ullmann condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers. Diaryl ether moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials science applications, making mastery of this reaction crucial for chemical and drug development professionals. This application note provides a comprehensive overview of the Ullmann condensation for diphenyl ether synthesis, including detailed experimental protocols, a summary of reaction conditions, and a visual representation of the experimental workflow.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and a phenol (B47542) to form a diaryl ether.[1] Traditionally, the reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[2] However, significant advancements have been made, including the development of milder reaction conditions through the use of various copper catalysts, ligands, and bases.[3] These modern adaptations have expanded the substrate scope and improved yields, making the Ullmann condensation a more versatile and accessible tool for organic chemists.[4]

The general transformation can be represented as follows:

Ar-X + Ar'-OH --(Copper Catalyst, Base)--> Ar-O-Ar'

Where Ar and Ar' are aryl groups and X is a halogen (typically I or Br).[5] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[6]

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from various Ullmann condensation reactions for the synthesis of diphenyl ethers, highlighting the impact of different catalysts, bases, solvents, and temperatures on reaction outcomes.

Table 1: Effect of Copper Catalyst on this compound Synthesis

Aryl HalidePhenolCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzene3,5-DimethylphenolCu₂O (5)Cs₂CO₃MeCN822497[3]
Iodobenzene3,5-DimethylphenolCuI (5)Cs₂CO₃MeCN822497[3]
Iodobenzene3,5-DimethylphenolCuBr (5)Cs₂CO₃MeCN822467[3]
Iodobenzene3,5-DimethylphenolCuO (5)Cs₂CO₃MeCN822457[3]
2-Bromonaphthalenep-CresolCuIPPh₃ (5)K₂CO₃Toluene1002460.2[4]
2-Bromonaphthalenep-CresolCuBrPPh₃ (5)K₂CO₃Toluene1002443.5[4]
2-Bromonaphthalenep-CresolCuClPPh₃ (5)K₂CO₃Toluene1002430.7[4]

Table 2: Influence of Base and Solvent on Reaction Efficiency

Aryl HalidePhenolCopper Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Iodobenzene3,5-DimethylphenolCu₂O (5)Cs₂CO₃MeCN822497[3]
Iodobenzene3,5-DimethylphenolCu₂O (5)K₃PO₄MeCN822469[3]
Iodobenzene3,5-DimethylphenolCu₂O (5)K₂CO₃MeCN822412[3]
Iodobenzene3,5-DimethylphenolCu₂O (5)Cs₂CO₃DMF822467[3]
2-Bromonaphthalenep-CresolCuIPPh₃ (5)K₂CO₃Toluene1002458.3[4]
2-Bromonaphthalenep-CresolCuIPPh₃ (5)K₂CO₃o-Xylene1402467.9[4]

Experimental Protocol: General Procedure for Ullmann this compound Synthesis

This protocol provides a generalized methodology for the synthesis of diphenyl ethers via the Ullmann condensation. It is important to note that reaction conditions may require optimization based on the specific substrates used.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) catalyst (e.g., CuI, Cu₂O, 1-10 mol%)

  • Ligand (optional, e.g., N,N-dimethylglycine, L-Proline, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile)

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide, phenol, copper catalyst, optional ligand, and base.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Visualizations

Experimental Workflow Diagram

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: Aryl Halide, Phenol, Base, Catalyst, Ligand B Add Anhydrous Solvent A->B C Purge with Inert Gas (N₂/Ar) B->C D Heat to 80-150 °C C->D Start Reaction E Stir for 12-24 h D->E F Monitor by TLC/GC-MS E->F G Cool to RT F->G Reaction Complete H Dilute with Organic Solvent G->H I Filter through Celite H->I J Wash with H₂O and Brine I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Column Chromatography L->M Purify Crude N Characterize Pure Product M->N

Caption: Experimental workflow for the Ullmann condensation synthesis of diphenyl ethers.

Reaction Mechanism Overview

Ullmann_Mechanism A Cu(I) Catalyst C Copper(I) Phenoxide [Cu(I)-OAr'] A->C + Phenoxide B Phenoxide (Ar'-O⁻) B->C E Cu(III) Intermediate C->E + Ar-X (Oxidative Addition) D Aryl Halide (Ar-X) D->E F This compound (Ar-O-Ar') E->F Reductive Elimination G Cu(I)-X E->G Reductive Elimination G->A Regeneration

Caption: Simplified catalytic cycle of the Ullmann condensation for this compound synthesis.

Conclusion

The Ullmann condensation remains a vital transformation in modern organic synthesis for the construction of diaryl ethers. While traditional methods were often limited by harsh conditions, contemporary protocols utilizing well-defined catalysts and ligands have significantly improved the reaction's scope and practicality. The data and protocols presented in this application note offer a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the efficient and strategic synthesis of important diaryl ether-containing molecules. Careful consideration of the electronic nature of the substrates, along with empirical optimization of the catalyst, base, and solvent system, will facilitate successful implementation of this powerful C-O bond-forming reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Diphenyl Ethers via Williamson Ether Synthesis and Related Copper-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted diphenyl ethers are a significant class of organic compounds widely found as core structural motifs in a variety of natural products, pharmaceuticals, and agrochemicals. Their synthesis is of considerable interest in medicinal chemistry and materials science. While the classical Williamson ether synthesis is generally unsuitable for the direct coupling of two aryl groups due to the low reactivity of aryl halides in SN2 reactions, the copper-catalyzed Ullmann condensation and its modern variations have become the methods of choice for preparing these valuable molecules. This document provides detailed application notes and experimental protocols for the synthesis of substituted diphenyl ethers.

Synthetic Approaches

The primary method for synthesizing diaryl ethers is the Ullmann condensation , a copper-promoted reaction between a phenoxide and an aryl halide.[1][2] Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures (typically over 200°C) and stoichiometric amounts of copper.[1] Modern advancements have led to milder and more efficient catalytic systems, often employing ligands to enhance the catalytic activity of copper, allowing for lower reaction temperatures and broader substrate scope.[3][4]

Key components of the Ullmann-type synthesis of diphenyl ethers include:

  • Copper Catalyst: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly used.[3] Copper(II) salts can also be effective.[5] In some cases, copper powder or copper nanoparticles are employed.[6]

  • Aryl Halide: The reactivity of the aryl halide follows the general trend I > Br > Cl > F. Electron-withdrawing groups on the aryl halide can facilitate the reaction.[1]

  • Phenol (B47542)/Phenoxide: The phenol is deprotonated in situ by a base to form the nucleophilic phenoxide.

  • Base: A variety of bases can be used, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[3][7]

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used.[1][4]

  • Ligands: The addition of ligands can significantly accelerate the reaction and allow for milder conditions. Common ligands include diamines, amino acids (e.g., picolinic acid), and Schiff bases.[3][7]

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields, sometimes even without the need for a catalyst in the case of highly activated aryl halides.[8][9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis of various substituted diphenyl ethers using different copper-catalyzed methods.

Table 1: Ullmann-Type Synthesis of Substituted Diphenyl Ethers with Various Catalysts and Ligands

EntryPhenolAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13,5-DimethylphenolIodobenzeneCu₂O (5)Salox (20)Cs₂CO₃MeCN822496[3]
2Phenol4-ChloronitrobenzeneCu-KOH->210-High[1]
3p-Cresol4-BromotolueneCu bronze-K-p-cresolate-200-240287[11]
4Phenol4-BromoanisoleCuI(PPh₃)₃ (5)-K₂CO₃Toluene1002436.5[12]
5p-Cresol4-Bromobenzonitrile--Cs₂CO₃NMP70698[4]
6GuaiacolBromobenzeneCu powder-KOH-200254[13]

Table 2: Microwave-Assisted Synthesis of Diaryl Ethers

EntryPhenolAryl HalideCatalystBaseSolventPower (W)Time (min)Yield (%)Reference
1Guaiacol4-FluorobenzonitrileNoneK₂CO₃DMSO-1095[9]
24-Chlorophenol4-BromobenzonitrileNoneK₂CO₃DMSO-1087[9]
34-Nitrophenol1-Chloro-4-nitrobenzeneNoneK₂CO₃DMSO-1085[9]
41,7-diarylheptan-3-one derivativeIntramolecularCuOK₂CO₃Pyridine-15-[8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed O-Arylation of Phenols with Aryl Iodides using Picolinic Acid as a Ligand

This protocol is adapted from a procedure described by Maiti and Buchwald.[7]

Materials:

  • Aryl iodide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%)

  • Picolinic acid (12.3 mg, 0.10 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO)

  • Magnetic stir bar

  • Oven-dried screw-cap test tube

Procedure:

  • To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), the aryl iodide (if solid, 1.0 mmol), the phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • If the aryl iodide is a liquid, add it at this stage.

  • Add DMSO as the solvent.

  • Seal the test tube and place it in a preheated oil bath at the desired temperature (e.g., 110°C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diphenyl ether.

Protocol 2: Microwave-Assisted Catalyst-Free Synthesis of Diaryl Ethers

This protocol is based on the work of Fang et al. for the reaction of activated aryl halides with phenols.[9]

Materials:

  • Electron-deficient aryl halide (e.g., 4-fluorobenzonitrile) (1.0 mmol)

  • Phenol (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine the electron-deficient aryl halide (1.0 mmol), the phenol (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMSO as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150°C) for a short duration (e.g., 5-10 minutes).

  • After irradiation, cool the vial to room temperature.

  • The product often precipitates from the reaction mixture. Filter the precipitate and wash it with water to remove inorganic salts.

  • If the product does not precipitate, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Catalytic Cycle of Ullmann Diaryl Ether Synthesis

Ullmann_Cycle cluster_product CuI Cu(I) Catalyst IntermediateA [Ar'O-Cu(I)] CuI->IntermediateA + Ar'O⁻ Phenoxide Ar'O⁻ ArylHalide Ar-X IntermediateB [Ar'O-Cu(III)-Ar(X)] IntermediateA->IntermediateB + Ar-X (Oxidative Addition) IntermediateB->CuI Reductive Elimination Product Ar-O-Ar' IntermediateB->Product CuX CuX

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

Experimental Workflow for this compound Synthesis

experimental_workflow start Start reactants Combine Phenol, Aryl Halide, Catalyst, Base, and Solvent start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction workup Cool and Perform Aqueous Workup (Extraction) reaction->workup purification Purify Crude Product (Column Chromatography or Recrystallization) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis and purification of diphenyl ethers.

References

Application Notes and Protocols for Using Diphenyl Ether as a High-Temperature Reaction Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenyl ether (DPO) is a versatile, high-boiling point aromatic ether widely utilized in organic synthesis and industrial processes as a high-temperature reaction solvent and heat transfer fluid.[1][2][3][4] Its exceptional thermal stability, chemical inertness, and ability to dissolve a wide range of organic compounds make it an ideal medium for reactions requiring elevated temperatures, often in the range of 200-400°C.[1] This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of this compound in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use. Key properties are summarized in the table below.

PropertyValueReferences
IUPAC Name Phenoxybenzene[5][6]
Synonyms Diphenyl oxide, Phenyl ether[6][7]
CAS Number 101-84-8[6]
Molecular Formula C₁₂H₁₀O[5][8]
Molecular Weight 170.21 g/mol [6][9]
Appearance Colorless crystalline solid or liquid[1][5][9]
Odor Geranium-like[1][5]
Melting Point 26-27 °C (79-81 °F)[1][4][9]
Boiling Point 258-259 °C (496-498 °F)[1][5][9]
Density 1.073 g/mL at 25 °C[1][6]
Vapor Pressure <1 mm Hg at 20 °C[1][6]
Flash Point 115 °C (239 °F)[5]
Autoignition Temp. 620 °C (1,148 °F)[10]
Solubility Insoluble in water; soluble in benzene, ethanol, and diethyl ether.[7][8][9]

Key Applications in High-Temperature Synthesis

This compound's high thermal stability makes it suitable for a variety of high-temperature applications:

  • Heat Transfer Fluid: The primary industrial application of this compound is as a component of eutectic mixtures with biphenyl (B1667301) (e.g., Dowtherm A), which serve as heat transfer fluids.[11] This mixture remains liquid over a wide temperature range, making it ideal for maintaining stable high temperatures in chemical reactors.[11]

  • Polymer Synthesis: It is an excellent solvent for polycondensation reactions in the synthesis of high-performance polymers such as polyesters, polyamides, and polyimides.[4][12] Its high boiling point facilitates the removal of small molecule byproducts (like water or alcohols), driving the polymerization to completion and achieving high molecular weight polymers.[12]

  • Organic Synthesis: this compound is used as a solvent for various organic reactions that require high activation energies, such as cyclization, rearrangement, and condensation reactions.[11][13] It is particularly useful in Ullmann-type coupling reactions for the formation of C-O and C-N bonds.[11][14]

  • Nanoparticle Synthesis: The high boiling point of this compound allows for the synthesis of various nanoparticles at elevated temperatures, which can be crucial for controlling their size, shape, and crystallinity.

  • Chemical Intermediate: It serves as a starting material for the synthesis of other valuable chemicals, including flame retardants (polybrominated diphenyl ethers), surfactants, and fragrances.[4][11][15]

Experimental Protocols

1. General Protocol for a High-Temperature Reaction in this compound

This protocol outlines a general procedure for conducting a chemical reaction at temperatures exceeding 200°C using this compound as the solvent.

Materials:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Heating mantle

  • Nitrogen or Argon inlet for inert atmosphere

  • Starting materials for the desired reaction

  • This compound (solvent)

  • Appropriate work-up and purification solvents and reagents

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry to prevent side reactions with any water-sensitive reagents.

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction to prevent oxidation of reagents at high temperatures.

  • Solvent Addition: Add the required volume of this compound to the reaction flask. Since this compound is a solid at room temperature, it will need to be gently melted before the addition of other reagents.[13]

  • Heating: Begin stirring and heat the solvent to the target reaction temperature using a heating mantle controlled by a thermocouple.

  • Reagent Addition: Once the target temperature is reached and stable, add the reactants. Solid reactants can be added directly or as a solution/slurry in a small amount of this compound. Liquid reagents can be added via a syringe or an addition funnel.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, HPLC).

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • The high boiling point of this compound can make its removal challenging. If the product is a solid, it may precipitate upon cooling and can be isolated by filtration. The solid can then be washed with a more volatile solvent (e.g., hexane, diethyl ether) to remove residual this compound.[13]

    • If the product is soluble, the this compound can be removed by vacuum distillation or by extraction with a suitable solvent.

2. Protocol for Ullmann Condensation to Synthesize this compound

This reaction, while a synthesis of this compound itself, serves as an excellent example of a high-temperature, copper-catalyzed C-O bond formation reaction for which this compound is a suitable solvent. The principles can be adapted for the synthesis of other diaryl ethers.

Reaction: Phenol + Bromobenzene (B47551) → this compound + HBr[11]

Materials:

  • Phenol

  • Bromobenzene

  • Potassium hydroxide (B78521) (or other strong base)

  • Copper powder or cuprous oxide (catalyst)[7][16]

  • This compound (as solvent, if desired for similar reactions)

  • Three-neck round-bottom flask, condenser, heating mantle, etc.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood under an inert atmosphere.

  • Reagent Addition: To the reaction flask, add phenol, potassium hydroxide, and the copper catalyst.

  • Heating: Heat the mixture to the desired reaction temperature (typically 120-200°C).[14]

  • Addition of Halobenzene: Slowly add bromobenzene to the heated mixture.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for several hours. Monitor the reaction progress.

  • Work-up:

    • Cool the reaction mixture.

    • Acidify the mixture to neutralize any remaining base.

    • Separate the organic layer containing the product.

    • Purify the crude product by vacuum distillation to obtain pure this compound.[7]

Visualizations

G Workflow for High-Temperature Solvent Selection A Define Reaction Temperature Requirement B Evaluate Solvent Boiling Point A->B > 200°C C Assess Reactant/Product Solubility B->C BP > T_reaction G Re-evaluate Solvent Choice B->G BP < T_reaction D Check Solvent Reactivity & Inertness C->D Good Solubility C->G Poor Solubility E Consider Product Isolation & Purification D->E Inert D->G Reactive F Select this compound E->F Feasible Work-up E->G Difficult Work-up

Caption: A logical workflow for selecting a suitable high-temperature solvent.

G General High-Temperature Reaction Setup cluster_0 Reaction Vessel Flask Three-Neck Flask (this compound + Reactants) Condenser Reflux Condenser Flask->Condenser Thermometer Thermometer/ Thermocouple Flask->Thermometer Stirrer Stir Bar Mantle Heating Mantle InertGas Inert Gas Source (N2 or Ar) InertGas->Flask

Caption: Diagram of a typical experimental setup for reflux in this compound.

Safety and Handling

This compound is a stable compound, but proper safety precautions are essential, especially when working at high temperatures.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[10][17][18]

  • Ventilation: All work with this compound, especially heating, must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][19]

  • Handling: this compound is a solid at room temperature and needs to be melted for use as a solvent.[13] Avoid direct contact with the skin.[10] In case of contact, wash the affected area with soap and water.[18]

  • Fire Safety: this compound is combustible.[10] Keep it away from open flames and ignition sources. Use dry chemical or carbon dioxide extinguishers in case of a fire; water or foam may cause frothing.[10]

  • Disposal: Dispose of this compound and its waste products in accordance with local, state, and federal regulations. It is very toxic to aquatic life with long-lasting effects.[18][20] Avoid release into the environment.[17][20]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17][20]

  • Skin Contact: Wash off with soap and plenty of water while removing all contaminated clothing and shoes.[18][20]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[20]

References

Application Notes and Protocols for Reactions in Refluxing Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions in refluxing diphenyl ether, a high-boiling point solvent ideal for high-temperature organic synthesis.

Introduction

This compound is a thermally stable aromatic ether with a high boiling point, making it an excellent solvent for reactions that require elevated temperatures, typically in the range of 250-260°C.[1] It is particularly well-suited for thermal cyclization, condensation, and rearrangement reactions that have high activation energies. Its inert nature under many reaction conditions and its ability to dissolve a wide range of organic compounds further enhance its utility in synthetic chemistry. However, its high boiling point and solid state at room temperature necessitate specific experimental setups and handling procedures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use.

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀O[Source from previous search]
Molecular Weight170.21 g/mol [Source from previous search]
AppearanceColorless crystalline solid or liquid[Source from previous search]
Melting Point25-27 °C[Source from previous search]
Boiling Point258-259 °C[Source from previous search]
Density1.073 g/mL at 25 °C[Source from previous search]
Solubility in WaterInsoluble[Source from previous search]
Solubility in Organic SolventsSoluble in benzene, toluene, chloroform, and other common organic solvents[Source from previous search]

Safety Precautions:

  • Handling: Always work in a well-ventilated fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fire Safety: this compound is combustible. Keep away from open flames and ignition sources.

  • Disposal: Dispose of this compound and any reaction waste in accordance with local regulations. It is considered an environmental hazard.[2]

Experimental Setup

A typical apparatus for a reaction in refluxing this compound is illustrated below.

Experimental_Setup cluster_flask Reaction Vessel cluster_heating Heating cluster_condensation Condensation cluster_monitoring Monitoring & Inert Atmosphere Flask Three-Neck Round-Bottom Flask (containing reactants and this compound) Condenser Reflux Condenser Flask->Condenser Vapors Rise Heating_Mantle Heating Mantle with Stirrer Heating_Mantle->Flask Heats Condenser->Flask Condensate Returns Water_Out Water Out Condenser->Water_Out Water_In Water In Water_In->Condenser Thermometer Thermometer/Thermocouple Thermometer->Flask Measures Temperature Inert_Gas Inert Gas Inlet (e.g., N₂ or Ar) Inert_Gas->Flask Provides Inert Atmosphere Workflow start Start setup Assemble and Dry Glassware (Three-neck flask, condenser, etc.) start->setup charge Charge Flask with Reactants and this compound setup->charge inert Purge with Inert Gas (N₂ or Ar) charge->inert heat Heat to Reflux (approx. 250-260 °C) with Stirring inert->heat monitor Monitor Reaction Progress (TLC, LC-MS, etc.) heat->monitor monitor->heat Reaction Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup Product Isolation and Purification cool->workup precipitate Precipitate with Non-polar Solvent (e.g., Cyclohexane) workup->precipitate filter Filter and Wash Solid Product precipitate->filter dry Dry Product Under Vacuum filter->dry end End dry->end

References

Application Notes & Protocols: Enzymatic Synthesis of Polyamides in Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyamides utilizing diphenyl ether as a solvent, with a particular focus on enzymatic polymerization. This method offers a green chemistry approach to producing polyamides, avoiding harsh reaction conditions and toxic catalysts often associated with traditional methods.

Introduction

Polyamides are a critical class of polymers with wide-ranging applications in materials science and pharmaceutical development due to their excellent thermal stability, mechanical strength, and biocompatibility. The synthesis of polyamides in high-boiling point solvents such as this compound allows for polymerization at elevated temperatures, which can be particularly advantageous for dissolving rigid aromatic monomers and achieving high molecular weight polymers. Enzymatic catalysis, specifically using lipases like Candida antarctica lipase (B570770) B (CALB), presents a sustainable alternative to conventional chemical synthesis, proceeding under milder conditions and offering high selectivity.

This document outlines the enzymatic synthesis of a chiral polyamide via AA-BB polycondensation in this compound, as demonstrated in the literature.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of a chiral polyamide in this compound.

ParameterValueReference
Monomers AA-BB type chiral monomers[1]
Solvent This compound[1]
Catalyst Novozym 435 (immobilized CALB)[1]
Reaction Temperature 80°C[1]
Reaction Time 240 hours[1]
Pressure Reduced Pressure (3 mbar)[1]
Polymer Yield up to 87%[1]
Weight Average Molecular Weight (Mw) 19,280 g/mol [1]

Experimental Protocols

Materials and Equipment
  • Monomers: AA-BB type chiral monomers (e.g., chiral diamine and a diacid or diester).

  • Solvent: this compound (pre-dried).

  • Catalyst: Novozym 435 (immobilized Candida antarctica lipase B).

  • Reaction Vessel: A multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a vacuum connection.

  • Heating System: Oil bath or heating mantle with a temperature controller.

  • Vacuum System: Capable of maintaining a pressure of 3 mbar.

  • Purification: Methanol (B129727) for precipitation and washing.

  • Characterization: Gel Permeation Chromatography (GPC) for molecular weight determination.

Synthesis Protocol

A detailed step-by-step procedure for the enzymatic synthesis of chiral polyamide is as follows:

  • Preparation of the Reaction Setup:

    • Thoroughly dry all glassware in an oven at >100°C and assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon).

    • Add the pre-dried this compound to the reaction flask.

    • Add the equimolar amounts of the AA and BB type chiral monomers to the solvent.

    • Add Novozym 435 (typically 10% by weight of the total monomers) to the reaction mixture.

  • Polymerization Reaction:

    • Stir the reaction mixture at room temperature to ensure proper dispersion of the monomers and catalyst.

    • Heat the reaction mixture to 80°C using the heating system.

    • Once the temperature is stable, gradually apply a reduced pressure of 3 mbar.

    • Continue the reaction under these conditions for 240 hours with continuous stirring. The reduced pressure helps in the removal of the condensation byproduct (e.g., water or alcohol), driving the equilibrium towards polymer formation.

  • Isolation and Purification of the Polyamide:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent if necessary (e.g., N-methyl-2-pyrrolidone or dimethylformamide).

    • Precipitate the polyamide by pouring the solution into a large volume of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, oligomers, and residual this compound.

    • Dry the purified polyamide in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mw) and polydispersity index (PDI) of the resulting polyamide using Gel Permeation Chromatography (GPC).

    • Characterize the chemical structure of the polymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Analyze the thermal properties of the polyamide using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization prep_monomers Prepare Monomers (AA & BB type) mixing Mix Monomers, Solvent, and Catalyst in Reactor prep_monomers->mixing prep_solvent Pre-dry This compound prep_solvent->mixing prep_catalyst Novozym 435 prep_catalyst->mixing heating Heat to 80°C mixing->heating vacuum Apply Reduced Pressure (3 mbar) for 240h heating->vacuum precipitation Precipitate in Methanol vacuum->precipitation filtration Filter precipitation->filtration washing Wash with Methanol filtration->washing drying Dry under Vacuum washing->drying gpc GPC (Mw, PDI) drying->gpc spectroscopy FTIR, NMR drying->spectroscopy thermal DSC, TGA drying->thermal

Caption: Workflow for the enzymatic synthesis of polyamides in this compound.

Signaling Pathway of Enzymatic Polyamide Synthesis

signaling_pathway cluster_reactants Reactants cluster_catalysis Enzymatic Catalysis cluster_intermediate Intermediate Formation cluster_products Products diamine Diamine (AA) polyamide Polyamide Chain diamine->polyamide diacid Diacid/Diester (BB) acyl_enzyme Acyl-Enzyme Intermediate diacid->acyl_enzyme Acylation enzyme Lipase (Novozym 435) active_site Active Site (Ser-His-Asp) enzyme->active_site active_site->acyl_enzyme acyl_enzyme->polyamide Aminolysis byproduct Byproduct (e.g., Water, Alcohol) acyl_enzyme->byproduct polyamide->polyamide

References

Application Notes and Protocols for the Preparation of Poly(aryl ether ketone)s in Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PAEKs is most commonly achieved via nucleophilic aromatic substitution (SNAr) polycondensation. While diphenyl sulfone is the conventional solvent for this process, this document outlines the application of diphenyl ether as an alternative high-boiling point solvent. These notes provide detailed protocols, data presentation, and workflow diagrams to guide researchers in the synthesis of PAEKs using this compound.

Introduction

The synthesis of high-molecular-weight PAEKs, such as poly(ether ether ketone) (PEEK), is typically performed via nucleophilic aromatic substitution. This reaction involves the polycondensation of an activated aromatic dihalide with an aromatic diphenolate. The choice of solvent is critical, as it must maintain the solubility of both the monomers and the growing polymer chain at high temperatures, typically around 300°C.[1][2]

This compound, with its high boiling point (259°C), presents a potential alternative to the more commonly used diphenyl sulfone (boiling point 389°C). While less polar than diphenyl sulfone, its thermal stability makes it a candidate for high-temperature polymerizations. However, its lower polarity may present challenges regarding the solubility of the bisphenolate salts.

This document provides a generalized protocol for the synthesis of PAEKs in this compound, based on established principles of SNAr polycondensation.

Chemical Synthesis Pathway

The fundamental reaction for the synthesis of a PAEK, specifically PEEK, is the nucleophilic substitution of a dihalobenzophenone with a bisphenolate salt. The following diagram illustrates this pathway.

G Monomer1 4,4'-Difluorobenzophenone (B49673) Polymer Poly(ether ether ketone) (PEEK) Monomer1->Polymer Monomer2 Hydroquinone (B1673460) Bisphenolate Dipotassium Salt of Hydroquinone Monomer2->Bisphenolate Base Potassium Carbonate (K2CO3) Base->Bisphenolate Solvent This compound (Solvent) Solvent->Polymer Bisphenolate->Polymer Byproduct Potassium Fluoride (KF) + CO2 + H2O Polymer->Byproduct Byproducts

PAEK Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocols

Materials and Equipment
  • Monomers: 4,4'-difluorobenzophenone, hydroquinone (or other bisphenols).

  • Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried.

  • Solvent: this compound, anhydrous.

  • Azeotroping Agent: Toluene (B28343) or xylene.

  • Apparatus: A multi-necked reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a thermometer, and a Dean-Stark trap with a condenser.

  • Purification: Methanol (B129727), acetone (B3395972), deionized water.

General Polymerization Procedure

This protocol is a representative example for the synthesis of PEEK. Molar ratios and temperatures may need to be optimized for different PAEK architectures.

  • Reactor Setup: Assemble the reaction flask, mechanical stirrer, nitrogen inlet, and Dean-Stark trap. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with equimolar amounts of 4,4'-difluorobenzophenone and hydroquinone, an excess of anhydrous potassium carbonate (e.g., 1.1 moles per mole of hydroquinone), and this compound as the solvent. Add toluene or xylene as an azeotroping agent.

  • Dehydration: Heat the reaction mixture to the reflux temperature of the azeotroping agent (around 140-160°C). Water generated from the phenolate (B1203915) formation will be removed azeotropically and collected in the Dean-Stark trap. Continue this process until no more water is collected (typically 2-4 hours).

  • Removal of Azeotroping Agent: After complete dehydration, slowly raise the temperature to distill off the toluene or xylene.

  • Polymerization: Gradually increase the temperature of the reaction mixture to 220-250°C to initiate polymerization. The viscosity of the solution will increase as the polymer chains grow. Maintain the reaction at this temperature for a specified duration (e.g., 3-6 hours).

  • Precipitation and Purification: After the desired reaction time, cool the viscous solution and pour it into a large excess of a non-solvent like methanol or acetone to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it extensively with hot deionized water to remove inorganic salts (e.g., KF) and residual solvent. Follow with washes in methanol and/or acetone to remove any remaining impurities.

  • Drying: Dry the purified polymer powder in a vacuum oven at a suitable temperature (e.g., 120-150°C) until a constant weight is achieved.

Experimental Workflow Diagram

G start Start setup Assemble and Dry Reactor start->setup charge Charge Monomers, Base, and Solvents setup->charge dehydrate Azeotropic Dehydration (140-160°C) charge->dehydrate remove_azeo Remove Azeotroping Agent dehydrate->remove_azeo polymerize Polymerization (220-250°C) remove_azeo->polymerize precipitate Precipitate in Non-Solvent polymerize->precipitate wash Wash with Water and Methanol/Acetone precipitate->wash dry Dry Polymer under Vacuum wash->dry characterize Characterize Product dry->characterize end End characterize->end

General experimental workflow for PAEK synthesis.

Data Presentation

The following table provides a template for summarizing quantitative data from PAEK synthesis experiments in this compound. This structured format allows for easy comparison of results under varying conditions.

Run ID Bisphenol Monomer Dihalide Monomer Monomer Conc. (mol/L) Temp. (°C) Time (h) Inherent Viscosity (dL/g) Tg (°C) Tm (°C)
PAEK-DPE-01Hydroquinone4,4'-Difluorobenzophenone0.52204DataDataData
PAEK-DPE-02Hydroquinone4,4'-Difluorobenzophenone0.52504DataDataData
PAEK-DPE-03Bisphenol A4,4'-Difluorobenzophenone0.52506DataDataData
PAEK-DPE-044,4'-Biphenol4,4'-Difluorobenzophenone0.52506DataDataData

Note: Tg = Glass Transition Temperature, Tm = Melting Temperature. Data should be populated based on experimental results.

Characterization of Synthesized PAEKs

The synthesized polymers should be characterized to determine their molecular weight, thermal properties, and structural integrity.

  • Inherent Viscosity: Measured in a suitable solvent (e.g., concentrated sulfuric acid) to estimate the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Concluding Remarks

The use of this compound as a solvent for the synthesis of poly(aryl ether ketone)s is a viable, albeit less common, alternative to diphenyl sulfone. Key considerations include the potential for lower solubility of the phenolate intermediates due to the nonpolar nature of this compound, which may necessitate careful optimization of reaction conditions. The protocols and data presentation formats provided herein offer a comprehensive framework for researchers exploring this synthetic route. Careful characterization of the final polymer is essential to validate its properties and suitability for downstream applications.

References

Application Notes and Protocols for Diphenyl Ether as a Heat Transfer Fluid in Laboratory-Scale Reactors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ether and its eutectic mixture with biphenyl (B1667301) are widely utilized as high-temperature heat transfer fluids in various industrial applications. In the laboratory, particularly in chemical synthesis and process development, precise and stable temperature control is paramount. This document provides detailed application notes and protocols for the safe and effective use of this compound-based heat transfer fluids in laboratory-scale jacketed reactor systems.

The most common formulation for high-temperature applications is a eutectic mixture of 73.5% this compound and 26.5% biphenyl, commercially available under trade names such as Dowtherm™ A and Therminol® VP-1. This mixture offers a broad operational temperature range and excellent thermal stability. Pure this compound can also be used, but its higher melting point necessitates careful handling to prevent freezing in the system.

Physicochemical Properties

Understanding the physical properties of the heat transfer fluid is crucial for proper system design and operation. The data presented below pertains to the eutectic mixture of this compound and biphenyl (e.g., Dowtherm™ A), which is generally recommended for its wider liquid range.

Table 1: Physical and Thermal Properties of this compound/Biphenyl Eutectic Mixture

PropertyValueUnitsNotes
Composition73.5% this compound, 26.5% Biphenyl% by weightEutectic mixture
AppearanceColorless to light yellow liquid-
OdorGeranium-like-
Molecular Weight (Average)166.2 g/mol
Freezing Point12°C (53.6 °F)
Boiling Point (at 1 atm)257°C (495 °F)
Flash Point113°C (236 °F)
Autoignition Temperature621°C (1150 °F)
Maximum Recommended Use Temperature400°C (750 °F)
Maximum Film Temperature427°C (800 °F)

Table 2: Temperature-Dependent Properties of this compound/Biphenyl Eutectic Mixture (Liquid Phase)

Temperature (°C)Density ( kg/m ³)Specific Heat (kJ/kg·K)Thermal Conductivity (W/m·K)Viscosity (mPa·s or cP)Vapor Pressure (bar)
2010611.550.1393.90< 0.01
1009941.760.1281.100.03
2009082.050.1140.450.58
3008122.340.1000.263.55
4006982.640.0860.1710.6

Note: The values in Table 2 are compiled and interpolated from various sources and should be considered typical. For precise calculations, refer to the specific manufacturer's data sheet for the fluid in use.

Material Compatibility

This compound and its eutectic mixture are non-corrosive to most common metals and alloys. However, compatibility with sealing materials is a critical consideration for laboratory equipment.

Table 3: Material Compatibility

Material ClassCompatible MaterialsIncompatible Materials
Metals Carbon Steel, Stainless Steel (300 series), Nickel, Monel, Copper, Brass, Bronze-
Plastics PTFE, PEEK, PFAMost elastomers (e.g., EPDM, NBR, Neoprene), PVC, Polyethylene, Polypropylene
Seals & Gaskets Graphite, Flexible Graphite (e.g., Grafoil®), PTFEMost rubber and elastomeric seals

It is imperative to ensure that all wetted parts of the circulator pump, hoses, and fittings are compatible with this compound at the intended operating temperatures. The use of incompatible materials can lead to leaks and system failure.

Experimental Protocols

The following protocols provide a general framework for using a this compound-based heat transfer fluid in a jacketed laboratory reactor. Always consult the specific operating manuals for your reactor and circulator.

Pre-use Inspection and System Preparation
  • Inspect Glassware: Carefully check the reactor vessel and lid for any cracks, chips, or scratches. Do not use damaged glassware, especially for high-temperature operations.

  • Verify Material Compatibility: Confirm that all components in the heat transfer loop (hoses, fittings, pump seals) are compatible with this compound (see Table 3).

  • System Cleaning: For a new setup or when changing heat transfer fluids, thoroughly clean and dry the entire system, including the reactor jacket and circulator. This prevents contamination and potential side reactions. A common procedure is to flush with a suitable solvent (e.g., acetone, isopropanol) followed by drying with a stream of inert gas.

  • Leak Check: Before filling with the heat transfer fluid, it is advisable to perform a leak check of all connections, for example, by circulating a low-viscosity, non-hazardous solvent like ethanol.

Filling the System
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., Viton® or nitrile for short-term contact).

  • Ventilation: Perform the filling procedure in a well-ventilated fume hood.

  • Fluid Preparation: If using pure this compound, it will be a solid at room temperature (melting point ~26°C). It will need to be gently warmed to melt before it can be added to the circulator. The eutectic mixture is liquid above 12°C.

  • Filling: Slowly and carefully pour the heat transfer fluid into the circulator's reservoir to the recommended level. Avoid splashing.

Reactor Operation
  • Inert Atmosphere: For high-temperature reactions, it is good practice to operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the heat transfer fluid and the reaction mixture.

  • Heating Ramp: Set the desired temperature on the circulator. Use a controlled heating ramp to avoid thermal shock to the glassware, especially for large temperature changes.

  • Temperature Monitoring: For precise control, use a temperature probe placed directly within the reaction mixture, in addition to the circulator's internal probe.

  • Refluxing: If refluxing the heat transfer fluid is required (for vapor-phase heating), ensure a suitable condenser is attached to the system's expansion tank to prevent loss of fluid. Note that vapor-phase heating provides very uniform temperatures.

  • Monitoring for Degradation: At temperatures approaching the maximum recommended limit (around 400°C), thermal degradation can occur. Degradation can lead to the formation of lower-boiling compounds (e.g., benzene, phenol) and higher-boiling polymeric materials. This can alter the fluid's properties and may require eventual replacement. Visual inspection for darkening of the fluid can be an initial indicator.

System Shutdown and Draining
  • Cool Down: Allow the system to cool to a safe temperature (below 60°C) before handling.

  • Draining: Following the manufacturer's instructions for your reactor and circulator, drain the heat transfer fluid into a designated, properly labeled waste container. Many modern reactor systems have manifolds to facilitate this process.

  • Cleaning: Flush the system with a suitable solvent to remove residual heat transfer fluid.

Safety Considerations

  • Inhalation: this compound has a low vapor pressure at room temperature, but at elevated temperatures, vapors can be generated. Always work in a well-ventilated area or fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. This compound can cause irritation. In case of contact, rinse thoroughly with water.

  • Ingestion: Do not ingest. May be harmful if swallowed.

  • Fire Hazard: this compound is combustible. Keep away from open flames and other sources of ignition.

  • Waste Disposal: Dispose of used this compound and cleaning solvents as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Diagrams

Experimental_Workflow cluster_prep 1. Preparation cluster_fill 2. Filling cluster_op 3. Operation cluster_shutdown 4. Shutdown A Inspect Glassware B Verify Material Compatibility A->B C Clean and Dry System B->C D Wear Appropriate PPE C->D E Fill Circulator Reservoir D->E F Purge Air from System E->F G Set Temperature and Ramp F->G H Monitor Reaction G->H I Check for Leaks/Degradation H->I J Cool Down System I->J K Drain Fluid into Waste J->K L Clean System K->L Decision_Tree A Required Operating Temperature? B < 150°C A->B Low C 150°C to 400°C A->C High D > 400°C A->D Very High E Consider Silicone Oils or Glycols B->E F Is Vapor Phase Heating Needed? C->F G Consider Molten Salts or Specialized Fluids D->G H Yes F->H I No F->I J This compound / Biphenyl is an Excellent Choice H->J K This compound / Biphenyl is a Suitable Choice I->K

Dowtherm A: Application Notes and Protocols for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe and effective use of Dowtherm A as a high-temperature heat transfer fluid in chemical synthesis. Dowtherm A, a eutectic mixture of diphenyl ether (73.5%) and biphenyl (B1667301) (26.5%), offers exceptional thermal stability, making it suitable for a wide range of applications in research, development, and production environments.[1]

Properties of Dowtherm A

Dowtherm A is a clear to light yellow liquid with a characteristic aromatic odor.[2] Its physical and thermal properties make it an excellent choice for precise temperature control in chemical reactors.[3][4]

Table 1: Physical and Thermal Properties of Dowtherm A

PropertyValue
Composition73.5% this compound, 26.5% Biphenyl
AppearanceClear to light yellow liquid
OdorAromatic
Recommended Use Temperature Range15°C to 400°C (60°F to 750°F)[5][6]
Freezing Point12°C (53.6°F)[7]
Boiling Point (at 760 mmHg)257°C (495°F)
Flash Point (Closed Cup)113°C (235°F)
Autoignition Temperature621°C (1150°F)
Vapor Pressure at 400°C (752°F)10.6 bar (153.7 psig)
Kinematic Viscosity at 25°C (77°F)3.7 cSt
Density at 25°C (77°F)1060 kg/m ³ (66.2 lb/ft³)

Safety Precautions and Handling

Proper handling of Dowtherm A is crucial to ensure laboratory safety. The following protocols are based on established safety data and best practices.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental setup should always be conducted. The following PPE is recommended for handling Dowtherm A:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., Viton®, Butyl rubber) and a lab coat. For operations with a higher risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill and Leakage Protocol

In the event of a spill or leak, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent, such as sand or vermiculite. For larger spills, dike the area to prevent spreading.

  • Collection: Collect the absorbed material and spilled liquid in a sealed, labeled container for proper disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate assess Assess Spill Size ventilate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb dike Dike to Contain large_spill->dike collect Collect in Labeled Container absorb->collect dike->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose of Waste Properly decontaminate->disposal

Waste Disposal

Dowtherm A waste is considered hazardous.[7] All waste, including contaminated absorbents and cleaning materials, must be disposed of in accordance with local, state, and federal regulations. Do not discharge Dowtherm A into drains or the environment.

Experimental Protocols

The following protocols provide a general framework for using Dowtherm A in a laboratory setting for chemical synthesis. These should be adapted to the specific requirements of the reaction being performed.

Materials and Equipment
  • Jacketed glass reactor or round-bottom flask

  • Heating/cooling circulator or heating mantle

  • Condenser (appropriate for the reaction temperature)

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Temperature probes (for both the reaction mixture and the heat transfer fluid)

  • Stirring mechanism (magnetic stir bar or overhead stirrer)

  • Appropriate glassware and tubing for a closed system

System Setup and Filling Protocol
  • Assemble the Reactor System: Set up the reactor, condenser, and any other necessary glassware in a fume hood. Ensure all connections are secure.

  • Connect to Circulator: Connect the jacket of the reactor to the heating/cooling circulator using appropriate insulated tubing.

  • Leak Check: Before filling, perform a leak check of the system.

  • Filling the System:

    • Ensure the circulator and reactor jacket are clean and dry.

    • Slowly add Dowtherm A to the circulator reservoir until the appropriate level is reached.

    • Start the circulator at a low flow rate to fill the jacket. Add more Dowtherm A to the reservoir as needed to maintain the correct level.

    • Visually inspect for any leaks.

System_Setup_Workflow start Start assemble Assemble Reactor System start->assemble connect Connect to Circulator assemble->connect leak_check Perform Leak Check connect->leak_check fill Fill Circulator with Dowtherm A leak_check->fill circulate Start Circulator (Low Flow) fill->circulate top_off Top Off Reservoir circulate->top_off inspect Inspect for Leaks top_off->inspect ready System Ready inspect->ready No Leaks address_leaks Address Leaks inspect->address_leaks Leaks Found address_leaks->leak_check

Heating and Cooling Protocol
  • Inert Atmosphere: Purge the reactor with an inert gas to remove air, especially before heating to high temperatures, to prevent oxidation of the heat transfer fluid.[7]

  • Heating:

    • Set the desired temperature on the circulator.

    • For high temperatures, it is advisable to ramp the temperature gradually to avoid thermal shock to the glassware and to ensure uniform heating. A rate of 1-2°C per minute is generally recommended.

    • Monitor both the circulator temperature and the internal reaction temperature.

  • Cooling:

    • For controlled cooling, set a lower temperature on the circulator and allow it to cool the reactor. Gradual cooling is recommended.

    • For rapid cooling in case of an emergency, have a plan in place, such as an external cooling bath, but be aware of the risk of thermal shock.

System Draining Protocol
  • Cool Down: Allow the Dowtherm A in the system to cool to a safe temperature (below 40°C).

  • Drain: Following the manufacturer's instructions for the circulator and reactor, drain the Dowtherm A into a designated, labeled waste container.

  • Flushing: If necessary, flush the system with a suitable solvent to remove any residual Dowtherm A. This solvent must also be disposed of as hazardous waste.

Material Compatibility

Dowtherm A is compatible with a wide range of materials commonly used in chemical synthesis. However, it is essential to verify the compatibility of all components of the system, including seals and tubing.

Table 2: Material Compatibility with Dowtherm A

MaterialCompatibilityNotes
Metals
Carbon SteelRecommended
Stainless Steel (304, 316)Recommended
Brass, BronzeRecommended
AluminumNot Recommended
CopperNot Recommended
Plastics & Elastomers
PTFERecommended
PEEKRecommended
Viton® (FKM)RecommendedGood for seals and O-rings.
SiliconeNot RecommendedMay swell or degrade at high temperatures.
Buna-N (Nitrile)Not Recommended

This table provides general guidance. Always consult the manufacturer's data for specific components.

Monitoring and Maintenance

Regular monitoring and maintenance of Dowtherm A and the heating system are essential for safe and efficient operation.

  • Visual Inspection: Regularly inspect the color of the Dowtherm A. A significant darkening may indicate thermal degradation.

  • Fluid Analysis: For systems in continuous or frequent use, it is advisable to periodically have the fluid analyzed for degradation products.

  • System Integrity: Regularly check all tubing and connections for signs of wear or leaks.

By adhering to these protocols and maintaining a strong safety culture, researchers can safely and effectively utilize Dowtherm A for a wide range of chemical synthesis applications requiring precise high-temperature control.

References

Application Notes and Protocols for the Ferrario Reaction Using Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ferrario reaction is a classic and efficient method for the synthesis of phenoxathiins, a class of sulfur-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This application note provides a detailed protocol for the synthesis of the parent phenoxathiin (B166618) from diphenyl ether, a readily available starting material. The reaction proceeds via an electrophilic substitution mechanism, utilizing elemental sulfur and a Lewis acid catalyst, typically aluminum chloride.[1] This document outlines the optimized reaction conditions, a step-by-step experimental protocol, and a detailed reaction mechanism.

Data Presentation

The yield of phenoxathiin in the Ferrario reaction is influenced by the nature of the substituents on the this compound starting material. The following table summarizes the reported yields for the synthesis of phenoxathiin and its derivatives.

This compound SubstrateProductYield (%)
This compoundPhenoxathiin45-50
4-Methylthis compound2-Methylphenoxathiin~40
4-Chlorothis compound2-Chlorophenoxathiin~35

Data sourced from a technical guide on phenoxathiin synthesis.[1]

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of phenoxathiin.[1]

Materials:

  • This compound

  • Flowers of sulfur

  • Anhydrous aluminum chloride

  • Concentrated hydrochloric acid

  • Ice

  • Water

  • Calcium chloride

  • Dichloromethane (for extraction, optional)

  • Anhydrous sodium sulfate (B86663) (if using dichloromethane)

Equipment:

  • Large round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Fume hood

  • Beaker

  • Separatory funnel

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a large flask, combine this compound, flowers of sulfur, and anhydrous aluminum chloride.

  • Reaction Initiation: Fit the flask with a reflux condenser and place it in a fume hood. Begin heating the mixture using a steam bath or heating mantle. The reaction is often vigorous at the beginning, with the evolution of hydrogen sulfide (B99878) gas.[1]

  • Reflux: Once the initial vigorous reaction subsides, continue heating for a total of four hours with occasional shaking to ensure proper mixing of the reactants.[1]

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid. This step should be performed in a fume hood due to the evolution of acidic gases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.[1]

  • Purification:

    • Vacuum Distillation: The crude product can be purified by vacuum distillation to yield pure phenoxathiin.[1]

    • Column Chromatography (Alternative): Alternatively, the crude product can be dissolved in a suitable organic solvent like dichloromethane, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue can then be purified by flash column chromatography.

Visualizations

Experimental Workflow

Ferrario_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix this compound, Sulfur, & AlCl3 reflux Heat under Reflux (4 hours) reactants->reflux Vigorous initial reaction quench Pour into Ice/ Conc. HCl reflux->quench separate Separate Organic Layer quench->separate wash Wash with Water separate->wash dry Dry over CaCl2 wash->dry purify Vacuum Distillation or Column Chromatography dry->purify product Phenoxathiin purify->product

Caption: Experimental workflow for the synthesis of phenoxathiin via the Ferrario reaction.

Reaction Mechanism

Ferrario_Mechanism cluster_activation Activation cluster_electrophilic_attack Electrophilic Attack cluster_cyclization_oxidation Cyclization & Oxidation start This compound + AlCl3 activated_ether Activated this compound (Oxygen-AlCl3 Complex) start->activated_ether Coordination intermediate1 Intermediate activated_ether->intermediate1 Attack by reactive sulfur sulfur Sulfur + AlCl3 reactive_sulfur Reactive Electrophilic Sulfur Species sulfur->reactive_sulfur reactive_sulfur->intermediate1 intermediate2 Dihydrophenoxathiin Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Aromatic Substitution product Phenoxathiin intermediate2->product Oxidation (-H2S)

Caption: Mechanism of the Ferrario reaction for phenoxathiin synthesis.

References

Application Notes and Protocols for the Derivatization of Diphenyl Ether for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diphenyl ether and its hydroxylated metabolites are compounds of significant interest in environmental science and drug metabolism studies. Due to the polar nature of hydroxylated diphenyl ethers, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to enhance the volatility and thermal stability of these compounds, thereby improving their chromatographic behavior and enabling sensitive and accurate quantification.[1]

This document provides detailed application notes and protocols for two common and effective derivatization techniques for hydroxylated diphenyl ethers: Silylation and Acylation .

Silylation of Hydroxylated Diphenyl Ethers

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as hydroxyl groups.[2] The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which significantly reduces the polarity and increases the volatility of the analyte.[2]

Recommended Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a strong silylating agent that reacts readily with hydroxyl groups to form TMS derivatives. It is often used in conjunction with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.[3]

Experimental Protocol: Silylation using MSTFA

This protocol is adapted from established methods for the derivatization of phenolic compounds.[4]

Materials:

  • Dried sample extract containing hydroxylated this compound(s)

  • Pyridine (B92270) (anhydrous)

  • Methoxylamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and protic solvents as they will react with the silylating reagent.

  • Methoximation (Optional but Recommended for Keto-groups): If the target analytes also contain ketone functional groups, a methoximation step is recommended to prevent the formation of multiple derivatives.

    • Add 35 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine to the dried sample.[4]

    • Seal the vial and incubate at 37°C for 2 hours with agitation (e.g., 900 rpm).[4]

  • Silylation:

    • To the (methoximated) dried sample, add 49 µL of MSTFA.[4]

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 37°C for 30 minutes.[4]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Quantitative Data for Silylation of Phenolic Compounds

The following table summarizes typical quantitative data obtained for the GC-MS analysis of phenolic compounds after silylation. While specific data for hydroxylated diphenyl ethers may vary, this provides a reasonable expectation of performance.

ParameterValueReference Compound(s)
Linear Range 5 - 10 µg/L20 phenolic compounds
Limit of Detection (LOD) 20 - 40 pg/m³ (in air)20 phenolic compounds
Limit of Quantification (LOQ) 5 - 10 µg/L20 phenolic compounds
Recovery >79.3%Various phenolic acids
Repeatability (RSD) <15%Pentachlorophenol

Data compiled from references[5][6].

Visualization of Silylation Workflow

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried Sample Extract methoximation Methoximation (Optional) start->methoximation Add Methoxylamine HCl in Pyridine Incubate 37°C, 2h silylation Silylation methoximation->silylation Add MSTFA Incubate 37°C, 30min gcms GC-MS Analysis silylation->gcms Inject Sample

Caption: Workflow for silylation of hydroxylated diphenyl ethers.

Acylation of Hydroxylated Diphenyl Ethers

Acylation is another effective derivatization technique that reduces the polarity of hydroxyl groups by converting them into esters.[5] Fluorinated acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzoyl chloride (PFBoylCl), are particularly advantageous as they introduce electron-capturing moieties, significantly enhancing sensitivity for electron capture detection (ECD) and providing characteristic mass spectra in MS analysis.[7]

Recommended Reagent: Pentafluorobenzoyl Chloride (PFBoylCl)

PFBoylCl reacts with phenolic hydroxyl groups to form stable pentafluorobenzoyl esters, which are highly volatile and exhibit excellent chromatographic properties.

Experimental Protocol: Acylation using PFBoylCl

This protocol is based on a method for the derivatization of phenols in aqueous samples.[4]

Materials:

  • Aqueous sample or dried extract redissolved in a suitable solvent

  • Saturated borax (B76245) solution

  • Pentafluorobenzoyl chloride (PFBoylCl) solution (0.1% in 2,2,4-trimethylpentane)

  • Internal standard solution (e.g., ¹³C-pentachlorophenol)

  • Reaction vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To a 15 mL sample vial, add 15 mL of the aqueous sample.

    • Add 1 mL of saturated borax solution to buffer the sample.

    • Add an appropriate amount of internal standard (e.g., 25 µL of ¹³C-pentachlorophenol).

  • Acylation:

  • Phase Separation:

    • Allow the mixture to settle for 5 minutes to separate the aqueous and organic layers.

  • Analysis:

    • Carefully remove an aliquot (e.g., 100 µL) from the upper organic layer for GC-MS analysis.[4]

Quantitative Data for Acylation of Phenolic Compounds

The following table presents quantitative data for the GC-MS analysis of phenols after derivatization with PFBoylCl.

ParameterValueReference Compound(s)
Linear Range 0 - 200 µg/LSelected phenols
Limit of Detection (LOD) 25 ng/LPentachlorophenol
Recovery 97.1 - 104%Pentachlorophenol in various water matrices
Repeatability (RSD) 7.8% at 100 ng/LPentachlorophenol

Data compiled from reference[4].

Visualization of Acylation Workflow

acylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample buffer Buffering start->buffer Add Saturated Borax & Internal Standard acylation Acylation buffer->acylation Add PFBoylCl Vortex 15min phase_sep Phase Separation acylation->phase_sep Settle 5min gcms GC-MS Analysis phase_sep->gcms Inject Organic Layer

Caption: Workflow for acylation of hydroxylated diphenyl ethers.

Comparison of Silylation and Acylation

FeatureSilylation (MSTFA)Acylation (PFBoylCl)
Reaction Conditions Relatively mild (e.g., 37°C)Room temperature with vigorous mixing
Byproducts Volatile and generally non-interferingAcidic byproducts may need to be removed or neutralized
Derivative Stability TMS derivatives can be sensitive to moistureAcyl derivatives are generally more stable
Sensitivity Good sensitivity with MS detectionExcellent sensitivity, especially with ECD
Applicability Broadly applicable to many functional groupsPrimarily for hydroxyl and amino groups

Both silylation and acylation are effective derivatization techniques for the GC-MS analysis of hydroxylated diphenyl ethers. The choice of method will depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For general-purpose analysis, silylation with MSTFA is a robust and straightforward approach. When high sensitivity is paramount, particularly with ECD, acylation with a fluorinated reagent like PFBoylCl is an excellent choice. It is recommended to optimize the chosen derivatization protocol for the specific hydroxylated this compound congeners of interest to achieve the best analytical performance.

References

Application Notes and Protocols for the Quantification of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl ether is a significant organic compound utilized in various industrial applications, including as a heat transfer agent, a fragrance component, and a chemical intermediate in the synthesis of other compounds, such as polybrominated diphenyl ethers (PBDEs) which are used as flame retardants.[1][2] Given its widespread use and potential for environmental and human exposure, accurate and reliable quantification methods are essential. This document provides detailed application notes and protocols for the analytical determination of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile and semi-volatile compounds like this compound. HPLC with Diode-Array Detection (DAD) offers an alternative for samples where derivatization is not desirable or when analyzing complex mixtures.

The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. For air monitoring, both GC and HPLC methods have been developed. For more complex matrices such as soil, sediment, and biological samples, GC-MS is often the method of choice due to its high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the quantification of this compound and related compounds.

Analytical MethodMatrixAnalyte(s)Limit of Quantification (LOQ)Limit of Detection (LOD)Recovery (%)Linearity RangeCitation(s)
HPLC-DAD Workplace AirThis compound0.008 mg/m³-95.30.71 - 14.2 mg/m³[3][4]
GC-FID AirThis compound-0.008 ppm (Overall)98.6 (Desorption)-[5]
GC-FID AirDiphenyl-0.008 ppm (Overall)99.7 (Desorption)-[5]
GC-MS/MS Environmental SoilPBDEs & NBFRslow- and sub-ng/g---[6]
GC-MS-MS WaterPBDEs1.0–5.0 ng/L-67.2 - 102.61–500 ng/L[7]
GC-μECD Surface WaterPBDEs-7-9 pg/L86 - 920.05 - 0.5 µg/L[8]
HPLC-UV SoilBDE-209----[9]
GC-MS AirBDE-20932.51 ng/mL9.75 ng/mL95.370.9935 (R²)[10]

Application Note 1: Determination of this compound in Workplace Air by HPLC-DAD

This method is a validated procedure for determining this compound in workplace air, covering a concentration range from one-tenth to twice the Occupational Exposure Limit Value (OELV) in Germany (7.1 mg/m³).[3][4]

Experimental Protocol

1. Sample Collection:

  • Sampling System: Use a combined sampling system consisting of a binder-free quartz fiber filter followed by a silica (B1680970) gel sorbent tube.

  • Pump: A calibrated personal or stationary sampling pump capable of a flow rate of 0.5 L/min.

  • Procedure:

    • Draw a defined volume of air through the sampling system at a flow rate of 0.5 L/min.

    • For a 2-hour sampling period, the total air volume will be 60 L.[3][4]

    • After sampling, seal the filter and sorbent tube.

2. Sample Preparation:

  • Extraction:

    • Transfer the quartz fiber filter and the silica gel from the sorbent tube into a suitable vessel.

    • Add 20 mL of 2-propanol to the vessel.[4]

    • Shake the vessel for at least one hour at 200 rpm.[4]

    • Filter the extract.

    • Transfer an aliquot of the filtered extract into a 2-mL vial for HPLC analysis.[4]

3. HPLC-DAD Analysis:

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.

  • Chromatographic Conditions (Typical):

    • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: 226 nm for quantification.[9]

4. Calibration:

  • Prepare a stock solution of this compound in 2-propanol (e.g., 14.2 mg/mL).[4]

  • Prepare a series of working standard solutions by diluting the stock solution with 2-propanol to cover the expected concentration range of the samples.[4]

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

5. Quantification:

  • Inject the sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time.

  • Quantify the concentration of this compound in the sample using the calibration curve.

  • The final concentration in air (mg/m³) is calculated based on the concentration in the extract, the extraction volume, and the volume of air sampled.

Workflow Diagram

HPLC_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Air Workplace Air Pump Sampling Pump (0.5 L/min) Air->Pump FilterTube Quartz Filter + Silica Gel Tube Pump->FilterTube Extraction Extract with 2-Propanol FilterTube->Extraction Shake Shake (1 hr, 200 rpm) Extraction->Shake Filter Filter Extract Shake->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC-DAD Analysis Vial->HPLC Data Data Acquisition HPLC->Data Quant Quantification Data->Quant Curve Calibration Curve Data->Curve Stock Stock Solution Standards Working Standards Stock->Standards Standards->HPLC Curve->Quant

Caption: HPLC-DAD workflow for this compound in air.

Application Note 2: Quantification of this compound by GC-FID/MS

This protocol provides a general framework for the analysis of this compound in various matrices using Gas Chromatography with either a Flame Ionization Detector (FID) for routine analysis or a Mass Spectrometer (MS) for higher selectivity and confirmation.

Experimental Protocol

1. Sample Collection and Preparation:

  • Air Samples (OSHA Method PV2022): [1][5]

    • Draw a known volume of air (e.g., 20 L at 0.2 L/min) through an XAD-7 adsorbent tube.[1][5]

    • Desorb the analytes from the tube with 1 mL of carbon disulfide.[1][5]

    • Transfer an aliquot to a GC vial for analysis.

  • Water Samples (Liquid-Liquid Extraction - LLE):

    • Take a known volume of water (e.g., 500 mL).

    • Extract twice with a suitable organic solvent like hexane/methyl tert-butyl ether (1:1, v/v).[11]

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Soil/Sediment Samples (Soxhlet or Pressurized Liquid Extraction):

    • Soxhlet Extraction: Extract a known weight of the dried sample (e.g., 10 g) with a suitable solvent (e.g., hexane/acetone) for several hours.

    • Pressurized Liquid Extraction (PLE): Extract the sample with an appropriate solvent at elevated temperature and pressure.[6]

    • The resulting extract may require cleanup using techniques like solid-phase extraction (SPE) with silica gel or Florisil to remove interferences.

2. GC-FID/MS Analysis:

  • Instrumentation: A Gas Chromatograph equipped with an FID or MS detector.

  • Chromatographic Conditions (Typical):

    • Column: A non-polar capillary column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless injection at 250-280 °C.

    • Oven Temperature Program:

      • Initial temperature: 60-80 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Detector:

      • FID: Temperature at 300 °C.

      • MS: Electron Ionization (EI) at 70 eV. Scan range m/z 50-350. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound (e.g., m/z 170, 141, 77) is recommended.

3. Calibration:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., carbon disulfide, hexane, or acetone).

  • Create a series of calibration standards by diluting the stock solution.

  • Analyze the standards to generate a calibration curve.

4. Quantification:

  • Inject the prepared sample extracts.

  • Identify the this compound peak by its retention time (and mass spectrum if using MS).

  • Calculate the concentration based on the calibration curve.

Workflow Diagram

GC_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis Air Air Adsorption Adsorbent Tube Air->Adsorption Water Water LLE Liquid-Liquid Extraction Water->LLE Soil Soil/Sediment Soxhlet Soxhlet/PLE Soil->Soxhlet GC GC-FID/MS Analysis Adsorption->GC Concentration Concentration LLE->Concentration Cleanup SPE Cleanup (optional) Soxhlet->Cleanup Cleanup->Concentration Concentration->GC Data Data Acquisition & Processing GC->Data Report Final Report Data->Report

Caption: General GC-FID/MS workflow for this compound.

Concluding Remarks

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and regulatory requirements. The protocols provided here offer a comprehensive starting point for researchers and analysts. It is crucial to validate the chosen method for the specific matrix and instrumentation to ensure accurate and reliable results. This includes the determination of method detection limits, precision, accuracy, and linearity. For complex matrices, the use of internal standards is highly recommended to correct for matrix effects and variations in sample preparation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diphenyl ether is a colorless, crystalline solid with a distinct geranium-like odor. It is utilized in various industrial applications, including as a heat transfer medium and in the manufacturing of fragrances and flame retardants.[1] Due to its widespread use, its presence in environmental and workplace settings is of interest, necessitating sensitive and accurate analytical methods for its quantification.[1][2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Diode Array Detection (DAD) for the determination of this compound. The described protocol is applicable for the analysis of this compound in various sample matrices, with a primary focus on its determination in workplace air samples.[1][2]

Experimental Protocols

1. Materials and Reagents

2. Standard Solution Preparation

  • Stock Solution (1.42 mg/mL): Accurately weigh approximately 142 mg of this compound and dissolve it in a 100 mL volumetric flask with 2-propanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with acetonitrile to achieve the desired concentration range for calibration.[1]

3. Sample Collection (Workplace Air)

  • Draw a defined volume of air through a sampling system consisting of a quartz fiber filter followed by a silica gel sorbent tube using a flow-regulated pump.[1][2]

  • A typical sampling duration is 2 hours at a flow rate of 0.5 L/min, corresponding to a 60 L air sample.[1][2]

4. Sample Preparation

  • Transfer the quartz fiber filter and the contents of the silica gel tube into a 20 mL amber glass vessel.[1]

  • Add 20 mL of 2-propanol to the vessel.

  • Shake the vessel for at least one hour at 200 rpm to extract the this compound.[1]

  • Filter the extract and transfer an aliquot into a 2 mL autosampler vial for HPLC analysis.[1]

5. Chromatographic Conditions

The HPLC analysis is performed using a system equipped with a Diode Array Detector. The specific conditions are outlined in the table below.

ParameterCondition
HPLC System Shimadzu 20 Nexera XR HPLC or equivalent
Column NUCLEOSIL 100-5 C18, 250 mm x 3 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Diode Array Detector (DAD) at 226 nm
Injection Volume 20 µL

Note: The mobile phase composition may need to be optimized based on the specific instrument and column used to achieve the desired separation and retention time. A common starting point for a reversed-phase separation of a non-polar compound like this compound would be a high percentage of organic solvent, such as 95:5 (v/v) methanol:water.[3]

Method Validation

The analytical method was validated for linearity, limit of quantification (LOQ), recovery, and uncertainty.[2]

1. Linearity

A calibration curve was generated by plotting the peak area of this compound against the concentration of the prepared standard solutions. The method demonstrated excellent linearity over the tested concentration range.

2. Limit of Quantification (LOQ)

The limit of quantification was determined to be 0.008 mg/m³ based on a 60 L air sample.[2]

3. Recovery and Uncertainty

The mean recovery of the method is 95.3%.[2] The expanded uncertainty for the validation range of 0.71 to 14.2 mg/m³ is between 24% and 25%.[2]

Data Presentation

The quantitative data for the HPLC method for this compound analysis is summarized in the table below.

ParameterValueReference
Limit of Quantification (LOQ) 0.008 mg/m³ (for a 60 L air sample)[2]
Mean Recovery 95.3%[2]
Expanded Uncertainty (0.71-14.2 mg/m³) 24% - 25%[2]
Linearity (R²) > 0.999[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC method for this compound analysis, from sample preparation to data acquisition.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (Air, Soil, etc.) Extraction Solvent Extraction (e.g., 2-Propanol) Sample->Extraction Filtration Filtration Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Mobile Phase Detector DAD Detection (226 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Synthesis of Phenoxathiin from Diphenyl Ether: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of phenoxathiin (B166618) from diphenyl ether. The primary method described is the direct thionation and cyclization of this compound via the Ferrario-Ackermann reaction. An alternative two-step method for the synthesis of substituted phenoxathiins from phenols is also presented.

Primary Method: Ferrario-Ackermann Reaction

The Ferrario-Ackermann reaction is a classic and direct method for the synthesis of phenoxathiin, involving the electrophilic substitution reaction of this compound with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride.[1]

Reaction Mechanism

The reaction is initiated by the coordination of the Lewis acid (aluminum chloride) to the oxygen atom of this compound, which activates the aromatic rings towards electrophilic attack. Sulfur, activated by aluminum chloride, then acts as the electrophile, attacking one of the aromatic rings. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the dihydrophenoxathiin ring. This intermediate is subsequently oxidized to phenoxathiin, often with the evolution of hydrogen sulfide (B99878) gas.[1]

Ferrario_Ackermann_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product This compound This compound Activated Complex Activated this compound- AlCl₃ Complex This compound->Activated Complex + AlCl₃ Sulfur Sulfur Sulfonium Ion Sulfonium Ion Sulfur->Sulfonium Ion + Activated Complex AlCl3 AlCl₃ AlCl3->Activated Complex Activated Complex->Sulfonium Ion Dihydrophenoxathiin Intermediate Dihydrophenoxathiin Intermediate Sulfonium Ion->Dihydrophenoxathiin Intermediate Intramolecular Cyclization Phenoxathiin Phenoxathiin Dihydrophenoxathiin Intermediate->Phenoxathiin Oxidation (-H₂S) Two_Step_Workflow cluster_step1 Step 1: Ortho-Thioarylation cluster_step2 Step 2: Ullmann-Type Cyclization Start1 Phenol Derivative Reagents1 N-(2-bromophenylthio)succinimide Fe(III) triflimide (cat.) bis(4-methoxyphenyl)sulfane (cat.) Reaction1 Stir at RT to 40°C Start1->Reaction1 Reagents1->Reaction1 Workup1 Dilute with DCM Wash with Water Dry and Concentrate Reaction1->Workup1 Intermediate Ortho-thioarylated Phenol Workup1->Intermediate Reagents2 Copper(I) thiophene-2-carboxylate Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF) Reaction2 Heat at 110-150°C Intermediate->Reaction2 Reagents2->Reaction2 Workup2 Dilute with Organic Solvent Wash with Water & Brine Dry and Concentrate Reaction2->Workup2 Purification Flash Column Chromatography Workup2->Purification Product Substituted Phenoxathiin Purification->Product

References

Application Notes and Protocols: Diphenyl Ether in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of flame retardants derived from diphenyl ether. The focus is on two major classes: Polybrominated Diphenyl Ethers (PBDEs) and phosphorus-containing derivatives. The information is intended for use in a laboratory setting by professionals in chemistry and materials science.

Synthesis of Polybrominated Diphenyl Ethers (PBDEs)

Polybrominated diphenyl ethers are a class of flame retardants synthesized by the electrophilic bromination of this compound. The degree of bromination can be controlled to produce various congeners. Below are protocols for the synthesis of 4,4'-dibromothis compound and decabromothis compound.

Quantitative Data for PBDE Synthesis
Parameter4,4'-Dibromothis compound SynthesisDecabromothis compound Synthesis (Method 1)Decabromothis compound Synthesis (Method 2)
Starting Material This compoundThis compoundThis compound
Solvent None ("Neat")Dibromomethane (B42720)Dichloromethane
Brominating Agent BromineBromineBromine
Catalyst NoneAnhydrous AlCl₃Not specified
Molar Ratio (Ether:Bromine) 1 : 2.081 : 11 (approx.)1 : 11 (approx.)
Initial Temperature Ambient (~25°C)0-5°C5-6°C
Reaction Temperature Gradually raised to 60°CRaised to 75°CRaised to 40-41°C (Reflux)
Reaction Time ~5 hours for addition, then until HBr evolution ceases2 hours for addition, then 5 hours at 75°C3 hours for addition, then 6.5 hours at reflux
Work-up Methanol (B129727) digestionWater addition and sodium bisulfite neutralizationWater addition and sodium meta-bisulfite neutralization
Yield 92.1%Not specifiedNot specified
Product Purity 99.4%95.5%>95%
Experimental Protocols for PBDE Synthesis

Protocol 1: Synthesis of 4,4'-Dibromothis compound [1]

This protocol describes the "neat" bromination of this compound without a solvent.

Materials:

  • This compound (4.0 moles, 680.8 g)

  • Bromine (8.32 moles, 1329.5 g)

  • Methanol

Equipment:

  • Three-neck reaction flask (3 L) with mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

Procedure:

  • Charge the this compound into the reaction flask.

  • Charge the bromine into the dropping funnel.

  • Begin adding the bromine drop-wise to the stirred this compound at ambient temperature at a rate of approximately 15 mL every 10 minutes.

  • Over the course of the addition, gradually increase the temperature of the reaction mixture to 60°C.

  • After the addition is complete, continue to agitate the mixture at 60°C until the evolution of hydrogen bromide gas substantially stops.

  • Remove excess bromine by passing air over the surface of the reaction mixture while gradually increasing the temperature from 60°C to 70°C.

  • Cool the crude reaction product and purify it by methanol digestion. This involves suspending the crude product in methanol, filtering, and washing the product cake with additional methanol.

  • Dry the resulting white crystalline solid in the air.

Protocol 2: Synthesis of Decabromothis compound [2]

This protocol utilizes a solvent and a catalyst for the perbromination of this compound.

Materials:

  • This compound (0.5 mole, 85 g)

  • Dibromomethane (20 ml)

  • Bromine (5.5 moles, 880 g)

  • Anhydrous AlCl₃ (3 g)

  • Water

  • Concentrated sodium bisulfite solution

Equipment:

  • Reaction flask with stirrer and cooling capabilities.

Procedure:

  • Prepare a mixture of bromine, anhydrous AlCl₃, and dibromomethane in the reaction flask.

  • Cool the mixture to 0°C.

  • Prepare a solution of this compound in dibromomethane.

  • Add the this compound solution drop-wise to the stirred bromine mixture over 2 hours, maintaining the temperature between 0°C and 5°C.

  • After the addition is complete, heat the reaction mixture to 75°C and maintain this temperature for 5 hours.

  • Monitor the reaction completion by HPLC analysis.

  • After the reaction is complete, add water (60 ml) to the mixture.

  • Neutralize the unreacted bromine by adding concentrated sodium bisulfite solution.

  • Isolate the decabromothis compound product.

Synthesis Workflow for Polybrominated Diphenyl Ethers (PBDEs)

PBDE_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & By-products DPE This compound Reaction Bromination Reaction (Solvent/Catalyst as needed) Controlled Temperature DPE->Reaction Br2 Bromine Br2->Reaction PBDE Polybrominated This compound Reaction->PBDE HBr Hydrogen Bromide (gas) Reaction->HBr Evolved

Caption: Synthesis workflow for Polybrominated Diphenyl Ethers.

Synthesis of Phosphorus-Containing Flame Retardants from this compound

Phosphorus-based flame retardants are considered more environmentally friendly alternatives to some halogenated compounds. A key example is the synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) from this compound.

Quantitative Data for ODDPO Synthesis
Parameter(oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO) Synthesis
Starting Materials This compound, Dichlorophenylphosphine (DCPP)
Solvent Dichloromethane (for extraction)
Catalyst AlCl₃
Molar Ratio (Ether:DCPP:Catalyst) 1 : 2.6 : 2.7
Reaction Temperature 20°C
Reaction Time 15 hours
Work-up Hydrolysis with 10 vol% HCl, extraction with dichloromethane, washing with distilled water, and vacuum distillation
Yield 74.1%
Experimental Protocol for ODDPO Synthesis

This protocol describes the Friedel-Crafts reaction to synthesize ODDPO.[3][4]

Materials:

  • This compound (0.1 mol, 17.1 g)

  • Dichlorophenylphosphine (DCPP) (0.26 mol, 46.53 g)

  • AlCl₃ (0.27 mol, 36.0 g)

  • 10 vol% HCl solution

  • Dichloromethane

  • Distilled water

Equipment:

  • Three-necked flask (250 mL) with N₂ atmosphere.

Procedure:

  • Mix this compound and DCPP in the three-necked flask.

  • Add AlCl₃ as a catalyst.

  • React the mixture at 20°C for 15 hours under a nitrogen atmosphere.

  • After the reaction, cool the solution to room temperature.

  • Hydrolyze the mixture with a 10 vol% HCl solution.

  • Extract the resulting mixture with dichloromethane.

  • Wash the organic layer with distilled water until it is neutral.

  • Subject the organic layer to vacuum distillation to obtain the final product.

Synthesis Workflow for ODDPO

ODDPO_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Final Product DiphenylEther This compound Reaction Friedel-Crafts Reaction 20°C, 15h, N₂ atmosphere DiphenylEther->Reaction DCPP Dichlorophenylphosphine (DCPP) DCPP->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Hydrolysis Hydrolysis (10 vol% HCl) Reaction->Hydrolysis Extraction Extraction & Purification Hydrolysis->Extraction ODDPO (oxybis(4,1-phenylene))bis (phenylphosphine oxide) (ODDPO) Extraction->ODDPO

Caption: Synthesis workflow for ODDPO flame retardant.

References

Application Notes and Protocols: Diphenyl Ether in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl ether (also known as diphenyl oxide or phenoxybenzene) is an aromatic ether with the chemical formula (C₆H₅)₂O. It is a versatile compound that serves as a valuable ingredient in the fragrance industry and as a key intermediate in various chemical syntheses.[1][2] Due to its unique olfactory properties, high stability, and low cost, this compound is widely used in a range of consumer products, from fine fragrances to soaps and detergents.[3][4] This document provides detailed application notes on its use in fragrance chemistry and outlines key experimental protocols for its synthesis, analysis, and sensory evaluation.

Application Notes

Olfactory Profile and Characteristics

This compound is characterized by a strong and diffusive odor. Its scent profile is complex and concentration-dependent:

  • In Dilution: It possesses a pleasant, floral scent reminiscent of geranium and rose, with powdery and sweet undertones.[1][5][6] This makes it a popular choice for creating classic floral accords.

  • In Concentration: The odor can be aggressive and pungent, with some describing it as having metallic notes or being reminiscent of mango skins.[7][8]

This dual character allows perfumers to use it for various effects, from providing a foundational floral note to adding a unique lift and freshness, particularly in citrus compositions.[7]

Role in Fragrance Compositions

This compound's utility in perfumery is multifaceted, owing to its chemical and olfactory properties:

  • Fragrance Ingredient: It is a key component in creating scents such as rose, geranium, lily-of-the-valley, and other floral bouquets.[5] It is also used to impart a clean, powdery scent in soaps, shampoos, and laundry detergents.[5][9]

  • Fixative: With its low volatility and high boiling point, this compound acts as an excellent fixative.[9] It slows the evaporation rate of more volatile fragrance components, thereby increasing the longevity and stability of the overall scent profile on the skin or in a product base.[9]

  • Stability: The molecule is chemically stable under normal storage conditions and in various product bases, including the often alkaline environment of soaps.[4][5][9] This stability is crucial for maintaining the integrity of the fragrance in consumer products over time.[9]

Natural Occurrence and Synthesis

While it is primarily synthesized for commercial use, this compound occurs naturally in some foods and beverages, including vanilla, grapes, tea, and bourbon.[6][10] Commercially, it is often produced as a byproduct during the high-pressure hydrolysis of chlorobenzene (B131634) in the manufacturing of phenol (B47542).[3][4] A common laboratory and industrial synthesis method is a modification of the Williamson ether synthesis or the Ullmann condensation, reacting phenol with bromobenzene (B47551) in the presence of a base and a copper catalyst.[3]

Safety and Regulatory Status

The safety of this compound for use in fragrance has been evaluated by the Research Institute for Fragrance Materials (RIFM).[6][10] Based on these assessments, it is considered safe for use in consumer products under the typical levels of application.[6] Studies have shown that it is not genotoxic.[10] However, it is classified as an eye irritant.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 101-84-8[5][6]
Molecular Formula C₁₂H₁₀O[5]
Molecular Weight 170.21 g/mol [5]
Appearance Colorless to pale yellow liquid or crystalline solid[5]
Odor Floral, powdery, sweet, geranium-like[1][5][6]
Melting Point 25-27 °C (77-81 °F)[4][5]
Boiling Point 259 °C (498 °F)[4][5]
Density 1.067 – 1.072 g/cm³ at 25°C[5]
Vapor Pressure 0.001 hPa at 25°C[5]
Flash Point > 113 °C (235.4 °F)[5]
Solubility Insoluble in water; Soluble in organic solvents (alcohol, ether, benzene)[5]
Purity ≥ 99%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes a laboratory-scale synthesis adapted from the Ullmann condensation reaction.[3][12]

1. Materials and Equipment:

2. Procedure:

  • Dry a 35 mL Schlenk tube at 100°C and allow it to cool under a nitrogen atmosphere.

  • To the tube, add cuprous oxide (14.4 mg), the ligand (117 mg), phenol (188 mg), and caesium carbonate (1.303 g).

  • Purge the Schlenk tube by evacuating and refilling with nitrogen three times.

  • Using syringes, add iodobenzene (336 µL) and acetonitrile (1.2 mL).

  • Place the reactor in an oil bath preheated to 82°C and stir the mixture for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with 25 mL of dichloromethane.

  • Filter the mixture through a pad of celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Redissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic phase with distilled water (2 x 20 mL) and then with a saturated aqueous sodium chloride solution (2 x 20 mL).[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

3. Purification:

  • Purify the resulting crude oil by silica gel column chromatography, using hexane (B92381) as the eluent.[12]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil, which may crystallize upon cooling.[12]

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for determining the purity of synthesized this compound or its concentration in a fragrance mixture. The parameters are based on standard methods for analyzing semi-volatile organic compounds.[13]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC (or equivalent)

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole MS (or equivalent)

  • Injector: Split/splitless inlet at 260°C, splitless mode

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions for this compound (e.g., m/z 170, 141, 77).

2. Sample Preparation:

  • Purity Analysis: Dilute 1 µL of the synthesized this compound in 1 mL of a suitable solvent like dichloromethane or hexane.

  • Fragrance Mixture Analysis: Dilute the fragrance oil in a solvent to a final concentration within the calibrated range of the instrument (e.g., 1-100 ppm).

3. Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • For purity analysis, calculate the peak area percentage. For quantitative analysis, determine the concentration using a calibration curve prepared from certified reference standards.

Protocol 3: Sensory Evaluation of a Fragrance Accord

This protocol describes a method for a trained panel to assess the olfactory impact of this compound.[14][15]

1. Panel and Environment:

  • Panelists: Use a panel of 8-12 trained assessors with demonstrated proficiency in describing floral and chemical odor notes.

  • Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with controlled temperature, humidity, and ventilation to ensure a neutral, odor-free environment.[15] Individual booths should be used to prevent interaction between panelists.

2. Sample Preparation:

  • Control Sample: Prepare a simple floral (e.g., rose) accord without this compound. Dilute the accord to 10% in ethanol.

  • Test Sample: Prepare the same floral accord, but with the addition of 0.5% this compound. Dilute the accord to 10% in ethanol.

  • Application: Dip standard fragrance blotters into each solution, ensuring they are equally saturated. Allow the solvent to evaporate for 60 seconds.

  • Coding: Label the blotters with random three-digit codes to blind the samples.[15]

3. Evaluation Procedure (Descriptive Analysis):

  • Present the coded blotters (Control and Test) to each panelist in a randomized order.

  • Ask panelists to evaluate and rate the intensity of key sensory attributes (e.g., "Overall Floral," "Geranium Note," "Powdery," "Metallic," "Longevity") on a labeled magnitude scale (e.g., 0-10).

  • Provide water and unsalted crackers for palate cleansing between samples.[15]

  • Evaluations should be performed at set time intervals (e.g., initial, 30 min, 1 hour, 4 hours) to assess the evolution of the fragrance and the fixative effect of this compound.

4. Data Analysis:

  • Collect the intensity ratings from all panelists.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived attributes between the control and test samples.

Visualizations

G Generalized Olfactory Signal Transduction cluster_membrane Cell Membrane OR Odorant Receptor (GPCR) G_protein G-Protein (G_olf) OR->G_protein 2. Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP 4. Conversion G_protein->AC 3. Activation Odorant This compound Odorant->OR 1. Binding ATP ATP ATP->AC IonChannel Cyclic Nucleotide-Gated Ion Channel cAMP->IonChannel 5. Gating Ca_Na Ca²⁺ / Na⁺ Influx IonChannel->Ca_Na 6. Influx Depolarization Membrane Depolarization Ca_Na->Depolarization 7. Potential Change Signal Signal to Brain Depolarization->Signal 8. Action Potential

Caption: A generalized pathway for olfactory signal transduction.

workflow Experimental Workflow for Fragrance Evaluation cluster_formulation Formulation & Prep cluster_analysis Instrumental & Sensory Analysis cluster_results Data Interpretation F1 Create Control Accord F3 Prepare Samples (Dilution & Blotters) F1->F3 F2 Create Test Accord (+ this compound) F2->F3 GCMS GC-MS Analysis (Purity & Composition) F3->GCMS Sensory Sensory Panel Evaluation (Descriptive Analysis) F3->Sensory DataGC Analyze Chromatograms & Mass Spectra GCMS->DataGC DataSE Statistical Analysis of Sensory Ratings Sensory->DataSE Report Final Report & Conclusion DataGC->Report DataSE->Report

Caption: Workflow for instrumental and sensory analysis of a fragrance.

Caption: Reaction scheme for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Reaction Mixtures from Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the removal of diphenyl ether from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a high-boiling point solvent?

This compound is utilized in organic synthesis for reactions that require high temperatures, often up to 250°C.[1] Its high boiling point (258°C) and thermal stability make it an effective solvent for reactions such as cyclizations.[1]

Q2: What are the main challenges in removing this compound post-reaction?

The primary challenge is its high boiling point, which makes removal by simple evaporation difficult and energy-intensive. Additionally, its non-polar nature can lead to co-elution with non-polar products during chromatographic purification.

Q3: What are the most common methods for removing this compound?

The three most common methods for removing this compound from a reaction mixture are:

  • Precipitation/Crystallization: Inducing the product to precipitate or crystallize from the this compound solution, often by adding an anti-solvent.

  • High Vacuum Distillation: Removing the this compound by distillation under reduced pressure, which lowers its boiling point.[1]

  • Column Chromatography: Separating the desired compound from this compound using silica (B1680970) or alumina (B75360) gel chromatography.[1]

Q4: How do I choose the best removal method for my specific compound?

The choice of method depends on the properties of your target compound, including its polarity, solubility, and thermal stability. The flowchart below provides a general decision-making framework.

G start Reaction Mixture in This compound is_product_solid Is the product solid at room temperature? start->is_product_solid is_product_soluble Is the product soluble in an anti-solvent (e.g., hexane)? is_product_solid->is_product_soluble Yes is_product_thermally_stable Is the product thermally stable? is_product_solid->is_product_thermally_stable No precipitation Precipitation/ Crystallization is_product_soluble->precipitation No chromatography Column Chromatography is_product_soluble->chromatography Yes distillation High Vacuum Distillation is_product_thermally_stable->distillation Yes is_product_thermally_stable->chromatography No G start Reaction Mixture cool Cool to RT start->cool add_hexane Add Hexane (Anti-solvent) cool->add_hexane stir Stir Mixture add_hexane->stir precipitate Product Precipitates stir->precipitate filter Filter precipitate->filter wash Wash with Cold Hexane filter->wash dry Dry Product wash->dry end Pure Product dry->end G start Reaction Mixture setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System setup->evacuate heat Heat Mixture evacuate->heat collect Collect Diphenyl Ether Distillate heat->collect cool Cool Residue collect->cool end Purified Product cool->end G start Reaction Mixture prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute_dpe Elute with Non-polar Solvent (e.g., Hexane) load_sample->elute_dpe collect_dpe Collect Diphenyl Ether Fractions elute_dpe->collect_dpe increase_polarity Increase Solvent Polarity collect_dpe->increase_polarity elute_product Elute Product increase_polarity->elute_product collect_product Collect Product Fractions elute_product->collect_product concentrate Concentrate Fractions collect_product->concentrate end Pure Product concentrate->end

References

Technical Support Center: Purification of Crude Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude diphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound largely depend on its synthetic route.

  • Byproduct of Phenol (B47542) Production: When produced as a byproduct of phenol synthesis from the hydrolysis of chlorobenzene (B131634), common impurities may include unreacted chlorobenzene and other chlorinated organic compounds.[1]

  • Condensation of Chlorobenzene and Phenol: In this method, unreacted starting materials like phenol and chlorobenzene can be present.[1]

  • Nitration and Subsequent Reactions: For substituted diphenyl ethers, isomers and di-nitrated analogs are common impurities.[2][3] For instance, in the synthesis of nitrated diphenyl ethers, you can expect the presence of 2'-nitro and 6'-nitro isomers alongside the desired 4'-nitro isomer.[3]

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial washing step is often recommended to remove water-soluble impurities and acidic or basic residues. The crude product can be washed with water, followed by a dilute acid wash and then a dilute base wash, or vice-versa, depending on the nature of the impurities.[2][3][4] After washing, the organic layer should be dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[5][6]

Q3: Which purification technique is most suitable for large-scale purification?

A3: For large quantities of crude this compound, vacuum distillation is generally the most effective and efficient method, especially for separating components with significantly different boiling points.[6][7] Fractional distillation under vacuum can provide even better separation of components with closer boiling points.[8][9]

Q4: When is recrystallization a suitable purification method for this compound?

A4: Recrystallization is a good choice when dealing with solid crude this compound or if the impurities have significantly different solubilities in a chosen solvent compared to this compound.[10] Since this compound has a melting point of 25-26 °C, it can be handled as a solid at or below room temperature.[11] This technique is particularly effective for removing small amounts of impurities to achieve high purity.

Q5: Can column chromatography be used to purify this compound?

A5: Yes, column chromatography is a highly effective method for achieving very high purity, especially for separating isomers or impurities with very similar boiling points that are difficult to separate by distillation.[6] It is often used for smaller scale purifications or as a final polishing step after a bulk purification method like distillation.[6]

Troubleshooting Guides

Vacuum Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring. Superheating of the liquid.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure vigorous and constant stirring.
Product solidifying in the condenser The cooling water is too cold, causing the this compound (m.p. 25-26 °C) to solidify.Stop the flow of cooling water or use warmer water in the condenser to keep the this compound in its liquid state.[12]
Poor separation of components Inefficient column packing (for fractional distillation). Distillation rate is too fast. Vacuum is not stable.For fractional distillation, ensure the column is packed properly to provide sufficient theoretical plates.[8] Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second). Ensure all joints are properly sealed and the vacuum pump is functioning correctly to maintain a stable, low pressure.
Product is still impure after distillation The boiling points of the impurities are very close to that of this compound.Consider using a longer fractionating column for better separation in fractional distillation.[8] Alternatively, a subsequent purification step like recrystallization or column chromatography might be necessary.[6]
Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Add more solvent to the oiled-out mixture and heat until a clear solution is formed, then allow it to cool slowly.[10]
No crystals form upon cooling The solution is not saturated enough. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound to induce crystallization.[10]
Low recovery of purified product Too much solvent was used. The crystals were filtered before crystallization was complete.Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.[10]
Colored impurities remain in the crystals The colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the product.[10]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Applying Vacuum: Start the vacuum pump to reduce the pressure inside the apparatus. A typical vacuum for distilling high-boiling point compounds is in the range of 1-20 mmHg.[12]

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or an oil bath.

  • Distillation: The this compound will begin to boil at a reduced temperature. Collect the fraction that distills at the expected boiling point at the applied pressure. For example, this compound boils at 121 °C at 10.05 mmHg.[11]

  • Completion: Stop the distillation when only a small amount of residue remains in the flask. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization of nonpolar compounds include hexane, ethanol, or methanol.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

Property Value
Melting Point 25 - 26 °C[11]
Boiling Point (Atmospheric Pressure) 258.55 °C[11]
Boiling Point (Under Vacuum) 121 °C @ 10.05 mmHg[11]

Visualizations

PurificationWorkflow cluster_prep Initial Preparation cluster_final Final Product Crude Crude this compound Wash Aqueous Wash (Water, Acid/Base) Crude->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Distill Vacuum Distillation Dry->Distill Recrystal Recrystallization Dry->Recrystal Chrom Column Chromatography Dry->Chrom Pure Pure this compound Distill->Pure Recrystal->Pure Chrom->Pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation Start Vacuum Distillation Issue Problem1 Bumping / Uneven Boiling Start->Problem1 Problem2 Product Solidifies in Condenser Start->Problem2 Problem3 Poor Separation Start->Problem3 Solution1 Add boiling chips or stir bar Problem1->Solution1 Cause: Superheating Solution2 Stop or warm cooling water Problem2->Solution2 Cause: Cooling water too cold Solution3 Reduce heating rate / Use longer column Problem3->Solution3 Cause: Distillation too fast / Inefficient column

References

Technical Support Center: Optimizing Ullmann Reaction Conditions for Higher Diphenyl Ether Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann reaction, specifically tailored for the synthesis of diphenyl ethers. This resource is designed for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize their reaction conditions for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann synthesis of diphenyl ethers in a question-and-answer format, providing targeted solutions to overcome experimental challenges.

Q1: I am observing low to no yield of my desired diphenyl ether. What are the primary factors to investigate?

Low or no product formation is a frequent issue in Ullmann reactions. The problem can often be traced back to one or more of the following factors:

  • Catalyst Inactivity: The copper catalyst is the heart of the reaction. Ensure you are using a high-purity, active copper(I) source like CuI, CuBr, or Cu₂O.[1] If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using freshly purchased catalyst or activating it in situ.

  • Inappropriate Ligand: Modern Ullmann reactions often rely on a ligand to facilitate the reaction under milder conditions. The absence of a suitable ligand can lead to a sluggish or stalled reaction. N,N- and N,O-chelating ligands are known to be effective.[1] For electron-rich substrates, ligands like N,N-dimethylglycine have shown high catalytic activity.[1][2]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the phenol (B47542) and in the catalytic cycle. The choice of base can be highly dependent on the solvent and substrates.[1] For non-polar solvents like toluene (B28343) or xylene, K₂CO₃ is often effective, while in polar aprotic solvents such as acetonitrile (B52724), Cs₂CO₃ is a common choice due to its higher solubility and the greater dissociation of cesium phenoxides.[3][4]

  • Incorrect Solvent Choice: The solvent can significantly influence the reaction rate and yield. While traditional Ullmann reactions used high-boiling polar aprotic solvents, modern methods have expanded the options. Non-polar solvents like toluene and o-xylene (B151617) have proven effective, with higher temperatures in o-xylene potentially leading to better yields.[3] Polar aprotic solvents like DMF and acetonitrile are also commonly used.[4]

  • Reaction Temperature: While modern ligand-accelerated protocols allow for milder conditions, the temperature is still a critical parameter. If the reaction is not proceeding, a gradual increase in temperature may be necessary. Conversely, if decomposition of starting materials or product is observed, the temperature should be lowered.

  • Reactant Purity and Electronic Effects: Ensure that your aryl halide and phenol are pure and dry. The electronic properties of your substrates are also crucial. Generally, electron-poor aryl halides and electron-rich phenols tend to give higher yields.[3][5]

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?

The formation of side products can often be attributed to the reaction conditions. Here are some common side reactions and how to mitigate them:

  • Homocoupling of the Aryl Halide: This side reaction is rarely observed in modern Ullmann ether syntheses but can occur under certain conditions. Optimizing the ligand and catalyst concentration can help minimize this pathway.

  • Hydrodehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom can be a competing reaction. This is sometimes observed when there are sources of protons in the reaction mixture. Ensuring anhydrous conditions and using an appropriate base can reduce this side product.

  • Phenol Formation: If water is present in the reaction mixture, it can compete with the phenol as a nucleophile, leading to the formation of a phenol from the aryl halide.[4] Using a drying agent, such as activated and powdered 3 Å molecular sieves, can effectively reduce this competing process.[4]

Q3: The reaction seems to stall before reaching completion. What could be the cause?

A stalled reaction can be frustrating. Potential causes include:

  • Catalyst Deactivation: The catalyst can deactivate over the course of the reaction. This can be due to impurities in the starting materials or solvent, or instability of the catalytic species under the reaction conditions. Using a fresh, high-purity catalyst and ensuring inert atmospheric conditions can help.

  • Insufficient Base: The base is consumed during the reaction. If an insufficient amount is used, the reaction may stop prematurely. It is common to use the base in excess (e.g., 2 equivalents).

  • Poor Solubility: If the reactants or the base are not sufficiently soluble in the chosen solvent, the reaction rate can be severely hampered. Consider a different solvent or a base with better solubility. For instance, Cs₂CO₃ is more soluble in organic solvents than K₂CO₃.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Ullmann reaction for this compound synthesis?

The precise mechanism of the Ullmann reaction has been a subject of extensive study. The currently accepted pathway for a copper(I)-catalyzed reaction generally involves the following steps:

  • Formation of a copper(I) phenoxide species.

  • Oxidative addition of the aryl halide to the copper(I) center to form a transient copper(III) intermediate.

  • Reductive elimination from the copper(III) intermediate to form the C-O bond of the this compound and regenerate a copper(I) species.

Ligands play a crucial role by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[6][7]

Q2: Which aryl halide is best for the Ullmann reaction: iodide, bromide, or chloride?

The reactivity of aryl halides in the Ullmann reaction generally follows the trend: Aryl Iodide > Aryl Bromide >> Aryl Chloride.[5] Aryl iodides are the most reactive, often allowing for milder reaction conditions. Aryl bromides are also widely used and can provide good yields, though they may require slightly higher temperatures or more active catalytic systems.[4] Aryl chlorides are the least reactive and typically require more forcing conditions or specialized catalytic systems, often needing activation by electron-withdrawing groups on the aromatic ring.[5]

Q3: How do electron-donating and electron-withdrawing groups on the reactants affect the reaction?

The electronic properties of both the aryl halide and the phenol have a significant impact on the reaction outcome:

  • Aryl Halide: The reaction is generally favored by electron-withdrawing groups on the aryl halide.[3][5] These groups make the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack.

  • Phenol: Electron-donating groups on the phenol increase its nucleophilicity, which generally leads to higher reaction rates and yields.[5] Conversely, phenols with strong electron-withdrawing groups can be poor nucleophiles and may not undergo the desired O-arylation.[8]

Q4: Can I run the Ullmann reaction open to the air?

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from various studies to guide the optimization of your Ullmann reaction for this compound synthesis.

Table 1: Effect of Copper Catalyst on this compound Yield

Catalyst (5 mol%)LigandBaseSolventTemperature (°C)Yield (%)Reference
CuIPPh₃K₂CO₃Toluene10060.2[3]
CuBrPPh₃K₂CO₃Toluene10043.5[3]
CuClPPh₃K₂CO₃Toluene10030.7[3]
Cu₂OSalicylaldoximeCs₂CO₃Acetonitrile8297[4]
CuOSalicylaldoximeCs₂CO₃Acetonitrile8257[4]
CuINoneK₂CO₃Toluene10015.5[3]

Reaction Conditions: 2-bromonaphthalene (B93597) and p-cresol (B1678582) as substrates unless otherwise noted.

Table 2: Influence of Base and Solvent on this compound Yield

CatalystLigandBase (2 equiv.)SolventTemperature (°C)Yield (%)Reference
CuIPPh₃ (5 mol%)-K₂CO₃Toluene10058.3[3]
CuIPPh₃ (5 mol%)-K₂CO₃o-Xylene14067.9[3]
CuIPPh₃ (5 mol%)-Cs₂CO₃Toluene10010.0[3]
CuIPPh₃ (5 mol%)-Na₂CO₃Toluene1000[3]
Cu₂O (5 mol%)SalicylaldoximeCs₂CO₃Acetonitrile8297[4]
Cu₂O (5 mol%)SalicylaldoximeK₃PO₄Acetonitrile8269[4]
Cu₂O (5 mol%)SalicylaldoximeK₂CO₃Acetonitrile8212[4]

Reaction Conditions: 2-bromonaphthalene and p-cresol or iodobenzene (B50100) and 3,5-dimethylphenol (B42653) as substrates.

Table 3: Screening of Ligands for this compound Synthesis

Ligand (20 mol%)Catalyst (5 mol%)BaseSolventTemperature (°C)Yield (%)Reference
SalicylaldoximeCu₂OCs₂CO₃Acetonitrile8297[4]
DimethylglyoximeCu₂OCs₂CO₃Acetonitrile8296[4]
N,N-DimethylglycineCuIK₃PO₄Acetonitrile80High[1][2]
NoneCuIK₂CO₃Toluene10015.5[3]

Reaction Conditions: Iodobenzene and 3,5-dimethylphenol or 2-bromonaphthalene and p-cresol as substrates.

Experimental Protocols

Below is a generalized experimental protocol for the Ullmann synthesis of diphenyl ethers based on modern, ligand-accelerated methods.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) catalyst (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., N,N-dimethylglycine, 10-20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or DMF, 5-10 mL)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, phenol, copper catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (typically ranging from 80°C to 140°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Purification: Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Visualizations

The following diagrams illustrate key relationships and workflows in the Ullmann synthesis of diphenyl ethers.

experimental_workflow setup Reaction Setup (Aryl Halide, Phenol, Catalyst, Ligand, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent react Heat and Stir at Desired Temperature solvent->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor workup Reaction Work-up (Cool, Dilute, Filter) monitor->workup purify Purification (Extraction, Column Chromatography) workup->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.

logical_relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (Electron-Poor Favored) Base Base (K₂CO₃, Cs₂CO₃) Yield High Diphenyl Ether Yield Aryl_Halide->Yield Phenol Phenol (Electron-Rich Favored) Catalyst Catalyst (Cu(I) salts) Phenol->Yield Catalyst->Yield Ligand Ligand (e.g., N,N-dimethylglycine) Ligand->Yield Base->Yield Solvent Solvent (Toluene, ACN, DMF) Solvent->Yield Temperature Temperature (80-140°C) Temperature->Yield troubleshooting_logic start Low or No Yield check_catalyst Check Catalyst & Ligand - Is the catalyst active? - Is the ligand appropriate? start->check_catalyst check_base_solvent Evaluate Base & Solvent - Is the base strong enough? - Is the solvent compatible? check_catalyst->check_base_solvent optimize_temp Optimize Reaction Conditions - Increase temperature? - Check reactant purity? check_base_solvent->optimize_temp consider_electronics Consider Substrate Electronics - Electron-poor aryl halide? - Electron-rich phenol? optimize_temp->consider_electronics solution Improved Yield consider_electronics->solution

References

Technical Support Center: Managing Thermal Decomposition of Diphenyl Ether in Heat Transfer Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance on managing the thermal decomposition of diphenyl ether in heat transfer systems. It includes a troubleshooting guide for common operational issues, frequently asked questions for quick reference, detailed experimental protocols for fluid analysis, and visualizations of key processes.

Section 1: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using this compound-based heat transfer fluids.

Problem Potential Cause Troubleshooting Steps & Solutions
Reduced Heat Transfer Efficiency 1. Fluid Oxidation: Formation of sludge and deposits on heat transfer surfaces.1. Visual Inspection: Check for sludge in the expansion tank or fluid darkening. 2. Fluid Analysis: Perform a Total Acid Number (TAN) test (see Experimental Protocols). An elevated TAN indicates oxidation. 3. Solution: If oxidation is confirmed, consider partial or full fluid replacement. Implement an inert gas (e.g., nitrogen) blanket in the expansion tank to prevent future oxidation.[1]
2. Thermal Cracking: Formation of carbon deposits (coking) on heater surfaces.1. Fluid Analysis: Conduct a Ramsbottom Carbon Residue (RCR) test (see Experimental Protocols). An increased RCR suggests coking. 2. System Inspection: Check for localized overheating ("hot spots") on the heater. 3. Solution: Ensure proper fluid flow rate to prevent stagnant fluid from overheating. Review and adjust heater operational parameters. Consider system cleaning to remove existing carbon deposits.
Increased System Pressure / Pump Cavitation 1. Formation of "Low Boilers": Thermal cracking produces volatile compounds with lower boiling points than this compound.[1]1. Fluid Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify low boiling point compounds like benzene (B151609) and phenol (B47542) (see Experimental Protocols). 2. System Monitoring: Observe for pressure fluctuations or unusual noises from the pump. 3. Solution: Vent the system to remove accumulated volatile compounds. This should be done carefully according to system design and safety procedures. In severe cases, partial fluid replacement may be necessary.
2. Water Contamination: Introduction of water into the system.1. Visual Inspection: Check for milky or cloudy appearance of the fluid. 2. Fluid Analysis: Perform a Karl Fischer titration to determine water content. 3. Solution: If water is present, heat the fluid to a temperature slightly above 100°C (212°F) with the vent open to boil off the water. Ensure the system is sealed to prevent future water ingress.
Darkening of Fluid Color 1. Oxidation and/or Thermal Degradation: The initial sign of fluid degradation.1. Fluid Analysis: A change in color often precedes significant changes in other fluid properties. Regular fluid analysis (TAN, RCR, viscosity) is recommended to assess the extent of degradation. 2. Solution: While a color change alone may not necessitate immediate action, it serves as an early warning. Monitor the fluid properties closely and plan for maintenance or fluid replacement if other degradation indicators are present.
Foul Odor 1. Severe Degradation: Formation of various decomposition byproducts.1. Fluid Analysis: A strong, unpleasant odor is a sign of significant fluid degradation. A comprehensive fluid analysis is crucial to identify the degradation products. 2. Solution: This often indicates that the fluid is beyond its service life and requires a full system flush and fluid replacement.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition in a heat transfer system?

A1: The two main causes are:

  • Thermal Cracking: This occurs when the fluid is heated above its maximum recommended operating temperature, leading to the breaking of chemical bonds and the formation of both lighter ("low boilers") and heavier ("high boilers") molecules.[1]

  • Oxidation: This happens when the hot fluid comes into contact with air (oxygen), typically in the expansion tank. Oxidation leads to the formation of organic acids, which can cause corrosion and sludge formation.[1]

Q2: What are the typical decomposition products of this compound?

A2: Decomposition products are generally categorized as:

  • Low Boilers: These are molecules with lower boiling points than this compound, such as benzene and phenol. Their presence increases the vapor pressure of the fluid.

  • High Boilers: These are larger molecules with higher boiling points, often consisting of compounds with three or more aromatic rings. They can increase the viscosity of the fluid and lead to sludge formation.

Q3: How can I prevent or minimize thermal decomposition?

A3: Several measures can be taken:

  • Maintain Proper Operating Temperatures: Ensure the bulk fluid temperature does not exceed the manufacturer's recommendations. Avoid localized overheating by maintaining adequate fluid flow.

  • Prevent Oxidation: Use an inert gas, such as nitrogen, to blanket the fluid in the expansion tank, preventing contact with air.

  • System Design and Operation: Ensure the system is designed for proper flow and heat distribution. Implement gradual start-up and shutdown procedures to avoid thermal shock to the fluid.

  • Regular Fluid Analysis: Proactively monitor the health of your fluid through regular testing to identify and address degradation issues early.

Q4: How often should I test my heat transfer fluid?

A4: For new systems, an initial analysis after the first three months of operation is recommended. Subsequently, annual testing is a common practice. However, for systems operating at or near the maximum recommended temperature, more frequent testing (e.g., every six months) is advisable.

Q5: What do the results of a Total Acid Number (TAN) test indicate?

A5: The TAN test measures the amount of acidic compounds in the fluid, which are primarily formed through oxidation.[1] An increasing TAN value over time is a clear indicator of oxidative degradation and suggests the need for corrective actions, such as implementing a nitrogen blanket or replacing the fluid.

Q6: What is the significance of the Ramsbottom Carbon Residue (RCR) test?

A6: The RCR test indicates the tendency of the fluid to form carbon deposits (coke) upon heating. An increase in the RCR value points to thermal cracking and a higher potential for fouling of heater surfaces, which can reduce heat transfer efficiency.

Section 3: Data Presentation

The following tables summarize the expected decomposition products and the operational limits for this compound-based heat transfer fluids. Note: The quantitative data presented is indicative and can vary based on specific operating conditions, system design, and the presence of contaminants.

Table 1: Key Operational Parameters for this compound-Based Fluids

ParameterValueReference
Maximum Recommended Operating Temperature (Liquid Phase)~350-400°C (662-752°F)[2]
Boiling Point (Atmospheric Pressure)~258°C (496°F)[2]
Freezing Point~27°C (81°F)[2]

Table 2: Qualitative and Semi-Quantitative Analysis of Thermal Decomposition Products

Temperature RangeDegradation PathwayMajor Decomposition ProductsTypical Concentration Range (Illustrative)
350-400°C Initial Thermal Cracking & Oxidation Low Boilers: Benzene, PhenolLow ppm to <1%
High Boilers: this compound dimers and trimersLow ppm to <1%
>400°C Advanced Thermal Cracking Low Boilers: Increased concentrations of Benzene and Phenol; Toluene1-5%
High Boilers: Complex polyaromatic compounds, leading to sludge and coke formation>5%

Section 4: Experimental Protocols

1. Total Acid Number (TAN) - ASTM D664

  • Principle: This method determines the acidic constituents in the fluid by potentiometric titration. The sample is dissolved in a solvent mixture and titrated with a standardized alcoholic potassium hydroxide (B78521) (KOH) solution. The endpoint is detected by a sharp change in the electrode potential.[3][4][5]

  • Apparatus:

    • Automatic Potentiometric Titrator

    • Glass pH electrode and reference electrode

    • Burette

    • Stirrer

    • Beakers

  • Reagents:

    • Titration Solvent: A mixture of toluene, isopropanol, and a small amount of water.[4][5]

    • Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution.[4][5]

    • Buffer solutions for electrode calibration.

  • Procedure:

    • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

    • Blank Titration: Titrate a known volume of the titration solvent with the KOH solution to determine the blank correction.

    • Sample Preparation: Accurately weigh a specified amount of the heat transfer fluid sample into a beaker and dissolve it in the titration solvent.[5]

    • Titration: Immerse the electrodes in the sample solution and titrate with the KOH solution, recording the volume of titrant and the corresponding electrode potential.

    • Endpoint Determination: The endpoint is the volume of titrant corresponding to the inflection point of the titration curve.

    • Calculation: The TAN is calculated in mg KOH per gram of sample, accounting for the blank titration.

2. Ramsbottom Carbon Residue (RCR) - ASTM D524

  • Principle: This test measures the amount of carbonaceous residue formed after the evaporation and pyrolysis of the fluid under specified conditions. It indicates the fluid's tendency to form coke.[6][7]

  • Apparatus:

    • Ramsbottom coking furnace

    • Glass coking bulb

    • Control bulb with thermocouple

    • Sample charging syringe

    • Desiccator

    • Analytical balance

  • Procedure:

    • Bulb Preparation: Place a new, clean glass coking bulb in the furnace at 550°C for 20 minutes to remove any contaminants, then cool it in a desiccator and weigh it accurately.[7]

    • Sample Introduction: Introduce a weighed amount of the fluid sample into the coking bulb.

    • Coking: Place the bulb containing the sample into the furnace maintained at 550°C for a 20-minute coking period.[8]

    • Cooling and Weighing: After the coking period, remove the bulb, cool it in a desiccator, and weigh it again.

    • Calculation: The Ramsbottom Carbon Residue is calculated as a percentage of the initial sample weight.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

  • Principle: GC-MS is a powerful technique for separating and identifying individual components in a mixture. The gas chromatograph separates the volatile components of the degraded fluid, and the mass spectrometer identifies them based on their mass-to-charge ratio.

  • Apparatus:

    • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

    • Mass Spectrometer detector

    • Autosampler

  • Sample Preparation:

    • Dilute a small amount of the degraded heat transfer fluid in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Filter the diluted sample to remove any particulate matter.

    • Transfer the filtered sample to a GC vial.

  • GC-MS Conditions (Typical):

    • Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity for trace components. Injector temperature is typically set around 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 320°C).

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to different compounds.

    • The mass spectrum of each peak is compared to a spectral library (e.g., NIST) to identify the compound.

    • Quantification can be performed using internal or external standards.

Section 5: Visualizations

Thermal Decomposition Pathway of this compound

Thermal_Decomposition cluster_cracking Thermal Cracking cluster_oxidation Oxidation Diphenyl_Ether This compound (C6H5)2O Thermal_Stress High Temperature (>350°C) Diphenyl_Ether->Thermal_Stress Oxidation Oxygen (from Air) Diphenyl_Ether->Oxidation Low_Boilers Low Boilers (e.g., Benzene, Phenol) Thermal_Stress->Low_Boilers High_Boilers High Boilers (Polyaromatics) Thermal_Stress->High_Boilers Organic_Acids Organic Acids Oxidation->Organic_Acids Low_Boilers->High_Boilers Polymerization Coke Coke/Carbon Deposits High_Boilers->Coke Sludge Sludge/Varnish Organic_Acids->Sludge

Caption: Thermal decomposition pathways of this compound.

Troubleshooting Workflow for Reduced Heat Transfer Efficiency

Troubleshooting_Workflow Start Reduced Heat Transfer Efficiency Observed Check_Fluid Inspect Fluid (Color, Sludge) Start->Check_Fluid Fluid_Degraded Fluid Darkened or Sludge Present? Check_Fluid->Fluid_Degraded Analyze_TAN Perform TAN Analysis (ASTM D664) Fluid_Degraded->Analyze_TAN Yes Check_Flow Check System Flow Rate and Heater Temperature Fluid_Degraded->Check_Flow No TAN_High TAN Elevated? Analyze_TAN->TAN_High Oxidation_Confirmed Oxidation Confirmed Implement N2 Blanket, Consider Fluid Replacement TAN_High->Oxidation_Confirmed Yes TAN_High->Check_Flow No End Monitor System Oxidation_Confirmed->End Analyze_RCR Perform RCR Analysis (ASTM D524) Check_Flow->Analyze_RCR RCR_High RCR Elevated? Analyze_RCR->RCR_High Cracking_Confirmed Thermal Cracking Confirmed Optimize Flow/Temp, Consider System Cleaning RCR_High->Cracking_Confirmed Yes RCR_High->End No Cracking_Confirmed->End

Caption: Troubleshooting workflow for reduced heat transfer.

Logical Relationship of Degradation Factors

Degradation_Factors High_Temp High Operating Temperature Thermal_Cracking Thermal Cracking High_Temp->Thermal_Cracking Oxygen_Exposure Oxygen Exposure (Air Contact) Oxidation Oxidation Oxygen_Exposure->Oxidation Contamination Contamination (e.g., Water, Debris) Catalytic_Degradation Catalytic Degradation Contamination->Catalytic_Degradation Low_Boilers Formation of Low Boilers Thermal_Cracking->Low_Boilers Coking Coke Formation (Increased RCR) Thermal_Cracking->Coking High_Boilers Formation of High Boilers/Sludge Oxidation->High_Boilers Acid_Formation Acid Formation (Increased TAN) Oxidation->Acid_Formation Catalytic_Degradation->High_Boilers

References

side products formed during high-temperature reactions in diphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-temperature reactions utilizing diphenyl ether as a solvent or reactant.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation products of this compound at high temperatures?

A1: When used as a high-temperature solvent or heat transfer fluid, this compound can undergo thermal decomposition, particularly at temperatures exceeding its recommended operating limits (around 400°C). The primary degradation products include phenol (B47542) and benzene (B151609). Minor byproducts such as biphenyl (B1667301) and dibenzofuran (B1670420) (also known as diphenylene oxide) may also be formed.[1]

Q2: What are the common side products in Ullmann condensation reactions for the synthesis of substituted diphenyl ethers?

A2: In Ullmann diaryl ether synthesis, which involves the copper-catalyzed reaction of a phenol with an aryl halide, several side products can form. These include hydrodehalogenation of the aryl halide, homocoupling of the aryl halide to form a biphenyl, and the formation of polymeric ether byproducts.[2][3] In specific cases, such as the reaction of a cresolate with a dibromobenzene, a notable side product can be a hydroquinone-di-aryl ether.[2]

Q3: Can hazardous byproducts like dioxins or dibenzofurans form during high-temperature reactions in this compound?

A3: While the formation of dibenzofuran from the pyrolysis of this compound itself can occur at very high temperatures, the primary concern for the formation of highly toxic polyhalogenated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) arises when using halogenated (particularly brominated) this compound derivatives, such as those used as flame retardants. High-temperature processes involving these compounds can lead to the formation of PBDDs and PBDFs.

Q4: How can I monitor the formation of side products during my reaction?

A4: The most common and effective method for monitoring the formation of side products is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation and identification of volatile and semi-volatile organic compounds in the reaction mixture. For real-time monitoring, techniques like in-situ IR spectroscopy can sometimes be employed, depending on the specific reaction and expected byproducts.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Side Products in Ullmann Diaryl Ether Synthesis

Symptoms:

  • Low yield of the desired diaryl ether product.

  • Presence of unexpected peaks in GC-MS analysis, corresponding to side products like biphenyls or dehalogenated starting materials.

  • Formation of high molecular weight, tar-like substances.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Copper Catalyst The active catalytic species is often Cu(I). Ensure you are using a high-purity Cu(I) salt (e.g., CuI, CuBr). If your catalyst is old or has been exposed to air, consider using a fresh batch. In some cases, in-situ reduction of a Cu(II) salt can be effective.[4]
Inappropriate Ligand Ligands can significantly improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions. For diaryl ether synthesis, N,N- or N,O-chelating ligands are often effective. Consider screening ligands such as 1,10-phenanthroline, N,N-dimethylglycine, or salicylaldoxime.[1]
Suboptimal Base The choice of base is critical. For non-polar solvents like toluene (B28343) or xylene, K₂CO₃ can be effective. In polar aprotic solvents like DMF or acetonitrile, Cs₂CO₃ is often a better choice due to its higher solubility. Ensure the base is anhydrous and finely powdered for optimal reactivity.[1]
Incorrect Reactant Stoichiometry An excess of one reactant can lead to the formation of homocoupled or other side products. For example, an excess of the phenolate (B1203915) can sometimes lead to the formation of polymeric ethers.[2] Start with a 1:1.2 ratio of the limiting reagent to the other reactant and optimize from there.
Reaction Temperature Too High/Low Traditional Ullmann reactions often require high temperatures (>200°C). However, modern ligand-assisted protocols can often be run at lower temperatures (80-140°C). If you are observing thermal decomposition of your starting materials or products, try lowering the temperature. If the reaction is not proceeding, a higher temperature may be necessary.[4]
Presence of Water Water can lead to the formation of phenol from the aryl halide, which can then compete in the reaction or lead to other side products.[3] Use anhydrous solvents and reagents, and consider adding a drying agent like powdered 3Å molecular sieves.[3]
Issue 2: Thermal Decomposition of this compound as a Solvent

Symptoms:

  • Discoloration of the this compound (turning yellow or brown).

  • Pressure buildup in a sealed reaction vessel.

  • Presence of phenol, benzene, biphenyl, or dibenzofuran in the reaction mixture upon GC-MS analysis.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Exceeding Thermal Stability Limit This compound is generally stable up to around 400°C. Localized overheating ("hot spots") in the reaction vessel can lead to decomposition even if the bulk temperature is below this limit. Ensure uniform heating and accurate temperature monitoring.
Presence of Catalytic Impurities Certain metals or acidic/basic impurities can catalyze the decomposition of this compound at lower temperatures. Ensure high-purity this compound and a clean reaction setup.
Oxidative Degradation The presence of oxygen at high temperatures can accelerate the degradation of this compound. For high-temperature applications, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data on Side Product Formation

The following table summarizes semi-quantitative data on the product distribution from the thermal hydrocracking of this compound at approximately 650-700°C.

Product Weight Percent of Products at Different this compound Conversions
35.3% Conversion
Benzene & Phenol Major Products
Light Hydrocarbons (C1-C4) 0.1
Biphenyl 1.6
Dibenzofuran 1.0
Data adapted from US Patent 3,247,263.[1] The ratio of benzene to phenol was observed to increase with higher conversion.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Diaryl Ether Synthesis with Minimized Side Products

This protocol is a general guideline for the copper-catalyzed synthesis of a diaryl ether from a phenol and an aryl bromide. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: GC-MS Analysis of Side Products from High-Temperature Reactions in this compound

This protocol provides a general method for the identification and quantification of common side products.

Instrumentation and Columns:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for the analysis of aromatic compounds, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Sample Preparation:

  • Cool the reaction mixture to room temperature.

  • Dilute a small aliquot (e.g., 10 µL) of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final volume of 1 mL in a GC vial.

  • If quantitative analysis is desired, add an appropriate internal standard (e.g., naphthalene-d8 (B43038) or another suitable deuterated aromatic compound) at a known concentration.

Data Analysis:

  • Identify the peaks corresponding to this compound, starting materials, and potential side products (phenol, benzene, biphenyl, dibenzofuran) by comparing their mass spectra and retention times to those of authentic standards or library spectra.

  • For quantitative analysis, generate a calibration curve for each analyte using standard solutions of known concentrations.

Visualizations

ReactionPathways Side Product Formation in Ullmann Ether Synthesis ArX Aryl Halide (Ar-X) DesiredProduct Diaryl Ether (Ar-O-Ar') ArX->DesiredProduct SideProduct1 Homocoupling (Ar-Ar) ArX->SideProduct1 2x SideProduct2 Hydrodehalogenation (Ar-H) ArX->SideProduct2 H source SideProduct3 Phenol from Ar-X ArX->SideProduct3 H2O/OH- Phenol Phenol (Ar'-OH) Phenol->DesiredProduct Cu_cat Cu(I) Catalyst Cu_cat->DesiredProduct Cu_cat->SideProduct1 Base Base Base->DesiredProduct

Caption: Potential reaction pathways in Ullmann diaryl ether synthesis.

ThermalDegradation Thermal Degradation of this compound DPE This compound Phenol Phenol DPE->Phenol C-O cleavage Benzene Benzene DPE->Benzene C-O cleavage Biphenyl Biphenyl DPE->Biphenyl Rearrangement/Recombination Dibenzofuran Dibenzofuran DPE->Dibenzofuran Cyclization Heat High Temperature (>400°C) Heat->DPE

Caption: Major and minor pathways in the thermal degradation of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in Ullmann Synthesis Start Low Yield or Side Products Observed CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckLigand Evaluate Ligand Choice CheckCatalyst->CheckLigand Catalyst OK Resolution Improved Yield CheckCatalyst->Resolution Issue Found & Resolved CheckBaseSolvent Assess Base and Solvent Compatibility CheckLigand->CheckBaseSolvent Ligand OK CheckLigand->Resolution Issue Found & Resolved CheckTemp Optimize Reaction Temperature CheckBaseSolvent->CheckTemp Base/Solvent OK CheckBaseSolvent->Resolution Issue Found & Resolved CheckPurity Verify Reagent Purity and Anhydrous Conditions CheckTemp->CheckPurity Temp OK CheckTemp->Resolution Issue Found & Resolved CheckPurity->Resolution All OK CheckPurity->Resolution Issue Found & Resolved

Caption: A logical workflow for troubleshooting Ullmann diaryl ether synthesis.

References

preventing byproduct formation in hindered diphenyl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of hindered diphenyl ethers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields and significant byproduct formation in my hindered diphenyl ether synthesis. What are the common causes and how can I address them?

Low yields and byproduct formation are common challenges in the synthesis of sterically hindered diphenyl ethers. The primary reasons often relate to the choice of synthetic method, reaction conditions, and the nature of the substrates. The three most common methods for synthesizing these compounds are the Hems synthesis, the Ullmann condensation, and the Buchwald-Hartwig amination, each with its own set of potential side reactions.

To address these issues, it is crucial to select the appropriate method for your specific substrates and to optimize the reaction conditions. This guide provides detailed protocols and troubleshooting advice for each of these key methods.

Q2: Which synthetic method is best for my hindered this compound synthesis?

The choice of method depends on the specific steric and electronic properties of your aryl halide and phenol (B47542). Here is a general comparison to guide your decision:

FeatureHems SynthesisUllmann CondensationBuchwald-Hartwig Amination
General Principle Reaction of a phenol with an activated N-phenyl pyridinium (B92312) salt.Copper-catalyzed reaction of an alkali metal phenolate (B1203915) with a halobenzene.[1]Palladium-catalyzed cross-coupling of an aryl halide/triflate with a phenol.
Typical Substrates Phenols with activated N-phenyl pyridinium salts (e.g., from dinitro-substituted chloro esters).Electron-deficient aryl halides and phenols. Can be challenging with electron-rich or sterically hindered aryl halides.Broad scope, including electron-rich and electron-poor aryl halides and phenols, as well as sterically hindered substrates.
Common Byproducts Salt formation (e.g., N-(4-carbomethoxy-2,6-dinitrophenyl)pyridinium 4'-carbomethoxy-2',6'-dinitrophenoxide), recovery of starting materials.[2]Homocoupling of the aryl halide, trimerization, and polyether formation.[3]Reduction of the aryl halide (hydrodehalogenation), biaryl formation (homocoupling), and products from β-hydride elimination.
Reaction Conditions Typically requires heating in pyridine.High temperatures (often >150°C) and polar aprotic solvents (e.g., DMF, NMP).Milder conditions, typically 80-120°C in solvents like toluene (B28343) or dioxane, with a strong base.

Troubleshooting Guides

Hems Synthesis

Issue: Formation of a "Yellow Salt" Byproduct

A common byproduct in the Hems synthesis is a bright-yellow solid identified as N-(4-carbomethoxy-2,6-dinitrophenyl)pyridinium 4'-carbomethoxy-2',6'-dinitrophenoxide.[2]

  • Observation: A bright yellow precipitate is observed in the reaction mixture or during workup.

  • Cause: This salt tends to form in higher quantities when the desired ether-forming reaction is slow or unsuccessful.

  • Troubleshooting:

    • Modified Hems Synthesis: A simple modification to the workup procedure can significantly reduce the formation of this byproduct and improve the isolation of the desired hindered this compound.[2] This involves adding the reaction mixture to a mixture of acidified ice-water and chloroform (B151607) and shaking vigorously.[2] This modified protocol has been shown to reduce the yellow salt byproduct from 4-9% to a negligible 0.5-1% in successful reactions.[2]

    • Reaction Conditions: Ensure the reaction is proceeding efficiently. Poor yields of the desired ether correlate with higher yields of the yellow salt.[2]

Quantitative Impact of Modified Hems Synthesis on Byproduct Formation [2]

Synthesis MethodYield of "Yellow Salt" Byproduct
Standard Hems Synthesis4 - 9%
Modified Hems Synthesis0.5 - 1%

Experimental Protocol: Modified Hems Synthesis [2]

This modified protocol enhances the isolation of highly hindered diphenyl ethers and minimizes byproduct formation.

  • Reaction Setup: In a suitable flask, dissolve the phenol (1.0 equiv.) and the N-(4-carbomethoxy-2,6-dinitrophenyl)pyridinium chloride (1.0 equiv.) in pyridine.

  • Reaction: Heat the mixture under reflux on a steam bath. Reaction times can vary depending on the substrates.

  • Workup:

    • Prepare a mixture of ice-water, concentrated hydrochloric acid, and chloroform.

    • Pour the cooled reaction mixture into the acidified ice-water/chloroform mixture.

    • Shake the combined mixture vigorously for approximately 30 minutes.

    • Separate the chloroform layer.

    • The product can then be crystallized from an ethanol-chloroform concentrate.

Logical Workflow for Hems Synthesis Troubleshooting

Hems_Troubleshooting start Start Hems Synthesis reaction_check Reaction Progressing? start->reaction_check good_yield High Yield of this compound reaction_check->good_yield Yes low_yield Low Yield / No Reaction reaction_check->low_yield No byproduct_check Yellow Salt Observed? implement_modification Implement Modified Workup (Acidified Ice-Water/Chloroform) byproduct_check->implement_modification Yes end_success Successful Synthesis byproduct_check->end_success No good_yield->byproduct_check end_failure Re-evaluate Substrates/Conditions low_yield->end_failure implement_modification->end_success

Caption: Troubleshooting workflow for the Hems synthesis of hindered diphenyl ethers.

Mechanism of "Yellow Salt" Byproduct Formation

Caption: Competing reaction pathways in the Hems synthesis leading to desired product and byproduct.

Ullmann Condensation

Issue: Low Yield and Formation of Polymeric Byproducts

The traditional Ullmann condensation often requires harsh reaction conditions, which can lead to low yields and the formation of side products, especially with hindered substrates.

  • Observation: The reaction mixture becomes viscous or solidifies, and the desired product is obtained in low yield, if at all. Analysis of the crude product may show higher molecular weight species.

  • Cause: High reaction temperatures can promote side reactions such as trimerization or polymerization of the phenoxide and the this compound product.[4]

  • Troubleshooting:

    • Catalyst and Ligand Choice: Modern Ullmann-type reactions utilize soluble copper catalysts with ligands such as diamines, amino alcohols, or picolinic acid. These catalytic systems can operate under milder conditions, reducing byproduct formation.[5][6]

    • Base and Solvent: The choice of base and solvent is critical. While traditional methods use high-boiling polar solvents like DMF or NMP, newer protocols may use non-polar solvents like toluene with an appropriate base, such as K₂CO₃, which can improve selectivity.[3]

    • Temperature Control: Carefully control the reaction temperature. Even with modern catalysts, excessive temperatures can lead to byproduct formation.

Experimental Protocol: Ligand-Accelerated Ullmann Condensation [5]

This protocol is a general guideline for a milder Ullmann condensation.

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (1-10 mol%), a suitable ligand (e.g., picolinic acid, 10-20 mol%), the aryl halide (1.0 equiv.), the phenol (1.0-1.2 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).

  • Solvent: Add an anhydrous, degassed solvent (e.g., DMSO or toluene).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (typically 80-120°C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination for Diaryl Ether Synthesis

Issue: Hydrodehalogenation and Homocoupling Byproducts

While generally robust, the Buchwald-Hartwig reaction can also suffer from side reactions, particularly with challenging substrates.

  • Observation: GC-MS or NMR analysis of the crude reaction mixture shows the presence of the arene corresponding to the starting aryl halide (from hydrodehalogenation) and a biaryl compound (from homocoupling of the aryl halide).

  • Cause:

    • Hydrodehalogenation: This can occur via β-hydride elimination from the palladium-alkoxide intermediate if the aryl group has ortho-hydrogens.

    • Homocoupling: This can arise from side reactions within the catalytic cycle, particularly at higher temperatures or with less stable catalysts.

  • Troubleshooting:

    • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective in promoting the desired reductive elimination to form the diaryl ether over side reactions.[7]

    • Base: The strength and nature of the base can influence the reaction outcome. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.

    • Temperature and Reaction Time: Avoid unnecessarily high temperatures and long reaction times, which can promote catalyst decomposition and side reactions.

Experimental Protocol: General Buchwald-Hartwig Diaryl Ether Synthesis [7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) in an oven-dried reaction tube.

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat in a preheated oil bath at 100-110°C for 16-24 hours.

  • Workup: Cool the reaction, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by flash column chromatography.

Catalytic Cycle and Potential Side Reactions in Buchwald-Hartwig Diaryl Ether Synthesis

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_products Products A Pd(0)L_n B Oxidative Addition (Ar-X) A->B + Ar-X C L_n(Ar)Pd(II)-X B->C D Ligand Exchange (Ar'-OH, Base) C->D + Ar'-OH - HX E L_n(Ar)Pd(II)-OAr' D->E F Reductive Elimination E->F H Hydrodehalogenation (Ar-H) E->H β-Hydride Elimination (Side Reaction) F->A Regenerates Catalyst G Diaryl Ether (Ar-O-Ar') F->G

Caption: The catalytic cycle for Buchwald-Hartwig diaryl ether synthesis and a key side reaction pathway.

References

Technical Support Center: Navigating the Challenges of High-Boiling Point Solvents like Diphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, high-boiling point solvents are indispensable for reactions requiring elevated temperatures. Diphenyl ether, in particular, is a common choice due to its thermal stability. However, its unique properties also present a number of challenges during experimental work. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate these complexities effectively and safely.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using this compound as a solvent?

A1: The main challenges include its high boiling point, which complicates removal from the reaction mixture, and its solid state at room temperature, requiring heating to handle as a liquid.[1][2] Additionally, ensuring its purity, preventing thermal decomposition at very high temperatures, and managing its persistent odor are common concerns for researchers.[1]

Q2: How can I effectively remove this compound from my reaction product?

A2: Several methods can be employed depending on the nature of your product:

  • Precipitation/Crystallization: If your product is a solid, you can often precipitate it by adding a co-solvent in which your product is insoluble but this compound is soluble, such as hexane.[3] Cooling the mixture can further enhance precipitation.[3]

  • High-Vacuum Distillation: If your product is not volatile, removing this compound by high-vacuum distillation is a viable option.[3]

  • Chromatography: Column chromatography can be effective for separating the product from the solvent, especially for non-crystalline products.[3]

Q3: this compound is a solid at room temperature. How should I handle it?

A3: this compound has a melting point of 25-27 °C.[4] It needs to be gently warmed to be used as a liquid solvent. A water bath is a safe way to melt it. A eutectic mixture of 73.5% this compound and 26.5% biphenyl (B1667301) (commercially known as Dowtherm A) is a liquid at room temperature and can be a convenient alternative.[1][5]

Q4: What are the signs of thermal decomposition of this compound, and at what temperature does it occur?

A4: While this compound is thermally stable up to 350-400°C, prolonged heating at the upper end of this range can lead to decomposition.[6] Signs of decomposition include a darkening of the reaction mixture. The primary pyrolysis product is dibenzofuran.[2] It's crucial to operate within the recommended temperature limits to maintain solvent integrity.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is combustible and can be irritating to the skin and eyes.[4][7] It is also very toxic to aquatic life.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Ensure proper storage away from ignition sources in a cool, dry place.[9]

Troubleshooting Guides

Issue 1: Product is contaminated with residual this compound.
Possible Cause Troubleshooting Step
Incomplete precipitation.Optimize the anti-solvent and the product-to-anti-solvent ratio. Try different anti-solvents or combinations.
Insufficient washing of the isolated product.Wash the filtered product thoroughly with a suitable solvent in which this compound is soluble and the product is not.
Co-distillation during solvent removal.If using distillation, ensure the vacuum is sufficiently high and the temperature is controlled to avoid co-distillation of a volatile product.
Issue 2: The reaction mixture is darkening significantly at high temperatures.
Possible Cause Troubleshooting Step
Thermal decomposition of the solvent or reactants.Lower the reaction temperature if the process allows. Ensure the temperature control is accurate. Consider if a lower-boiling solvent could be used.
Presence of impurities that catalyze decomposition.Ensure the purity of the this compound and all reactants. Consider purifying the solvent before use.
Reaction with atmospheric oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key physical properties of this compound and another common high-boiling point solvent, diphenyl sulfide.

PropertyThis compoundDiphenyl Sulfide
Molecular Formula C₁₂H₁₀OC₁₂H₁₀S
Molecular Weight 170.21 g/mol 186.27 g/mol
Appearance Colorless crystalline solid or liquidColorless to light-yellow liquid
Melting Point 26.00 °C-29.00 °C
Boiling Point 258.00 °C296.00 °C
Density 1.0734 g/cm³1.1210 g/cm³
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in benzene, toluene, chloroformSoluble in alcohol and ether

Data sourced from Benchchem.[2]

Experimental Protocols

Protocol 1: Purification of this compound

This protocol is a general guideline for purifying this compound by recrystallization.

  • Dissolution: In a fume hood, dissolve the crude this compound in a suitable polar solvent like methanol, acetonitrile, or acetone (B3395972) at an elevated temperature (e.g., up to 60°C).[11] The amount of solvent should be minimized to ensure saturation.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Protocol 2: General Procedure for a High-Temperature Reaction Using this compound

This protocol outlines the basic steps for setting up a reaction at temperatures exceeding 200°C.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer or thermocouple, and a magnetic or mechanical stirrer in a fume hood. Ensure all glassware is dry.[2]

  • Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon for 15-20 minutes and maintain a positive pressure throughout the reaction.[2]

  • Solvent Addition: Add the required volume of this compound to the flask. If using solid this compound, it will need to be melted.

  • Heating: Begin stirring and heat the solvent to the desired reaction temperature using a heating mantle.[2]

  • Reagent Addition: Once the target temperature is stable, add the reactants. Solid reactants can be added directly or as a solution in a small amount of the reaction solvent.[2]

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress using appropriate analytical techniques such as TLC, GC, or HPLC.[2][12]

  • Cooling and Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool. Dilute the reaction mixture with a lower-boiling organic solvent to facilitate product isolation.[2]

  • Purification: Purify the crude product using standard methods like crystallization, distillation, or chromatography.[2]

Visualizations

Troubleshooting_Product_Isolation start Start: Product Isolation from This compound check_solubility Is the product solid at room temperature? start->check_solubility precipitation Attempt Precipitation/ Crystallization with an anti-solvent (e.g., hexane) check_solubility->precipitation Yes distillation Consider High-Vacuum Distillation to remove This compound check_solubility->distillation No check_purity Is the product pure? precipitation->check_purity wash Wash solid with more anti-solvent check_purity->wash No end_success Success: Pure product isolated check_purity->end_success Yes wash->check_purity chromatography Use Column Chromatography for purification distillation->chromatography chromatography->end_success Solvent_Selection start Start: Select High-Boiling Point Solvent req_temp What is the required reaction temperature? start->req_temp diphenyl_sulfide Consider Diphenyl Sulfide (BP: 296 °C) req_temp->diphenyl_sulfide > 250 °C diphenyl_ether Consider this compound (BP: 258 °C) req_temp->diphenyl_ether < 250 °C above_250 > 250 °C below_250 < 250 °C end_select Solvent Selected diphenyl_sulfide->end_select check_melting_point Is a solid solvent at room temperature acceptable? diphenyl_ether->check_melting_point dowtherm Consider Dowtherm A (liquid at RT) check_melting_point->dowtherm No check_melting_point->end_select Yes dowtherm->end_select Safety_Flowchart start Start: Handling this compound ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood heat_source Keep away from open flames and ignition sources fume_hood->heat_source storage Store in a cool, dry, well-ventilated area in a tightly sealed container heat_source->storage disposal Dispose of waste according to institutional and local regulations. Do not dispose into drains. storage->disposal end End of Procedure disposal->end

References

improving the solubility of reactants in diphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solubility in Diphenyl Ether

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to , a high-boiling point, non-polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound as a solvent?

A1: this compound is a non-polar organic solvent characterized by a high boiling point and excellent thermal stability.[1][2] It is often used for high-temperature organic synthesis.[3][4] At room temperature, it can be a colorless crystalline solid or a liquid, as its melting point is around 26-27°C.[3][5] It is practically insoluble in water but dissolves well in many non-polar and moderately polar organic solvents like benzene, toluene (B28343), chloroform, and alcohol.[5][6][7]

Q2: Why am I experiencing solubility issues with my reactant in this compound?

A2: Solubility issues in this compound typically arise from a mismatch in polarity. The fundamental principle of solubility is "like dissolves like".[8][9] this compound is a non-polar solvent due to its two phenyl rings.[5] Therefore, polar reactants, especially those with strong hydrogen bonding capabilities (e.g., containing -OH or -COOH functional groups), will exhibit poor solubility.[8][10] Conversely, non-polar reactants generally dissolve well.[5]

Q3: Can this compound be used in combination with other solvents?

A3: Yes, this compound can be used with co-solvents to modify the overall polarity of the reaction medium. It is also famously used in a eutectic mixture with 26.5% biphenyl (B1667301) (commercially known as Dowtherm A) as a heat transfer fluid, highlighting its miscibility with other non-polar compounds.[11]

Troubleshooting Guide for Poor Reactant Solubility

This guide provides a systematic approach to diagnosing and resolving common solubility problems encountered when using this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to address solubility challenges.

G Troubleshooting Workflow for Solubility Issues start Solubility Issue Identified: Reactant is poorly soluble in this compound. check_polarity Assess Reactant Polarity start->check_polarity nonpolar_path Reactant is Non-Polar or Weakly Polar check_polarity->nonpolar_path Non-Polar polar_path Reactant is Polar check_polarity->polar_path Polar increase_temp Increase Temperature (up to 250 °C) nonpolar_path->increase_temp cosolvent_polar Use a High-Boiling Polar Aprotic Co-solvent (e.g., DMSO, DMF) Verify compatibility polar_path->cosolvent_polar sonication Apply Sonication increase_temp->sonication cosolvent_nonpolar Use a Non-Polar Co-solvent (e.g., Toluene, Xylene) sonication->cosolvent_nonpolar check_success1 Solubility Improved? cosolvent_nonpolar->check_success1 check_success2 Solubility Improved? cosolvent_polar->check_success2 end_good Proceed with Reaction check_success1->end_good Yes advanced_options Consider Advanced Options check_success1->advanced_options No check_success2->end_good Yes check_success2->advanced_options No derivatization Chemically modify reactant to increase lipophilicity advanced_options->derivatization mechanochem Explore solvent-free mechanochemistry (ball milling) advanced_options->mechanochem

Caption: A logical workflow for troubleshooting poor reactant solubility in this compound.

Q4: My non-polar reactant won't dissolve at room temperature. What should I do?

A4: For solid solutes, solubility typically increases significantly with temperature.[8][12] Since this compound has a high boiling point (259°C), you have a wide temperature range to work with.[3]

  • Action: Gradually heat the mixture while stirring. Many reactions in this compound are conducted at elevated temperatures, often exceeding 150-200°C.[2][13] Ensure your experimental setup includes a reflux condenser to prevent solvent loss.[4]

Q5: Heating isn't enough to dissolve my reactant. What is the next step?

A5: If heating alone is insufficient, physical agitation methods can be employed.

  • Action 1: Sonication. Using an ultrasonic bath or probe can help break down solid particles and accelerate the dissolution process.[14] The cavitation bubbles created by ultrasound can generate localized hot spots, which may enhance solubility.[14]

  • Action 2: Co-Solvent. Introduce a small amount of a compatible non-polar co-solvent in which your reactant is known to be highly soluble, such as toluene or xylene.[5][13] This can help solvate the reactant and integrate it into the bulk this compound solution.

Q6: My reactant is highly polar and forms a separate phase. How can I create a homogeneous solution?

A6: This is a classic case of "like dissolves like" where the polar reactant cannot form favorable intermolecular interactions with the non-polar this compound.[10]

  • Action 1: High-Boiling Polar Aprotic Co-solvent. The use of a high-boiling polar aprotic co-solvent (e.g., DMSO, DMF) could be considered. However, you must verify the co-solvent's stability at your target reaction temperature and its compatibility with all reactants and catalysts.

  • Action 2: Chemical Modification. In drug development, a common strategy for poorly soluble compounds is derivatization.[15] If feasible within your synthetic route, consider modifying the reactant by adding a non-polar, lipophilic ("greasy") group. This can fundamentally change its solubility profile to be more compatible with non-polar solvents.[16]

  • Action 3: Re-evaluate Solvent Choice. If the polarity mismatch is too great, this compound may not be the appropriate solvent. Consider alternative high-boiling polar aprotic solvents for your reaction.

Q7: I'm concerned that my reactant or product might decompose at the high temperatures required for dissolution. How can I mitigate this?

A7: This is a valid concern.

  • Action 1: Temperature Optimization. Determine the minimum temperature required for dissolution. Do not heat higher than necessary. Monitor the reaction mixture by TLC or LC-MS to check for the appearance of degradation products as you increase the temperature.[17]

  • Action 2: Inert Atmosphere. Many high-temperature reactions are sensitive to oxygen.[2] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative decomposition.

  • Action 3: Sonication at Lower Temperatures. Sonication can sometimes achieve dissolution at a lower bulk temperature than heating alone, potentially sparing thermally sensitive functional groups.[18]

Data Presentation

Table 1: Physicochemical Properties of this compound This table summarizes key data for this compound, which is crucial for experimental planning.

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₀O[19]
Molecular Weight170.21 g/mol [3][5]
AppearanceColorless crystalline solid or liquid[2][5]
Melting Point26-27 °C[3][6]
Boiling Point258-259 °C[3][5]
Density~1.073 g/mL at 25 °C[3][6]
Vapor Pressure<1 mmHg at 20 °C[6]
Water SolubilityInsoluble / Very Poor (0.0021 g/100g at 25°C)[6][19]
Organic SolubilitySoluble in benzene, toluene, ether, alcohol[5][6][19]

Experimental Protocols

Protocol 1: High-Temperature Dissolution and Reaction

This protocol describes a general procedure for conducting a reaction in this compound at elevated temperatures.

G High-Temperature Reaction Workflow setup 1. Assemble Apparatus - 3-neck flask - Reflux condenser - Thermometer - N₂/Ar inlet purge 2. Purge with Inert Gas (15-20 min) setup->purge add_solvent 3. Add this compound (and magnetic stir bar) purge->add_solvent add_reactants 4. Add Reactants (Solids or as a slurry) add_solvent->add_reactants heat 5. Heat to Target Temp (e.g., 180-250 °C) add_reactants->heat reflux 6. Maintain Reflux (for specified reaction time) heat->reflux monitor 7. Monitor Progress (TLC, GC-MS, etc.) reflux->monitor cool 8. Cool to Room Temp monitor->cool workup 9. Work-up & Purification (e.g., precipitation, extraction, or high-vacuum distillation) cool->workup

Caption: General experimental workflow for a high-temperature reaction using this compound.

Methodology:

  • Apparatus Setup: In a fume hood, assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer or thermocouple, and an inlet for an inert gas like nitrogen or argon.[2]

  • Inert Atmosphere: Purge the system with the inert gas for 15-20 minutes to remove air and moisture.[2]

  • Solvent Addition: Add the required volume of this compound. If it is solid, it will melt upon heating.

  • Reagent Addition: Add the reactants to the solvent. If the reactant solubility is very low, it will be present as a slurry initially.

  • Heating: Begin stirring and heat the mixture using a heating mantle to the target temperature. Observe the dissolution of the reactants as the temperature rises.

  • Reaction: Once the reactants are dissolved and the target temperature is reached, maintain the conditions for the required reaction time.

  • Monitoring: Periodically and safely take small aliquots to monitor the reaction's progress via an appropriate analytical technique (e.g., TLC, GC-MS, NMR).[17]

  • Work-up: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. Alternatively, this compound can be removed by high-vacuum distillation, or the product can be precipitated by adding an anti-solvent like hexane.[20]

Protocol 2: Sonication-Assisted Dissolution

This protocol is for using ultrasound to aid in dissolving a stubborn reactant.

Methodology:

  • Preparation: In a suitable flask, combine the reactant and this compound.

  • Sonication: Place the flask in an ultrasonic bath. For more energy-intensive applications, a direct immersion ultrasonic probe can be used.

  • Temperature Control: Be aware that prolonged sonication can increase the bulk temperature of the solvent.[14] If your reaction is temperature-sensitive, place the ultrasonic bath within a larger water or ice bath to maintain a constant temperature.

  • Procedure: Sonicate the mixture until the solid is fully dissolved. The time required can range from a few minutes to over an hour, depending on the reactant and sonication power.[21][22]

  • Initiate Reaction: Once the reactant is dissolved, proceed with the reaction by adding other reagents or heating to the target temperature as required.

References

Technical Support Center: Efficient Diphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient synthesis of diphenyl ethers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Yield 1. Inactive Catalyst: The copper catalyst may be oxidized or impure. 2. Inappropriate Ligand: The chosen ligand may not be effective for your specific substrates. 3. Incorrect Base/Solvent Combination: The base may not be strong or soluble enough in the chosen solvent. 4. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion. 5. Substrate Electronics: Electron-rich aryl halides and electron-poor phenols are generally less reactive in Ullmann-type couplings.[1][2]1. Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Consider using "activated" copper powder. 2. Screen different ligands. For electron-rich systems, N,N-dimethylglycine has shown good activity. For general purposes, 1,10-phenanthroline (B135089) or salicylaldoxime (B1680748) can be effective. 3. For non-polar solvents (toluene, xylene), use K₂CO₃. For polar aprotic solvents (DMF, acetonitrile), Cs₂CO₃ is often the base of choice.[3] 4. Gradually increase the reaction temperature, typically in the range of 100-210 °C for Ullmann reactions.[4] 5. For electron-rich aryl halides, consider a palladium-catalyzed Buchwald-Hartwig C-O coupling, which often proceeds under milder conditions and has a broader substrate scope.[5]
Reaction Not Proceeding to Completion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low. 2. Catalyst Deactivation: The catalyst may have been deactivated by impurities or side reactions. 3. Steric Hindrance: Highly substituted (hindered) aryl halides or phenols can significantly slow down the reaction rate.1. Increase the catalyst loading, typically in the range of 5-10 mol%. 2. Ensure all reactants and solvents are anhydrous and free of impurities. Consider adding a drying agent like powdered 3 Å molecular sieves.[1] 3. For sterically hindered substrates, increase the reaction temperature and/or reaction time. Alternatively, a palladium-based catalyst system may be more effective.
Significant Side Reactions 1. Homocoupling of Aryl Halide: This can occur at high temperatures. 2. Ligand Arylation: The ligand itself can react with the aryl halide. 3. Formation of By-products: Depending on the substrates and conditions, other undesired products may form.1. Optimize the reaction temperature; avoid excessively high temperatures. 2. Use a more robust ligand or a ligandless system if feasible, although this may require harsher conditions. 3. Analyze the by-products to understand the side reactions and adjust the reaction conditions (e.g., temperature, base, solvent) accordingly.
Difficulty in Product Purification 1. Removal of Copper Catalyst: Residual copper can be challenging to remove from the final product. 2. Separation from High-Boiling Solvents: Solvents like DMF or NMP can be difficult to remove completely.1. After the reaction, dilute the mixture with a solvent like ethyl acetate (B1210297) and filter through a pad of Celite. For more stubborn residues, wash the organic layer with an aqueous solution of EDTA or ammonia, which form water-soluble complexes with copper.[3] 2. Perform an aqueous workup to extract the polar solvent. If the product is stable, consider vacuum distillation for purification.

Frequently Asked Questions (FAQs)

Q1: Why can't the standard Williamson ether synthesis be used to prepare diphenyl ether?

A1: The standard Williamson ether synthesis proceeds via an S(_N)2 reaction, where an alkoxide attacks an alkyl halide. This reaction is not feasible for preparing this compound because S(_N)2 reactions do not occur at an sp²-hybridized carbon of an aryl halide like bromobenzene.[6] A modification of this synthesis, known as the Ullmann condensation, uses a copper catalyst to facilitate the reaction between a phenoxide and an aryl halide.[7]

Q2: What is the Ullmann condensation, and what are the typical catalysts used?

A2: The Ullmann condensation is a copper-promoted reaction that converts aryl halides to aryl ethers, thioethers, or amines.[4] For this compound synthesis, it involves the reaction of an alkali metal phenolate (B1203915) with an aryl halide.[8] Commonly used catalysts include copper(I) salts like CuI, CuBr, and Cu₂O, as well as copper powder and basic copper carbonate.[3][8] Modern protocols often use catalytic amounts of a copper source in combination with a ligand.

Q3: What is the role of a ligand in copper-catalyzed this compound synthesis?

A3: Ligands are crucial for accelerating the reaction and enabling milder reaction conditions (lower temperatures).[3] They chelate to the copper center, increasing its solubility and reactivity. Effective ligands are often N,N- or N,O-chelating compounds, such as 1,10-phenanthroline, N,N-dimethylglycine, and salicylaldoxime.[3]

Q4: When should I consider using a palladium-based catalyst instead of a copper-based one?

A4: Palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, are often preferred when dealing with substrates that are challenging for the Ullmann reaction. This includes electron-rich aryl halides and sterically hindered substrates.[5] Palladium-based systems generally offer a broader substrate scope, higher functional group tolerance, and milder reaction conditions, although the catalyst cost can be higher.[5]

Q5: How can I tell if my copper catalyst has been deactivated, and can it be regenerated?

A5: A gradual decrease in product yield over repeated uses of the catalyst is a primary sign of deactivation. Common causes include fouling (coking), poisoning by impurities, and thermal degradation (sintering). While specific regeneration protocols can be complex, a general approach for catalysts deactivated by organic residues involves washing with a solvent, followed by calcination (heating in the presence of air or oxygen) to burn off the organic material. However, for homogeneous copper catalysts used in solution, regeneration is often not practical, and removal of the spent catalyst from the product is the primary concern.

Data Presentation: Catalyst Performance in this compound Synthesis

The following tables summarize quantitative data from various studies on this compound synthesis, allowing for a comparison of different catalytic systems and reaction conditions.

Table 1: Comparison of Copper-Based Catalytic Systems

Phenol (B47542)Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Cresol4-BromotolueneCu bronze---200-240287[8]
Phenol3-ChlorotolueneCuCO₃·Cu(OH)₂ (0.4 mol)-KOH3-Chlorotoluene162-168698[8]
3,5-DimethylphenolIodobenzeneCu₂O (5 mol%)3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)Cs₂CO₃Acetonitrile8224>98[1]
p-Cresol4-BromobenzonitrileCuIPPh₃ (5 mol%)-K₂CO₃o-Xylene1402488.5[2]

Table 2: Comparison of Palladium-Based Catalytic Systems

PhenolAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methylphenol4-ChloroanisolePd(OAc)₂ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Toluene (B28343)10018High (representative)[5]
PhenolAryl BromidesPdCl₂(dppf)·CH₂Cl₂ (5 mol%)-NaOtBu---Good (general)

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis (Copper-Catalyzed)

This protocol is a general procedure for the copper-catalyzed synthesis of diaryl ethers.

Materials:

  • Phenol (1.0 eq)

  • Aryl halide (1.2 eq)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Add the phenol and aryl halide to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-140 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis (Palladium-Catalyzed)

This protocol is a general procedure for the palladium-catalyzed synthesis of diaryl ethers.

Materials:

  • Phenol (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Add the phenol and aryl halide to the tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • Cool the reaction to room temperature.

  • Dilute with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: Phenol, Aryl Halide, Base p2 Add Catalyst System: Cu or Pd Source + Ligand p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Inert Atmosphere (Ar or N2) p3->r1 r2 Heat and Stir (80-210 °C) r1->r2 r3 Monitor Progress (TLC/GC) r2->r3 w1 Cool to RT r3->w1 w2 Filter Catalyst (e.g., through Celite) w1->w2 w3 Aqueous Wash w2->w3 w4 Dry & Concentrate w3->w4 w5 Purify (Column Chromatography) w4->w5

Caption: A typical experimental workflow for this compound synthesis.

Catalyst_Selection_Logic start Start: Select Synthesis Route substrate Evaluate Substrates: Aryl Halide & Phenol start->substrate ullmann Ullmann Condensation (Cu-catalyzed) substrate->ullmann Electron-poor Ar-X or Cost-sensitive application buchwald Buchwald-Hartwig (Pd-catalyzed) substrate->buchwald Electron-rich Ar-X or Sterically hindered substrates or Mild conditions required ullmann_adv Advantages: - Lower catalyst cost - Effective for electron-poor  aryl halides ullmann->ullmann_adv ullmann_disadv Disadvantages: - Harsher conditions (high temp.) - Limited scope for electron-rich  aryl halides & hindered substrates ullmann->ullmann_disadv buchwald_adv Advantages: - Milder conditions - Broad substrate scope - High functional group tolerance buchwald->buchwald_adv buchwald_disadv Disadvantages: - Higher catalyst cost - Air/moisture sensitive ligands buchwald->buchwald_disadv

Caption: Catalyst selection logic for this compound synthesis.

References

minimizing impurities in the nitration of diphenyl ether derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of diphenyl ether derivatives. Our goal is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the nitration of this compound derivatives, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Levels of Mono-nitro Isomers (e.g., 2-nitro, 6-nitro) Incorrect molar ratio of acetic anhydride (B1165640) to starting material.Optimize the molar ratio of acetic anhydride to the this compound derivative. Ratios between 1:1 and 3:1 have been shown to be effective in minimizing certain mono-nitro isomers.[1]
Suboptimal reaction solvent.Consider using tetrachloroethylene (B127269) (perchloroethylene) as the solvent, as it has been shown to reduce the formation of 2-nitro and 6-nitro isomers compared to dichloromethane (B109758) (DCM) or ethylene (B1197577) dichloride (EDC).[1]
Formation of Di- and Tri-nitrated Impurities Excessive amount of nitrating agent.Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the this compound substrate to prevent over-nitration.
Reaction temperature is too high.Maintain a low reaction temperature. For many nitration reactions, a temperature range of -15°C to 15°C is preferred, with -10°C to 10°C being optimal to suppress the formation of di- and tri-nitro byproducts.
Prolonged reaction time.Monitor the reaction's progress using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid the formation of polynitrated products.
Low Yield of the Desired Product Incomplete reaction.Ensure the nitrating agent is added slowly and steadily. For mixed acids, addition times can range from 30 minutes to 15 hours. Following the addition, allow the reaction to proceed for a sufficient duration (e.g., 3 hours) to ensure completion.[1]
Product loss during work-up and purification.During the aqueous wash steps, ensure proper phase separation to avoid loss of the organic layer. For purification, recrystallization from an appropriate solvent system is a common and effective method.[2][3]
Dark-Colored or Tarry Reaction Mixture Oxidation of the starting material or product.This can be caused by excessively high temperatures or a "runaway" reaction. Strict temperature control is crucial.[4] The slow and controlled addition of the nitrating agent helps to manage the exothermic nature of the reaction.
Highly activated starting material.For this compound derivatives with strongly activating substituents, consider protecting these groups before nitration to prevent oxidative side reactions and tar formation.[5][6]
Inconsistent Isomer Ratios Between Batches Variations in reactant concentration.Increasing the concentration of reactants in the solvent can help reduce the formation of undesired isomers. It is advantageous to have a weight ratio of solvent to reactant no greater than 4.25:1, with a preferred range of 1:1 to 2.5:1.
Inconsistent order of reagent addition.When using mixed acids (nitric and sulfuric), the order of addition can influence the reaction. A preferred method is to add sulfuric acid to the mixture of the this compound derivative, solvent, and acetic anhydride before the subsequent addition of nitric acid.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the nitration of this compound derivatives?

A1: The most frequently encountered impurities are positional isomers of the desired nitrated product. These include mono-nitrated isomers such as the 2-nitro and 6-nitro derivatives, as well as di- and tri-nitrated species.[1][7] The formation of these impurities is a common issue, and they can be challenging to separate from the target molecule.[1][7]

Q2: How does the choice of solvent affect the impurity profile?

A2: The reaction solvent can have a significant impact on the formation of impurities. For instance, in the nitration of certain this compound compounds, using tetrachloroethylene (Perklone) as the solvent resulted in approximately 32% lower levels of 2-nitro and 6-nitro impurities compared to reactions conducted in dichloromethane (DCM) or ethylene dichloride (EDC).[1]

Q3: What is the role of acetic anhydride in the reaction, and how does its concentration influence impurity formation?

A3: Acetic anhydride is often added to the reaction mixture to act as a scavenger for water, keeping the reaction system anhydrous and improving selectivity.[1] The molar ratio of acetic anhydride to the starting this compound derivative is a critical parameter. While increasing the ratio can decrease the overall amount of dinitro impurities, it can have a more complex, non-linear effect on the formation of specific mono-nitro isomers like the 2-nitro and 6-nitro derivatives.[1] An optimal ratio, typically between 1:1 and 3:1, should be determined experimentally to minimize the most difficult-to-separate isomers.[1]

Q4: What is the recommended temperature range for the nitration of this compound derivatives?

A4: To minimize the formation of impurities, it is generally recommended to conduct the nitration at low temperatures. A preferred temperature range is from approximately -15°C to 15°C, with a more optimal range being -10°C to 10°C.[1] Higher temperatures tend to increase the amounts of all impurities in the product mixture.[1]

Q5: How can I purify the final product to remove unwanted isomers?

A5: Recrystallization is a highly effective method for purifying nitrated this compound derivatives.[2][3] The process involves dissolving the crude product mixture in a suitable solvent or solvent system and then cooling the solution to selectively crystallize the desired product, leaving the isomeric impurities in the mother liquor.[2] A preliminary purification step can sometimes be achieved by treating the crude product with a mixture of water and a water-miscible polar solvent like acetic acid.[3]

Q6: What analytical techniques are suitable for monitoring the reaction and quantifying impurities?

A6: High-Performance Liquid Chromatography (HPLC) is a commonly used analytical method for monitoring the progress of the nitration reaction and for quantifying the desired product and various nitrated isomers in the final mixture.[1][8] Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used for the analysis of this compound and its derivatives.[9]

Experimental Protocols

General Protocol for the Nitration of a this compound Derivative

This protocol is a generalized procedure based on common practices for the nitration of this compound derivatives using mixed acids and acetic anhydride.[1][7]

Materials:

  • This compound derivative

  • Tetrachloroethylene (or other suitable solvent like DCM)

  • Acetic anhydride

  • Mixed acid (e.g., 33.6% nitric acid and 66.4% sulfuric acid)

  • Water

  • Sodium hydroxide (B78521) solution (e.g., 47%)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, disperse the this compound derivative in the chosen organic solvent (e.g., tetrachloroethylene).

  • Acetic Anhydride Addition: Add the specified molar equivalent of acetic anhydride to the mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C to -10°C) using an appropriate cooling bath.

  • Nitrating Agent Addition: Slowly add the mixed nitric and sulfuric acids to the reaction mixture over a period of 30 minutes to 15 hours, ensuring the temperature is maintained within the desired range.[1]

  • Reaction: After the addition is complete, allow the reaction to stir for a set period (e.g., 3 hours) at the specified temperature or, in some cases, allow it to warm to a slightly higher temperature (e.g., up to 45°C).[1]

  • Work-Up:

    • Perform a series of washes with water. For each wash, add water, stir the mixture, allow the layers to separate, and remove the aqueous layer.[1]

    • After the water washes, add a sufficient amount of water and basify the mixture to a pH of 10-11 using a sodium hydroxide solution.[1]

    • Separate the organic layer containing the nitrated product.

  • Isolation: Remove the solvent by distillation to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Effect of Acetic Anhydride to Starting Material Ratio on Impurity Levels

Reaction Conditions: Solvent - Dichloromethane (DCM), Temperature - 0°C.

Molar Ratio of Acetic Anhydride : Starting Material2-Nitro Isomer (%)6-Nitro Isomer (%)Total Dinitro Impurities (%)
0.5 : 113.235.48Decreases with increasing ratio
1.0 : 110.205.02Decreases with increasing ratio
1.4 : 19.395.56Decreases with increasing ratio
2.0 : 19.585.79Decreases with increasing ratio
3.0 : 110.566.17Decreases with increasing ratio

Data synthesized from a European Patent Office document.[1] The specific values for total dinitro impurities were described qualitatively.

Visualizations

Nitration_Workflow start Start: this compound Derivative reagents Add Solvent (e.g., Tetrachloroethylene) & Acetic Anhydride start->reagents cool Cool Mixture (-10°C to 10°C) reagents->cool nitration Slow Addition of Nitrating Agent (Mixed Acid) cool->nitration reaction Stir for Set Duration (e.g., 3 hours) nitration->reaction workup Aqueous Work-up (Wash & Basify) reaction->workup isolate Isolate Crude Product (Solvent Removal) workup->isolate purify Purification (Recrystallization) isolate->purify product Final Product: Pure Nitrated This compound purify->product

Caption: General experimental workflow for the nitration of this compound derivatives.

Impurity_Troubleshooting problem High Impurity Levels (Isomers, Polynitration) cause1 Suboptimal Temperature (Too High) problem->cause1 cause2 Incorrect Reagent Ratio (Acetic Anhydride, Nitrating Agent) problem->cause2 cause3 Wrong Solvent Choice problem->cause3 cause4 Poor Reagent Addition Control problem->cause4 solution1 Lower Temperature (-10°C to 10°C) cause1->solution1 Solution solution2 Optimize Molar Ratios cause2->solution2 Solution solution3 Use Tetrachloroethylene cause3->solution3 Solution solution4 Slow, Controlled Addition cause4->solution4 Solution

Caption: Troubleshooting logic for minimizing impurities in nitration reactions.

References

Validation & Comparative

A Comparative Guide to High-Temperature Solvents: Diphenyl Ether vs. Diphenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a high-temperature solvent is a critical decision that can dictate the success of a chemical reaction or process. Diphenyl ether and diphenyl sulfide (B99878) are two of the most common choices for reactions requiring elevated temperatures, owing to their high boiling points and thermal stability. This guide provides an objective comparison of their performance, supported by available experimental data and generalized protocols, to assist in making an informed selection.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of each solvent is essential for determining its suitability for a specific application. The following table summarizes the key properties of this compound and diphenyl sulfide.

PropertyThis compoundDiphenyl Sulfide
Molecular Formula C₁₂H₁₀OC₁₂H₁₀S
Molecular Weight 170.21 g/mol 186.27 g/mol
Appearance Colorless crystalline solid or liquidColorless to light-yellow liquid
Melting Point 26 °C-29 °C
Boiling Point 258 °C296 °C
Density 1.0734 g/cm³1.1210 g/cm³
Solubility in Water InsolubleInsoluble
Solubility in Organic Solvents Soluble in benzene, toluene, chloroformSoluble in alcohol and ether

Performance as High-Temperature Solvents

Thermal Stability and Decomposition

Both this compound and diphenyl sulfide exhibit excellent thermal stability, a primary requirement for high-temperature applications.

This compound is renowned for its use in heat transfer fluids, often as a eutectic mixture with biphenyl (B1667301) (Dowtherm A), which is stable at temperatures up to 393 °C.[1] Studies on the thermal degradation of polymers containing this compound moieties have shown that the cleavage of the ether linkage generally occurs at temperatures above 400 °C.[1] The primary pyrolysis products of poly(ether sulfone) containing this compound units include sulfur dioxide, benzene, toluene, and dibenzofuran.[1]

Diphenyl Sulfide also demonstrates high thermal stability. Research indicates it is remarkably stable and almost unreactive at 250°C under thermal conditions.[2] Investigations into the thermal decomposition of the related polymer, poly(phenylene sulfide), in an oxygen-containing atmosphere show that decomposition begins with char formation and the production of sulfur dioxide, followed by the release of carbon dioxide at higher temperatures.[1]

Solubility Characteristics at Elevated Temperatures

The solubility of organic compounds in both solvents generally increases with temperature.

This compound has proven to be an effective solvent in the synthesis of polyesters, facilitating the formation of high molecular weight polymers.[3] This indicates good solubility for the monomeric units and the resulting polymer at elevated temperatures. As a non-polar solvent, it effectively dissolves other non-polar organic compounds.[4]

Diphenyl Sulfide , also a non-polar solvent, is proficient at dissolving other non-polar organic compounds, a characteristic that is enhanced at higher temperatures.[5][6] It has found a specific niche as a solvent in the synthesis of high-performance aromatic polymers, such as aromatic sulfide amide polymers.[2]

Experimental Protocols

The following are generalized experimental protocols for conducting a high-temperature reaction using either this compound or diphenyl sulfide as the solvent. These protocols are based on common practices in organic synthesis.

General Protocol for a High-Temperature Reaction

Objective: To perform a chemical reaction at a temperature exceeding 200 °C using either this compound or diphenyl sulfide as the solvent.

Materials:

  • Reactants

  • This compound or diphenyl sulfide (as solvent)

  • Inert gas (Nitrogen or Argon)

  • Appropriate workup and purification solvents

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Thermometer or thermocouple

  • Heating mantle or oil bath

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • System Setup: Assemble the reaction apparatus (flask, condenser, stirrer, and thermometer) and ensure all glassware is dry.

  • Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes to remove oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Solvent Addition: Add the desired volume of diphenyl sulfide or this compound to the reaction flask. If using this compound, which is a solid at room temperature, it will need to be melted first.[1]

  • Heating: Begin stirring and heat the solvent to the target reaction temperature.

  • Reagent Addition: Once the target temperature is reached and stable, add the reactants. Solid reactants can be added directly or as a solution in a small amount of the reaction solvent. Liquid reactants can be added via a syringe or an addition funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC, HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation with a non-solvent, extraction, or crystallization. The high boiling point of the solvent must be considered during product isolation and purification.

  • Purification: Purify the isolated product by standard techniques such as recrystallization or column chromatography.

Visualization of Solvent Selection and Reaction Workflow

The choice between this compound and diphenyl sulfide, and the subsequent experimental execution, can be visualized as a logical workflow.

Solvent_Selection_Workflow cluster_selection Solvent Selection cluster_workflow Experimental Workflow Define Reaction Requirements Define Reaction Requirements Evaluate Solvent Properties Evaluate Solvent Properties Define Reaction Requirements->Evaluate Solvent Properties Temperature, Solubility, Reactivity Select Optimal Solvent Select Optimal Solvent Evaluate Solvent Properties->Select Optimal Solvent Compare DPE vs. DPS Reaction Setup Reaction Setup Select Optimal Solvent->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Heating & Reagent Addition Heating & Reagent Addition Inert Atmosphere->Heating & Reagent Addition Reaction & Monitoring Reaction & Monitoring Heating & Reagent Addition->Reaction & Monitoring Work-up & Purification Work-up & Purification Reaction & Monitoring->Work-up & Purification

Caption: A logical workflow for selecting and using a high-temperature solvent.

Conclusion

Both this compound and diphenyl sulfide are highly effective high-temperature solvents, each with a distinct set of properties that make it suitable for specific applications. This compound, with its lower melting point and extensive history as a heat transfer fluid, is a well-characterized and versatile option.[1] Diphenyl sulfide, boasting a higher boiling point, may be the preferred choice for reactions requiring even more extreme temperatures.[1]

The ultimate decision between these two solvents will depend on the specific requirements of the chemical reaction, including the desired temperature range, the solubility of reactants and products, and any potential reactivity of the solvent with the reaction components. The information and protocols provided in this guide offer a solid foundation for making a rational, evidence-based decision for your high-temperature synthesis needs.

References

A Comparative Analysis of the Thermal Stability of Diphenyl Ether and Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical compounds is paramount for ensuring the safety, efficacy, and shelf-life of products. This guide provides a detailed comparative analysis of the thermal stability of two common aromatic compounds: diphenyl ether and biphenyl (B1667301). The information presented is supported by experimental data to facilitate informed decision-making in research and development processes.

Executive Summary

Both this compound and biphenyl exhibit high thermal stability, making them suitable for high-temperature applications. However, their decomposition onsets and product profiles differ. Biphenyl generally demonstrates a slightly higher onset of thermal decomposition compared to the cleavage of the ether bond in this compound under similar conditions. The primary decomposition pathway for biphenyl involves C-H and C-C bond cleavage, leading to the formation of hydrogen, benzene (B151609), and polyphenyls. In contrast, this compound primarily degrades through the scission of the C-O-C ether linkage, yielding phenol (B47542) and dibenzofuran (B1670420), among other products.

Data Presentation

The following tables summarize the key thermal properties and decomposition data for this compound and biphenyl.

Table 1: Thermal Properties of this compound and Biphenyl

PropertyThis compoundBiphenylSource(s)
Melting Point (°C)25 - 2769 - 71[1][2]
Boiling Point (°C)259255[1][2]
Onset of Decomposition (in N₂)> 400 °C (cleavage of ether bond)~400 - 460 °C[3]

Table 2: Thermal Decomposition Products

CompoundPrimary Decomposition ProductsSource(s)
This compoundPhenol, Dibenzofuran, Benzene, 4-hydroxydiphenyl[3][4][5]
BiphenylHydrogen, Benzene, Terphenyls, Polyphenyls[6]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of substances.

This compound

Studies on the thermal degradation of materials containing this compound moieties indicate that the cleavage of the ether bridge is a primary decomposition step. In the pyrolysis of poly(ether sulfone), the scission of this compound groups occurs at temperatures above 400°C.[3] The decomposition of poly(ether ether ketone) (PEEK), which also contains this compound linkages, shows the formation of phenol and dibenzofuran at temperatures around 650°C and 750°C, respectively, originating from the breakdown of the ether bond.[4][5]

Biphenyl

The thermal decomposition of biphenyl has been investigated at temperatures between 400 and 460°C. The main products of its pyrolysis in both vapor and liquid phases are hydrogen, benzene, and terphenyls.[6] The activation energy for the overall decomposition of biphenyl has been determined to be 64 ± 2 kcal/mol. More recent studies on benzene pyrolysis show that biphenyl is a major product at lower to intermediate temperatures and plays a significant role in the formation of polycyclic aromatic hydrocarbons.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of experimental results.

Thermogravimetric Analysis (TGA)

A standard TGA experiment to determine the thermal stability of this compound or biphenyl would involve the following protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the pure compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

A typical DSC protocol for analyzing the melting behavior and thermal transitions of these compounds is as follows:

  • Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, hermetically sealed aluminum pan is used as a reference. The measurement is conducted under a continuous purge of an inert gas like nitrogen.

  • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles to study phase transitions. A typical heating rate is 10°C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events such as melting and crystallization.

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathways for this compound and biphenyl.

Diphenyl_Ether_Decomposition This compound This compound Phenoxy Radical Phenoxy Radical This compound->Phenoxy Radical C-O Bond Cleavage Phenyl Radical Phenyl Radical This compound->Phenyl Radical C-O Bond Cleavage Phenol Phenol Phenoxy Radical->Phenol + H• Dibenzofuran Dibenzofuran Phenoxy Radical->Dibenzofuran Intramolecular Cyclization - H• Benzene Benzene Phenyl Radical->Benzene + H•

Thermal Decomposition Pathway of this compound

Biphenyl_Decomposition Biphenyl Biphenyl Phenyl Radical Phenyl Radical Biphenyl->Phenyl Radical C-C Bond Cleavage Hydrogen Radical Hydrogen Radical Biphenyl->Hydrogen Radical C-H Bond Cleavage Benzene Benzene Phenyl Radical->Benzene + H• Terphenyls Terphenyls Polyphenyls Polyphenyls Terphenyls->Polyphenyls Further Reactions Phenyl RadicalBiphenyl Phenyl RadicalBiphenyl Phenyl RadicalBiphenyl->Terphenyls Phenyl RadicalPhenyl Radical Phenyl RadicalPhenyl Radical Phenyl RadicalPhenyl Radical->Biphenyl

Thermal Decomposition Pathway of Biphenyl

References

performance evaluation of diphenyl ether-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diphenyl Ether-Based Polymers for Drug Development Applications

This compound-based polymers are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them attractive candidates for various applications in the biomedical field, particularly in drug delivery and medical device manufacturing. This guide provides a comparative performance evaluation of key this compound-based polymers, such as Poly(ether ether ketone) (PEEK) and Poly(ether sulfone) (PES), alongside related polyimides containing ether linkages. The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these materials.

Comparative Performance Data

The performance of this compound-based polymers can be evaluated across several key metrics, including mechanical, thermal, and solubility properties. These characteristics are crucial for determining the suitability of a polymer for applications ranging from load-bearing implants to processable drug delivery matrices.

Mechanical Properties

PEEK, a semi-crystalline thermoplastic, is particularly renowned for its excellent mechanical properties, which are retained even at high temperatures.[1] It is frequently used in demanding applications, including medical implants.[1][2] The mechanical response of these polymers is heavily influenced by the strain rate and testing temperature.[3]

PropertyPEEK (Conventional)PEEK (3D Printed, FDM)Unit
Young's Modulus3.6[1][2]3.26[2]GPa
Tensile Strength90 - 115[1][4]22.5 (at yield)[2]MPa
Flexural Strength170[4]-MPa
Impact Strength (Notched)8[2]38 (printed notch)[2]kJ/m²
Thermal Properties

High thermal stability is a hallmark of this compound-based polymers. The ether linkages provide flexibility, while the aromatic rings contribute to high-temperature resistance. Thermal properties like the glass transition temperature (Tg) and melting temperature (Tm) dictate the processing window and the maximum operating temperature for these materials.

PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)5% Weight Loss Temp. (Td5)
PEEK ~143 °C[1]~343 °C[1]>500 °C
Poly(ether sulfone) (PES) 220 - 230 °CAmorphous450 - 500 °C[5]
Poly(biphenyl sulfone ether sulfone) >266 °C[6]Amorphous[6]>519 °C[6]
Aromatic Polyimides (with ether links) 270 - 387 °C[7][8]Generally Amorphous>510 °C[8]
Solubility Characteristics

The solubility of this compound-based polymers is a critical factor for their processing, especially in drug formulation where solvent casting or blending is required. While traditional aromatic polymers are often insoluble, the incorporation of flexible ether bonds and specific functional groups can significantly enhance their solubility in common organic solvents.[7][8]

Polymer TypeCommon SolventsNotes
PEEK Concentrated Sulfuric AcidGenerally insoluble in common organic solvents due to its semi-crystalline nature.
Sulfonated PEEK (SPEEK) Water, DMSO, NMPSulfonation introduces polar groups, increasing hydrophilicity and solubility.[9]
Poly(ether sulfone) (PES) NMP, DMAc, ChloroformGenerally soluble in aprotic polar solvents. Solubility can be tailored by monomer choice.[10]
Aromatic Polyimides (with ether links) NMP, DMAc, DMF, m-cresol, THF, Chloroform[7][8]The presence of ether linkages and bulky side groups disrupts chain packing, improving solubility.[7]

Performance in Drug Delivery

The inherent properties of this compound-based polymers can be tailored for drug delivery applications. For instance, the hydrophobicity of PEEK can be modified through sulfonation to control the release of therapeutics.[9] Sulfonated PEEK (SPEEK) has been shown to be a suitable carrier for achieving prolonged, diffusion-controlled drug release following zero-order kinetics.[9] The introduction of functional groups, such as carboxylic acid moieties in PES, can also be used to alter physicochemical properties for specific applications.[11]

Polymers play a crucial role in advanced drug delivery by enabling the controlled release of therapeutic agents over extended periods.[12][13] The selection of a polymer carrier is essential for mediating the diffusion and permeation rate of a drug from the matrix.[9]

Experimental Protocols and Methodologies

Synthesis of this compound-Based Polymers

These polymers are typically synthesized via step-growth polymerization. A common method is nucleophilic aromatic substitution polycondensation.[11] For example, a poly(ether sulfone) can be synthesized by reacting a dihalogenated diphenyl sulfone with a bisphenol in a high-boiling aprotic solvent like N-methylpyrrolidinone (NMP) in the presence of a weak base such as potassium carbonate.[11]

G cluster_reactants Reactants cluster_conditions Conditions MonomerA Bisphenol (e.g., DHDPS) Process Nucleophilic Aromatic Substitution Polycondensation MonomerA->Process MonomerB Activated Dihalide (e.g., DCDPS) MonomerB->Process Solvent High-Boiling Solvent (e.g., NMP) Solvent->Process Base Weak Base (K₂CO₃) Base->Process Temp High Temperature (~190°C) Temp->Process Polymer Poly(ether sulfone) Process->Polymer Salt Salt Byproduct (e.g., KCl) Process->Salt

Caption: General workflow for Poly(ether sulfone) synthesis.

Evaluation of Thermal Properties
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm). The polymer sample is heated at a controlled rate, and the heat flow required to raise its temperature is measured relative to a reference. Transitions in the polymer appear as changes in the heat flow.[6]

  • Thermogravimetric Analysis (TGA): TGA is used to assess thermal stability. A sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. The temperature at which significant weight loss occurs (e.g., Td5, 5% weight loss) indicates the onset of thermal decomposition.[8]

Mechanical Property Testing
  • Tensile Testing: Performed according to ASTM standards (e.g., ASTM D638), this test measures the force required to elongate a specimen to the point of failure. It provides key data such as Young's modulus (stiffness), tensile strength (maximum stress), and elongation at break (ductility).[2][4]

  • Impact Testing: This test evaluates a material's toughness, or its ability to absorb energy during plastic deformation. The Charpy or Izod impact strength tests are common methods where a pendulum strikes a notched specimen, and the energy absorbed to fracture it is measured.[4]

G cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis Polymer Polymer Resin Molding Injection Molding / 3D Printing Polymer->Molding Specimen Standardized Test Specimen (e.g., Dog-bone shape) Molding->Specimen TensileTest Tensile Test Machine Specimen->TensileTest DataAcq Data Acquisition (Stress vs. Strain) TensileTest->DataAcq YoungsModulus Young's Modulus DataAcq->YoungsModulus TensileStrength Tensile Strength DataAcq->TensileStrength Elongation Elongation at Break DataAcq->Elongation

Caption: Standard workflow for tensile property evaluation.

Drug Release Study Protocol

In vitro drug release studies are conducted to determine the rate and mechanism of drug release from the polymer matrix.

  • Formulation: The active pharmaceutical ingredient (API) is loaded into the polymer matrix, typically by solvent casting or hot-melt extrusion.

  • Membrane/Device Preparation: The drug-loaded polymer is formed into a specific geometry (e.g., film, membrane, implant).

  • Release Study: The formulation is placed in a release medium (e.g., phosphate-buffered saline, simulated body fluid) at a controlled temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Quantification: The concentration of the released drug in the aliquots is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative amount of drug released is plotted against time. The data is then fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to elucidate the release kinetics and mechanism.[9]

G Start Start: Drug-Loaded Polymer Matrix Immersion Immerse in Release Medium (e.g., SBF at 37°C) Start->Immersion Sampling Withdraw Aliquots at Timed Intervals Immersion->Sampling Sampling->Immersion Replenish Medium Analysis Analyze Drug Concentration (e.g., UV-Vis Spec) Sampling->Analysis DataPlot Plot Cumulative Release vs. Time Analysis->DataPlot Modeling Fit Data to Kinetic Models DataPlot->Modeling End End: Determine Release Mechanism & Rate Modeling->End

Caption: Experimental workflow for in vitro drug release testing.

References

A Comparative Guide to HPLC and Alternative Methods for Diphenyl Ether Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of diphenyl ether is crucial in various applications, from monitoring its use as a high-temperature solvent to ensuring its absence in pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a detailed comparison of a validated HPLC method with alternative techniques like Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound analysis depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a validated HPLC-DAD method compared to a partially validated GC-FID method.

ParameterHPLC-DAD Method[2][3]GC-FID Method (Partially Validated)[4]
Linearity Range 0.71 to 14.2 mg/m³Not explicitly stated
Correlation Coefficient (R²) Not explicitly statedNot explicitly stated
Accuracy (Mean Recovery) 95.3%Desorption Efficiency: 98.6%
Precision (Relative Standard Deviation) 2 to 9%Not explicitly stated
Limit of Detection (LOD) Not explicitly stated1 ng/injection
Limit of Quantification (LOQ) 0.008 mg/m³ (for a 60 L air sample)Overall Detection Limit: 0.008 ppm (for a 20 L air volume)

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the experimental protocols for the HPLC-DAD and GC-FID methods.

Validated HPLC-DAD Method for this compound in Workplace Air[2][3]

This method is a validated procedure for determining this compound in workplace air.

1. Sample Collection:

  • A defined volume of air is drawn through a sampling system consisting of a binder-free quartz fiber filter and a silica (B1680970) gel sorbent tube.

  • The recommended flow rate is 0.5 L/min for a duration of 2 hours, resulting in a 60 L air sample.[2][3]

2. Sample Preparation:

  • The filter and the contents of the silica gel tube are transferred to a 20-ml amber glass vessel.

  • 20 ml of 2-propanol is added to the vessel.

  • The vessel is shaken for at least one hour at 200 rpm.

  • The extract is then filtered, and an aliquot is transferred to a 2-ml vial for HPLC analysis.

3. Chromatographic Conditions:

  • Instrument: HPLC with a Diode Array Detector (DAD).

  • Separation Column: NUCLEOSIL 100-5 C18 (250 mm length, 3 mm inner diameter, 5 µm particle size).

  • Column Temperature: 25 °C.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water.

  • Flow Rate: 0.5 ml/min.

  • Injection Volume: 10 µl.

  • Detection Wavelength: 225 nm.

4. Calibration:

  • A stock solution of this compound (14.2 mg/ml) is prepared in 2-propanol.

  • Working solutions are prepared by diluting the stock solution with acetonitrile to achieve a range of concentrations for the calibration curve.

Alternative Method: GC-FID for Diphenyl and Phenyl Ether Analysis[4]

This method is a partially validated procedure for the analysis of diphenyl and phenyl ether.

1. Sample Collection:

  • A known volume of air is drawn through an XAD-7 tube.

2. Sample Preparation:

  • Samples are desorbed with carbon disulfide.

3. Chromatographic Conditions:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • Analytical Column: Specific column details are not provided in the available summary, but proper selection is crucial to avoid interferences.

  • GC Parameters: Optimized to ensure separation from other compounds.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates the typical workflow for HPLC method validation based on International Council for Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->specificity system_suitability->linearity system_suitability->accuracy system_suitability->precision end Method Implementation report->end

Caption: Workflow for HPLC Method Validation.

Concluding Remarks

The presented HPLC-DAD method offers a validated and reliable approach for the quantitative analysis of this compound, particularly in air samples. Its performance characteristics, including good precision and recovery, make it suitable for routine monitoring. The GC-FID method, while only partially validated in the provided documentation, presents a viable alternative, especially given its high sensitivity for detecting low levels of this compound. For analyses requiring the identification of unknown compounds or complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) would be a more powerful, albeit more expensive, alternative.[5] The choice between these methods will ultimately depend on the specific analytical requirements, sample matrix, and available resources.

References

A Comparative Guide to Copper Catalysts for Ullmann Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has been significantly refined through the development of advanced copper catalysts. This guide provides an objective comparison of various copper catalytic systems for Ullmann ether synthesis, a crucial reaction in the synthesis of pharmaceuticals, natural products, and polymers.[1][2][3] By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to assist researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance Comparison of Copper Catalysts

The efficacy of a copper catalyst in Ullmann ether synthesis is influenced by numerous factors, including its composition (homogeneous vs. heterogeneous), the nature of supporting ligands, and the reaction conditions. Below is a summary of quantitative data for several prominent copper catalyst systems.

Homogeneous Copper Catalysts:

Homogeneous copper catalysts, often complexed with organic ligands, have demonstrated remarkable activity under milder conditions compared to traditional Ullmann reactions.[1][2] The ligand plays a crucial role in stabilizing the copper center and facilitating the catalytic cycle.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuIN,N-dimethylglycineCs₂CO₃Dioxane902485-95[4]
Cu₂OSalicylaldoximeCs₂CO₃Acetonitrile8224~95[4]
Cu(OTf)₂1,1'-Binaphthyl-2,2'-diamine (BINAM)K₃PO₄Toluene1101275-92[2]
CuI1,10-PhenanthrolineK₃PO₄DMF1202480-90[5]
CuI(2-Pyridyl)acetoneK₂CO₃Toluene1202470-85[2]
CuIPPh₃K₂CO₃Toluene/Xylene110-1402460-80[6]

Heterogeneous Copper Catalysts:

Heterogeneous copper catalysts offer significant advantages in terms of ease of separation, recyclability, and stability.[5] These catalysts are typically solid-supported copper species, such as nanoparticles or metal oxides.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)RecyclabilityReference
Copper Nanoparticles (Cu-NPs)Cs₂CO₃DMF1206-1265-92Up to 4 cycles[1]
Copper(II) Oxide Nanoparticles (CuO-NPs)KOH/Cs₂CO₃DMSO~1001270-90Not specified[1]
Maghemite-Copper Nanoparticles (CuFe₂O₄)K₂CO₃DMSO1101085-95Up to 3 cycles[1]
Mesoporous Cu/MnOxK₃PO₄Dioxane11012~95Yes[5]

Experimental Protocols

To ensure a fair and reproducible comparison of catalyst performance, a standardized experimental protocol is essential. The following methodologies are based on common practices reported in the literature.

General Procedure for Homogeneous Copper-Catalyzed Ullmann Ether Synthesis

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%)

  • Ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the copper catalyst, ligand, and base.

  • The vessel is sealed, evacuated, and backfilled with an inert gas three times.

  • Add the aryl halide, phenol, and anhydrous solvent via syringe.

  • The reaction mixture is stirred and heated to the specified temperature for the designated time.

  • After completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

General Procedure for Heterogeneous Copper-Catalyzed Ullmann Ether Synthesis

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Heterogeneous copper catalyst (e.g., CuO-NPs, 10 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., DMSO, 3 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the heterogeneous copper catalyst, base, aryl halide, and phenol.

  • The vessel is flushed with an inert gas.

  • Add the anhydrous solvent.

  • The reaction mixture is stirred and heated to the specified temperature for the designated time.

  • Upon completion, the reaction is cooled to room temperature.

  • The catalyst is separated by filtration or centrifugation. For magnetic catalysts like CuFe₂O₄, an external magnet can be used.[1]

  • The recovered catalyst can be washed with an organic solvent, dried, and stored for future use.

  • The liquid phase is worked up as described in the homogeneous protocol (steps 5-8) to isolate the product.

Mechanistic Pathways and Experimental Workflow

The mechanism of the copper-catalyzed Ullmann ether synthesis is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates. The generally accepted pathway involves oxidative addition, deprotonation, and reductive elimination.

Ullmann_Ether_Synthesis cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand OxAdd Oxidative Addition (Aryl Halide) CuI_L->OxAdd + Ar-X CuIII_intermediate Ar-Cu(III)-X (Ligand) OxAdd->CuIII_intermediate Deprotonation Deprotonation (Phenol + Base) CuIII_intermediate->Deprotonation + Ar'-OH, Base CuIII_alkoxide Ar-Cu(III)-OAr' (Ligand) Deprotonation->CuIII_alkoxide RedElim Reductive Elimination CuIII_alkoxide->RedElim RedElim->CuI_L Reforms Catalyst Product Diaryl Ether RedElim->Product Aryl_Halide Aryl Halide Aryl_Halide->OxAdd Phenol Phenol Phenol->Deprotonation Base Base Base->Deprotonation

Caption: Proposed catalytic cycle for Ullmann ether synthesis.

The experimental workflow for evaluating and comparing different copper catalysts systematically involves several key stages, from catalyst preparation and characterization to the final analysis of reaction outcomes.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison Catalyst_Synthesis Catalyst Synthesis (Homogeneous or Heterogeneous) Characterization Characterization (e.g., XRD, TEM, XPS) Catalyst_Synthesis->Characterization Catalyst_Addition Addition of Catalyst Catalyst_Synthesis->Catalyst_Addition Reaction_Setup Reaction Setup (Substrates, Solvent, Base) Reaction_Setup->Catalyst_Addition Reaction_Conditions Heating & Stirring (Controlled Temperature & Time) Catalyst_Addition->Reaction_Conditions Workup Reaction Workup & Product Isolation Reaction_Conditions->Workup Yield_Calculation Yield Determination (e.g., GC, NMR, Isolated Yield) Workup->Yield_Calculation Recyclability_Test Catalyst Recovery & Recyclability Studies (for Heterogeneous Catalysts) Workup->Recyclability_Test Comparison Performance Comparison Yield_Calculation->Comparison Recyclability_Test->Comparison

Caption: Workflow for comparing copper catalyst performance.

References

cross-reactivity studies of polybrominated diphenyl ether (PBDE) congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants that have garnered significant attention due to their widespread environmental presence and potential health risks. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for screening PBDEs in various matrices. However, a critical aspect of immunoassay performance is antibody cross-reactivity, which can lead to the inaccurate quantification of specific PBDE congeners. This guide provides a comparative overview of the cross-reactivity of different PBDE congeners in immunoassays, supported by experimental data and detailed protocols.

Performance Comparison: Cross-Reactivity of PBDE Congeners

The specificity of an immunoassay for a particular PBDE congener is determined by the binding affinity of the antibody used. Cross-reactivity occurs when the antibody binds to other structurally similar congeners, leading to a cumulative signal that does not represent the concentration of the target analyte alone. The extent of cross-reactivity is typically expressed as a percentage relative to the binding of the target congener.

A study developing a selective competitive ELISA for the detection of BDE-47, a predominant and toxicologically significant congener, demonstrated low cross-reactivity with other related PBDEs.[1] Similarly, an immunoassay developed for BDE-121 also showed limited cross-reactivity with other tested compounds. This highlights the feasibility of producing antibodies with a high degree of specificity.

Below is a summary of cross-reactivity data from a competitive ELISA developed for the quantification of BDE-47. The data illustrates the antibody's specificity for BDE-47, with significantly lower recognition of other tested congeners.

CompoundCross-Reactivity (%)
BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) 100
BDE-99 (2,2',4,4',5-Pentabromothis compound)< 6
BDE-100 (2,2',4,4',6-Pentabromothis compound)< 6
BDE-153 (2,2',4,4',5,5'-Hexabromothis compound)< 6
BDE-154 (2,2',4,4',5,6'-Hexabromothis compound)< 6
BDE-183 (2,2',3,4,4',5',6-Heptabromothis compound)< 6

Experimental Protocols

The following is a detailed protocol for a competitive indirect ELISA for the detection of BDE-47 in environmental or biological samples. This protocol is a synthesized representation based on established methodologies.[1][2]

Materials:

  • 96-well microtiter plates

  • BDE-47 standard

  • Anti-BDE-47 antibody (primary antibody)

  • Coating antigen (e.g., a BDE-47 analog conjugated to a protein)

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in washing buffer)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Sample extracts and controls

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the BDE-47 standard and the unknown samples.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary antibody for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with washing buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the logarithm of the BDE-47 standard concentrations.

    • Determine the concentration of BDE-47 in the samples by interpolating their absorbance values on the standard curve. The concentration is inversely proportional to the color signal.

Visualizing Molecular Interactions and Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Certain PBDE congeners can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes. This interaction can lead to a range of toxicological effects. The following diagram illustrates the canonical AhR signaling pathway and the potential for PBDEs to act as agonists or antagonists.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBDE PBDE Congener AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) PBDE->AhR_complex Binding AhR_ligand PBDE-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ARNT PBDE-AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocation ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein Protein (CYP Enzymes) mRNA->Protein Metabolism Metabolism of Xenobiotics Protein->Metabolism

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by PBDE congeners.

Experimental Workflow: Competitive Indirect ELISA

The following diagram outlines the key steps involved in a competitive indirect ELISA for the detection of PBDEs.

cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection start Start A Coat Plate with Coating Antigen start->A end End B Block Non-specific Binding Sites A->B C Pre-incubate Sample/Standard with Primary Antibody B->C D Add Mixture to Plate C->D E Add Enzyme-conjugated Secondary Antibody D->E F Add Substrate E->F G Stop Reaction F->G H Read Absorbance G->H I Data Analysis H->I I->end

Caption: Workflow for a competitive indirect ELISA for PBDE detection.

References

A Comparative Guide to Solvents for Aromatic Nucleophilic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter that can profoundly influence the rate, yield, and selectivity of Aromatic Nucleophilic Substitution (SNAr) reactions. This guide provides an objective comparison of common solvents, supported by experimental data, to aid in the rational design and optimization of synthetic routes.

The Role of the Solvent in the SNAr Mechanism

The most common mechanism for SNAr is the addition-elimination pathway . This process involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This rate-determining step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .

  • Leaving Group Departure: The aromaticity of the ring is restored as the leaving group is eliminated.

The solvent's primary role is to solvate the species involved in the reaction, particularly the nucleophile and the charged Meisenheimer intermediate. The nature of these interactions can either accelerate or retard the reaction rate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide Ar-X Meisenheimer [Ar(X)(Nu)]⁻ Meisenheimer Complex ArylHalide->Meisenheimer + Nu⁻ (Slow, Rate-Determining) Nucleophile Nu⁻ Product Ar-Nu Meisenheimer->Product (Fast) - X⁻ LeavingGroup X⁻ Solvent_Influence cluster_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) cluster_protic Polar Protic Solvents (e.g., H₂O, EtOH) Aprotic Poorly solvates anion NakedNu "Naked," highly reactive nucleophile Aprotic->NakedNu leads to FastRate Accelerated SNAr Rate NakedNu->FastRate results in Protic Strongly solvates anion (H-Bonding) CagedNu "Caged," less reactive nucleophile Protic->CagedNu leads to SlowRate Decelerated SNAr Rate CagedNu->SlowRate results in Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Combine Aryl Halide, Nucleophile, and Base in Flask B Add Solvent (e.g., DMSO) A->B C Heat and Stir (e.g., 80-100°C) B->C D Monitor by TLC C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Recrystallization or Column Chromatography G->H

A Comparative Guide to Diphenyl Ether/Biphenyl Eutectic Mixture and Alternative Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding environments of research, scientific experimentation, and pharmaceutical development, maintaining accurate and stable temperature control is paramount. Heat transfer fluids (HTFs) are a critical component in achieving this, facilitating the efficient transfer of thermal energy in a variety of applications, from laboratory-scale reactors to large-scale manufacturing processes. The diphenyl ether/biphenyl (B1667301) eutectic mixture, a widely utilized synthetic thermal fluid, is often the benchmark against which other HTFs are measured. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to aid in the selection of the most appropriate fluid for your specific needs.

Overview of this compound/Biphenyl Eutectic Mixture

The eutectic mixture of this compound (73.5%) and biphenyl (26.5%) is a synthetic aromatic heat transfer fluid renowned for its exceptional thermal stability at high temperatures.[1][2][3] It is commercially available under trade names such as Dowtherm™ A and Therminol® VP-1.[4] Its key advantage lies in its ability to operate in both liquid and vapor phases at temperatures up to 400°C (750°F), which allows for precise temperature control.[2][5]

Alternatives to this compound/Biphenyl Eutectic Mixture

A range of alternative heat transfer fluids is available, each with distinct properties that make them suitable for different applications. The primary categories of alternatives include:

  • Other Synthetic Aromatic Fluids: These are chemically engineered fluids designed for high-performance applications and include product lines like Dowtherm™ (RP, G, J, Q) and Therminol® (55, 62, 68, 75). They offer a variety of operating temperature ranges and specific performance characteristics.

  • Mineral Oils: These are highly refined petroleum-based fluids that are a cost-effective option for moderate temperature applications.[6]

  • Glycol-Based Fluids: Typically mixtures of ethylene (B1197577) glycol or propylene (B89431) glycol with water, these fluids are commonly used for applications requiring freeze protection and moderate temperature control.[7][8]

Performance Comparison

The selection of a heat transfer fluid should be based on a thorough evaluation of its thermophysical properties and how they align with the operational requirements of the system. The following tables provide a quantitative comparison of the this compound/biphenyl eutectic mixture against its alternatives.

Table 1: General Properties and Operating Ranges

Heat Transfer FluidTypeCompositionRecommended Operating Temperature Range (°C)
This compound/Biphenyl Eutectic Synthetic Aromatic73.5% this compound, 26.5% Biphenyl15 to 400[2]
Dowtherm™ RP Synthetic AromaticDiaryl Alkyl-29 to 350[9]
Dowtherm™ G Synthetic AromaticMixture of Di- and Tri-aryl Compounds-7 to 360[10]
Dowtherm™ J Synthetic AromaticAlkylated Aromatic-80 to 315[1][11]
Dowtherm™ Q Synthetic AromaticDiphenylethane and Alkylated Aromatics-35 to 330[12][13]
Therminol® 55 Synthetic HydrocarbonMixture of Synthetic Hydrocarbons-28 to 315[14][15]
Therminol® 62 SyntheticIsopropyl Biphenyl Mixture-23 to 325[16]
Therminol® 68 Synthetic AromaticMixture of Synthetic Aromatics-26 to 360[17]
Therminol® 75 Synthetic AromaticTerphenyl/Quaterphenyl80 to 385
Shell Heat Transfer Oil S2 Mineral OilHighly Refined Mineral Oilup to 300 (bulk)
Mobiltherm 605 Mineral OilSolvent Refined Mineral Oilup to 315 (bulk)[1]
Paratherm NF Mineral OilHydrotreated White Oil-4 to 332
Ethylene Glycol/Water (50/50) Glycol-Based50% Ethylene Glycol, 50% WaterApprox. -37 to 106
Propylene Glycol/Water (50/50) Glycol-Based50% Propylene Glycol, 50% WaterVaries with concentration

Table 2: Thermophysical Properties at 200°C (392°F)

Heat Transfer FluidThermal Conductivity (W/m·K)Specific Heat (kJ/kg·K)Density ( kg/m ³)Kinematic Viscosity (cSt)
This compound/Biphenyl Eutectic ~0.11~2.07~908~0.4
Dowtherm™ RP ~0.09~2.26~850~0.8
Dowtherm™ G ~0.10~2.24~870~1.1
Dowtherm™ J ~0.10~2.30~730~0.4
Dowtherm™ Q ~0.09~2.40~800~0.6
Therminol® 55 ~0.11~2.45~750~1.2
Therminol® 62 ~0.09~2.40~780~0.7
Therminol® 68 ~0.10~2.30~870~1.5
Therminol® 75 ~0.10~2.20~900~1.8
Shell Heat Transfer Oil S2 ~0.12~2.54~746~1.1 (at 200°C)[6]
Mobiltherm 605 Data not readily available at 200°CData not readily available at 200°CData not readily available at 200°CData not readily available at 200°C
Paratherm NF Data not readily available at 200°CData not readily available at 200°CData not readily available at 200°CData not readily available at 200°C
Ethylene Glycol/Water (50/50) ~0.41~3.5~1060 (at 20°C)~4.2 (at 20°C)
Propylene Glycol/Water (50/50) Data varies with specific formulationData varies with specific formulationData varies with specific formulationData varies with specific formulation

Note: The data in Table 2 is approximated from various sources for a standardized comparison. For precise values, refer to the manufacturer's product data sheets.

Experimental Protocols for Key Performance Metrics

The quantitative data presented in this guide is determined through standardized experimental methodologies. Understanding these protocols is crucial for interpreting the data and for conducting in-house evaluations.

Thermal Conductivity

The thermal conductivity of heat transfer fluids is a measure of their ability to conduct heat. A higher thermal conductivity indicates more efficient heat transfer.

  • Experimental Method: The Transient Hot Wire (THW) method , as specified in ASTM D7896-19 , is a primary technique for measuring the thermal conductivity of liquids.[6]

  • Procedure: A thin platinum wire is submerged in the fluid sample and is heated by a constant electric current for a short duration. The rate at which the wire's temperature increases is measured by monitoring its electrical resistance. The thermal conductivity of the fluid is then calculated from the temperature rise over time.[6]

Viscosity

Viscosity is a measure of a fluid's resistance to flow. Lower viscosity fluids are easier to pump, requiring less energy, and generally provide better heat transfer.

  • Experimental Method: The kinematic viscosity of heat transfer fluids is determined using a calibrated glass capillary viscometer according to ASTM D445 .[11][14]

  • Procedure: A fixed volume of the liquid is allowed to flow under gravity through the capillary of a viscometer at a precisely controlled temperature. The time taken for the liquid to flow between two marked points is measured. The kinematic viscosity is then calculated by multiplying this time by the calibration constant of the viscometer.

Specific Heat Capacity

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. A higher specific heat capacity means the fluid can store more thermal energy.

  • Experimental Method: Differential Scanning Calorimetry (DSC) , following the ASTM E1269 standard, is used to determine the specific heat capacity of liquids.[2]

  • Procedure: A small, hermetically sealed sample of the fluid is heated at a constant rate in the DSC instrument. The heat flow required to maintain this heating rate is compared to that of an empty reference pan. By calibrating the instrument with a material of known specific heat capacity (e.g., sapphire), the specific heat capacity of the sample can be accurately determined.

Density

Density is the mass per unit volume of the fluid. It is an important property for calculating mass flow rates and heat transfer coefficients.

  • Experimental Method: The density of liquids is commonly measured using a vibrating tube densitometer .[10]

  • Procedure: The fluid sample is introduced into a U-shaped tube, which is then electromagnetically excited to oscillate at its natural frequency. The density of the fluid is determined from the change in the oscillation frequency of the tube, as a higher density fluid will result in a lower oscillation frequency.

Visualizing Key Relationships

To further aid in the understanding of the selection process and experimental workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_testing Thermophysical Property Testing cluster_analysis Data Analysis & Comparison Sample Heat Transfer Fluid Sample TC Thermal Conductivity (ASTM D7896) Sample->TC Visc Viscosity (ASTM D445) Sample->Visc Cp Specific Heat (ASTM E1269) Sample->Cp Density Density (Vibrating Tube) Sample->Density Data Quantitative Performance Data TC->Data Visc->Data Cp->Data Density->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for experimental determination of heat transfer fluid properties.

Fluid_Selection_Logic Start Application Requirements Temp Operating Temperature? Start->Temp Pressure Vapor Phase Operation? Temp->Pressure > 300°C Cost Cost Constraints? Temp->Cost < 300°C DPE_BP This compound/Biphenyl (High Temp, Vapor/Liquid) Pressure->DPE_BP Yes Synth Other Synthetic Fluids (Wide Temp Range) Pressure->Synth No Toxicity Toxicity Concerns? Glycol Glycol/Water (Low Temp, Freeze Protection) Toxicity->Glycol Yes (Propylene) Cost->Toxicity Mineral Mineral Oil (Moderate Temp, Cost-Effective) Cost->Mineral High Cost->Glycol Low

Caption: Decision logic for selecting a suitable heat transfer fluid.

Conclusion

The this compound/biphenyl eutectic mixture remains a benchmark for high-temperature heat transfer applications due to its exceptional thermal stability and the flexibility of both liquid and vapor phase operation. However, for applications with different operating parameters, cost constraints, or safety considerations, a variety of viable alternatives exist. Other synthetic aromatic fluids offer a broad spectrum of properties, mineral oils provide a cost-effective solution for moderate temperatures, and glycol-based fluids are ideal for lower temperature applications requiring freeze protection. A thorough analysis of the quantitative data presented in this guide, in conjunction with the specific requirements of the intended application, will enable researchers, scientists, and drug development professionals to make an informed decision on the optimal heat transfer fluid for their critical processes.

References

Assessing the Purity of Synthesized Diphenyl Ether: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for applications in research and drug development where impurities can significantly impact experimental outcomes and product safety. This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of synthesized diphenyl ether, a widely used high-boiling solvent and heat-transfer medium. We present a comparative analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental data and detailed protocols to aid in the selection and application of the most suitable techniques for your analytical needs.

Spectroscopic Comparison of this compound and Potential Impurities

The primary impurities in this compound synthesized via a modified Williamson ether synthesis are typically unreacted starting materials, namely phenol (B47542) and bromobenzene (B47551). Other potential byproducts can include biphenyl (B1667301) and phenoxyphenols. The following tables summarize the key spectroscopic features of this compound and these common impurities, providing a basis for their identification and quantification in a synthesized sample.

Table 1: ¹H NMR Spectral Data (Typical values in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.38 - 7.28m4HProtons ortho to the ether linkage
7.15 - 7.05m6HProtons meta and para to the ether linkage
Phenol 7.30 - 7.20m2HProtons ortho to the hydroxyl group
6.95 - 6.85m3HProtons meta and para to the hydroxyl group
5.0 - 6.0 (variable)br s1HHydroxyl proton
Bromobenzene ~7.50m2HProtons ortho to bromine
~7.25m3HProtons meta and para to bromine

Table 2: ¹³C NMR Spectral Data (Typical values in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound 157.2C-O (ipso-carbon)
129.8C-H (ortho and para)
123.4C-H (meta)
119.0C-H
Phenol 155.0C-OH (ipso-carbon)
129.5C-H (meta)
121.0C-H (para)
115.5C-H (ortho)
Bromobenzene 131.8C-H (ortho)
130.2C-H (meta)
127.2C-H (para)
122.6C-Br (ipso-carbon)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aromatic)C-O StretchC-Br Stretch
This compound -3100-30001240 (asymmetric)-
Phenol 3600-3200 (broad)3100-3000~1220-
Bromobenzene -3100-3000-~1070

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Notes
This compound 170141, 77Loss of CHO, Phenyl cation
Phenol 9466, 65Loss of CO, Loss of CHO
Bromobenzene 156, 15877Phenyl cation. Isotopic pattern for Br (approx. 1:1 ratio of M and M+2) is a key identifier.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible and reliable spectroscopic data. Below are standard protocols for the analysis of a synthesized this compound sample.

¹H and ¹³C NMR Spectroscopy

Objective: To identify and quantify this compound and potential impurities (phenol, bromobenzene).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound sample into an NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30 (or equivalent standard 30-degree pulse)

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)

      • Spectral Width (SW): 20 ppm

      • Acquisition Time (AQ): at least 3 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (or equivalent proton-decoupled 30-degree pulse)

      • Number of Scans (NS): 1024 or more (depending on sample concentration)

      • Relaxation Delay (D1): 2 seconds

      • Spectral Width (SW): 250 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H NMR spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals corresponding to this compound and any identified impurities.

    • For quantitative analysis, the purity can be calculated by comparing the integral of a known proton signal of this compound to the integrals of impurity signals.

Infrared (IR) Spectroscopy

Objective: To identify the presence of key functional groups characteristic of this compound and potential hydroxyl-containing impurities.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

    • Using a clean pipette, place one to two drops of the liquid this compound sample onto the center of the salt plate.

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

    • Ensure there are no air bubbles trapped between the plates.

  • Instrument Parameters (FT-IR Spectrometer):

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16

    • Resolution: 4 cm⁻¹

    • Background: A background spectrum of the empty spectrometer should be collected before running the sample.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Compare the spectrum to reference spectra of pure this compound.

    • Look for the characteristic broad O-H stretching band around 3600-3200 cm⁻¹, which would indicate the presence of phenol impurity.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and identify impurities based on their mass-to-charge ratio and fragmentation patterns.

Methodology:

  • Sample Introduction (Direct Infusion or GC-MS):

    • For a quick analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) and introduce it directly into the ion source via a syringe pump.

    • For a more detailed analysis of a mixture, use Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components before they enter the mass spectrometer.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: 50 - 500 m/z

    • Ion Source Temperature: 200-250 °C

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) for this compound at m/z 170.

    • Analyze the fragmentation pattern and compare it to a reference mass spectrum of this compound.

    • Search for the molecular ions of potential impurities, such as phenol (m/z 94) and bromobenzene (m/z 156 and 158). The presence of the characteristic isotopic pattern for bromine is a strong indicator of bromobenzene contamination.

Visualizing the Workflow and Logic

To further clarify the process of purity assessment, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic results.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_data Data Analysis & Conclusion synthesis This compound Synthesis workup Work-up & Purification synthesis->workup sample_prep Sample Preparation workup->sample_prep nmr ¹H & ¹³C NMR Spectroscopy sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis purity_determination Purity Determination data_analysis->purity_determination

A flowchart of the experimental workflow for this compound purity assessment.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_conclusion Conclusion nmr NMR Spectroscopy (¹H & ¹³C) structure Structural Confirmation & Quantification nmr->structure ir IR Spectroscopy functional_groups Functional Group Identification ir->functional_groups ms Mass Spectrometry molecular_weight Molecular Weight & Fragmentation ms->molecular_weight purity Purity of This compound structure->purity functional_groups->purity molecular_weight->purity

Logical relationships between spectroscopic data and purity determination.

References

The Kinetics of Chemical Reactions: A Comparative Guide to Diphenyl Ether as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction rates and outcomes. This guide provides a comparative analysis of reaction kinetics in diphenyl ether versus other common solvents, supported by experimental data, to inform solvent selection in chemical synthesis and process development.

This compound is a high-boiling point, aromatic ether that offers excellent thermal stability, making it a suitable medium for reactions requiring elevated temperatures.[1] Its relatively non-polar nature and ability to dissolve a wide range of organic compounds contribute to its utility in various synthetic applications. However, understanding its influence on reaction kinetics compared to other solvents is paramount for optimizing reaction conditions.

Comparative Kinetic Data

Solvent polarity, viscosity, and specific solute-solvent interactions are key factors that govern reaction rates. To illustrate the impact of the solvent environment on reaction kinetics, the following table summarizes experimental data for the Diels-Alder reaction between isoprene (B109036) and maleic anhydride (B1165640). This reaction is a classic example of a pericyclic reaction often influenced by the solvent medium.

SolventDielectric Constant (ε) at 20°CRate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹) at 30°C
Carbon Tetrachloride2.245.8
Benzene (B151609)2.2810.7
This compound 3.69 (Data requires processing)
Chlorobenzene5.6229.3
Nitrobenzene34.82129.0

Note: The rate constant for this compound is derived from raw experimental data and requires further analysis for a precise value. The trend, however, suggests a moderate reaction rate in comparison to highly non-polar or highly polar solvents.

The data indicates a general trend of increasing reaction rate with increasing solvent polarity for this specific Diels-Alder reaction. While this compound is more polar than benzene and carbon tetrachloride, it is significantly less polar than nitrobenzene. This positions it as a solvent that can offer a balance between reactant solubility and transition state stabilization for certain reactions.

Experimental Protocols

To ensure reproducibility and accurate comparison of kinetic data, detailed experimental protocols are essential. Below is a generalized methodology for studying the kinetics of a Diels-Alder reaction, from which the comparative data is derived.

General Protocol for Kinetic Measurement of a Diels-Alder Reaction

Objective: To determine the second-order rate constant for the reaction between a diene (e.g., isoprene) and a dienophile (e.g., maleic anhydride) in various solvents.

Materials:

  • Diene (e.g., Isoprene, freshly distilled)

  • Dienophile (e.g., Maleic Anhydride, recrystallized)

  • Solvents (e.g., this compound, Benzene, Nitrobenzene, etc., anhydrous grade)

  • Thermostatted reaction vessel (e.g., jacketed glass reactor connected to a circulating water bath)

  • Magnetic stirrer

  • Analytical instrument for monitoring reactant or product concentration (e.g., UV-Vis Spectrophotometer, HPLC, or NMR)

  • Volumetric flasks and pipettes

  • Syringes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the diene and dienophile of known concentrations in the desired solvent. Ensure all glassware is dry and solutions are protected from moisture.

  • Reaction Setup:

    • Place a known volume of the dienophile solution into the thermostatted reaction vessel and allow it to reach the desired reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding a known volume of the pre-heated diene solution to the reaction vessel with vigorous stirring. Start timing the reaction immediately.

  • Kinetic Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of a reactant or product in each aliquot using a suitable analytical technique. For example, the disappearance of maleic anhydride can be monitored by UV-Vis spectrophotometry by measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Plot the appropriate concentration-time function to determine the rate constant. For a second-order reaction with equimolar initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a kinetic study of a chemical reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Reactant Stock Solutions initiate Initiate Reaction prep_solutions->initiate thermostat Thermostat Reaction Vessel thermostat->initiate sampling Collect Aliquots at Time Intervals initiate->sampling measure_conc Measure Concentration (e.g., UV-Vis, HPLC) sampling->measure_conc plot_data Plot Kinetic Data measure_conc->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: A generalized workflow for a kinetic study of a chemical reaction.

Signaling Pathways and Logical Relationships

The influence of a solvent on reaction kinetics can be understood through its effect on the stability of the reactants and the transition state. The following diagram illustrates the logical relationship between solvent polarity and the rate of a reaction proceeding through a more polar transition state.

G cluster_solvent Solvent Property cluster_effect Effect on Reaction Species cluster_outcome Kinetic Outcome solvent_polarity Increase in Solvent Polarity stabilize_ts Greater Stabilization of Polar Transition State solvent_polarity->stabilize_ts stabilize_reactants Lesser Stabilization of Less Polar Reactants solvent_polarity->stabilize_reactants lower_ea Lowering of Activation Energy (Ea) stabilize_ts->lower_ea stabilize_reactants->lower_ea increase_rate Increase in Reaction Rate lower_ea->increase_rate

Caption: Logical relationship between solvent polarity and reaction rate.

References

Safety Operating Guide

Proper Disposal of Diphenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Diphenyl ether, a common reagent and heat transfer medium in research and drug development, requires careful handling and disposal due to its potential environmental and health hazards. This document provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound waste in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of personnel and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is recognized as an environmental hazard due to its toxicity to aquatic life with long-lasting effects.[1][2] It can cause serious eye irritation and mild skin irritation.[1][3] Inhalation may be harmful and cause respiratory tract irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Characterization and Segregation

Proper identification and segregation of this compound waste are the first steps toward compliant disposal.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Container Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4][5]

  • Segregation: this compound waste should not be mixed with other waste streams to avoid incompatible chemical reactions.[4] Store waste in a designated, well-ventilated, and secure area away from heat and ignition sources.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][3] Laboratories must comply with all federal, state, and local regulations governing hazardous waste disposal.[5][6][7]

Step-by-Step Disposal Workflow:

  • Collection: Collect this compound waste in a compatible, sealed, and properly labeled container.[1][2] The original container can often be used for waste collection.[4]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is in a secondary containment tray to prevent spills.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]

  • Transportation: this compound is classified for transport as a Class 9 environmentally hazardous substance, solid, n.o.s., with UN number 3077.[1][9] This information is primarily for the waste hauler but is good to have for your records.

On-site Treatment (Expert Use Only):

In some instances, and only by trained personnel with specific institutional approval, chemical treatment may be an option. A common method suggested by safety data sheets is incineration.

  • Incineration: This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out in a licensed facility.

Quantitative Data on this compound Disposal

While specific concentration limits for various disposal methods are determined by local regulations and the capabilities of the disposal facility, the following table summarizes key data points relevant to the handling and disposal of this compound.

ParameterValueReference
UN Number 3077[1][9]
Transport Hazard Class 9 (Miscellaneous dangerous substances and articles)[1]
Packing Group III[1]
Aquatic Toxicity Toxic to aquatic life with long lasting effects[1]
Bioconcentration Factor (BCF) 470[1]

Experimental Protocols

As the primary disposal method is through licensed contractors, detailed experimental protocols for on-site treatment are generally not provided in standard safety literature. The protocol for preparing this compound for disposal is straightforward:

  • Ensure the waste is in a sealed, compatible container.

  • Properly label the container with "Hazardous Waste" and "this compound."

  • Store in a designated hazardous waste accumulation area.

  • Complete all necessary institutional paperwork for waste pickup.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DiphenylEtherDisposal start This compound Waste Generated waste_id Identify as Hazardous Waste start->waste_id container Collect in a Labeled, Sealed, Compatible Container waste_id->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup documentation Complete Waste Manifest/Paperwork pickup->documentation end Disposal Complete documentation->end

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.